molecular formula C7H14ClNO2 B1315897 4-Piperidineacetic acid hydrochloride CAS No. 73415-84-6

4-Piperidineacetic acid hydrochloride

Cat. No.: B1315897
CAS No.: 73415-84-6
M. Wt: 179.64 g/mol
InChI Key: IYDUFJOXYMLYNM-UHFFFAOYSA-N
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Description

4-Piperidineacetic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperidin-4-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDUFJOXYMLYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73415-84-6, 51052-78-9
Record name 4-Piperidineacetic acid hydrochloride
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Record name 2-(piperidin-4-yl)acetic acid hydrochloride
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Record name Piperidine-4-acetic acid hydrochloride
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Record name 4-PIPERIDINEACETIC ACID HYDROCHLORIDE
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Foundational & Exploratory

The Elusive Mechanism of Action: A Technical Guide to 4-Piperidineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the current scientific understanding of 4-Piperidineacetic acid hydrochloride. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological profile of this compound.

Executive Summary

This compound is a commercially available organic compound. A thorough review of the scientific literature and pharmacological databases reveals that there is currently no established or documented mechanism of action for this specific molecule. Its primary utility to date has been as a building block or intermediate in chemical synthesis. However, its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA) and other neuroactive piperidine-containing compounds suggests a potential for biological activity, particularly within the GABAergic system. This guide will explore this hypothesis by examining the structure of this compound in the context of GABA and presenting the known pharmacological data of a closely related analogue, Piperidine-4-sulfonic acid (P4S).

Structural Analysis and the GABA Analogue Hypothesis

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its structure features a carboxylic acid group separated from an amino group by a three-carbon chain. This compound can be considered a cyclized and conformationally restricted analogue of GABA. The piperidine ring constrains the molecule's flexibility, which can be a key factor in receptor binding and selectivity.

Below is a conceptual diagram illustrating the structural relationship between GABA and 4-Piperidineacetic acid.

Figure 1. Structural comparison of GABA and 4-Piperidineacetic acid.

This structural analogy forms the basis of the hypothesis that this compound may act as a GABA receptor agonist or antagonist.

A Case Study: The Mechanism of Action of Piperidine-4-sulfonic Acid (P4S)

In the absence of direct data for this compound, examining a closely related compound can provide valuable insights. Piperidine-4-sulfonic acid (P4S) is a well-characterized GABAA receptor agonist.[1] The primary difference in its structure is the replacement of the acetic acid group with a sulfonic acid group.

Quantitative Data for Piperidine-4-sulfonic Acid (P4S) Binding

Studies on the binding of [3H]P4S to bovine brain synaptic membranes have identified two distinct binding sites with different affinities.[1] The key quantitative parameters from these studies are summarized below.

LigandReceptor TargetPreparationKD1 (nM)Bmax1 (pmol/mg protein)KD2 (nM)Bmax2 (pmol/mg protein)
[3H]P4SGABAABovine Cortex Membranes17 ± 70.15 ± 0.07237 ± 1000.80 ± 0.20

Table 1: Binding affinities and receptor densities of [3H]Piperidine-4-sulfonic acid in bovine cortex membranes. Data are presented as mean ± standard deviation.[1]

Experimental Protocol: Radioligand Binding Assay for [3H]P4S

The following is a generalized protocol based on the methodology for characterizing the binding of [3H]P4S to GABAA receptors.[1]

  • Membrane Preparation:

    • Bovine brain tissue is homogenized in a buffered solution.

    • The homogenate is centrifuged at a low speed to remove large debris.

    • The supernatant is then centrifuged at a high speed to pellet the synaptic membranes.

    • The membranes are washed multiple times to remove endogenous ligands and are then frozen and thawed to rupture any remaining vesicles.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with varying concentrations of [3H]P4S in a suitable buffer (e.g., Tris-citrate).

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled GABA.

    • The incubation is carried out at a controlled temperature (e.g., 0°C) for a specific duration to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from free radioligand.

    • The filters are washed quickly with ice-cold buffer.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The binding data (specific binding vs. radioligand concentration) are then analyzed using non-linear regression (e.g., Scatchard analysis) to determine the equilibrium dissociation constants (KD) and the maximum number of binding sites (Bmax).[1]

Proposed Workflow for Elucidating the Mechanism of Action of this compound

Given the GABA analogue hypothesis, a logical experimental workflow can be proposed to investigate the mechanism of action of this compound. The following diagram outlines a potential research plan.

G start Hypothesis: 4-Piperidineacetic Acid is a GABA Analogue binding Radioligand Binding Assays (GABAA, GABAB, GABAC) start->binding electro Electrophysiology (e.g., Two-Electrode Voltage Clamp) binding->electro Positive functional Functional Assays (e.g., cAMP measurement for GABAB) binding->functional Positive for GABAB no_binding No Significant Binding binding->no_binding Negative agonist Agonist Activity electro->agonist antagonist Antagonist Activity electro->antagonist modulator Allosteric Modulator electro->modulator functional->agonist functional->antagonist other_targets Screen Against Other Targets no_binding->other_targets conclusion Elucidate Mechanism of Action agonist->conclusion antagonist->conclusion modulator->conclusion other_targets->conclusion

Figure 2. Proposed experimental workflow to investigate the mechanism of action of this compound.

Conclusion

While this compound is readily available as a chemical intermediate, there is a notable absence of published research on its biological activity and mechanism of action. Based on its structural similarity to GABA, it is plausible that this compound could interact with GABA receptors. The detailed pharmacological profile of the related compound, Piperidine-4-sulfonic acid, provides a strong rationale and a methodological framework for investigating this hypothesis. Future research, following a systematic workflow of binding and functional assays, is required to determine if this compound has a role as a neuroactive agent and to elucidate its potential mechanism of action. Until such studies are conducted, its pharmacological profile remains speculative.

References

4-Piperidineacetic Acid Hydrochloride: A Technical Guide to its Investigation as a GABA Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Consequently, GABA receptors are significant targets for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide explores 4-Piperidineacetic acid hydrochloride as a potential GABA analogue. While direct experimental data on its pharmacological activity is limited in publicly accessible literature, its structural similarity to known GABAergic compounds suggests it warrants investigation. This document provides a comprehensive overview of the theoretical framework, potential synthesis routes, and detailed experimental protocols for the complete characterization of this compound as a GABA analogue.

Introduction to GABA and its Analogues

The GABAergic system is a cornerstone of neuroscience research and drug development. GABA exerts its effects through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors. GABA analogues are compounds designed to mimic the structure and/or function of GABA, often with improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier. These analogues can act as receptor agonists, antagonists, or modulators of GABAergic transmission by other mechanisms, such as inhibiting GABA reuptake or metabolism.

This compound (Figure 1) is a small molecule that incorporates a piperidine ring, a common scaffold in many centrally active compounds, and an acetic acid moiety, which shares structural features with the GABA backbone. Its chemical properties are summarized in Table 1.

Figure 1: Chemical Structure of this compound

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C7H14ClNO2--INVALID-LINK--[1]
Molecular Weight 179.64 g/mol --INVALID-LINK--[1][2]
IUPAC Name 2-(piperidin-4-yl)acetic acid;hydrochloride--INVALID-LINK--[1]
CAS Number 73415-84-6--INVALID-LINK--[1]
Physical Description White powder (predicted)
Solubility Soluble in water (predicted)

Potential Synthesis of this compound

A potential synthetic workflow is outlined below:

Synthesis_Workflow Start 4-Piperidone Hydrochloride Hydrate Step1 Wittig or Horner-Wadsworth-Emmons Reaction (e.g., with triethyl phosphonoacetate) Start->Step1 Intermediate1 Ethyl 2-(piperidin-4-ylidene)acetate Step1->Intermediate1 Step2 Catalytic Hydrogenation (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 Ethyl 2-(piperidin-4-yl)acetate Step2->Intermediate2 Step3 Acid or Base Hydrolysis (e.g., HCl or NaOH) Intermediate2->Step3 Step4 Acidification with HCl (if base hydrolysis is used) Step3->Step4 End This compound Step3->End Step4->End

A potential synthetic route for this compound.

GABAergic Signaling Pathways

Understanding the fundamental signaling pathways of the GABAergic system is crucial for contextualizing the potential mechanism of action of this compound. The primary pathways involve the activation of GABAA and GABAB receptors.

GABA_Signaling cluster_GABA_A GABAA Receptor Signaling cluster_GABA_B GABAB Receptor Signaling GABA_A GABAA Receptor (Ligand-gated ion channel) Cl_influx Cl- Influx GABA_A->Cl_influx Activation Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition_A Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition_A GABA_B GABAB Receptor (G-protein coupled receptor) G_protein Gi/o Protein Activation GABA_B->G_protein Activation AC_inhibition Adenylate Cyclase Inhibition G_protein->AC_inhibition K_channel K+ Channel Activation G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease Neuronal_Inhibition_B Neuronal Inhibition cAMP_decrease->Neuronal_Inhibition_B K_channel->Neuronal_Inhibition_B Ca_channel->Neuronal_Inhibition_B GABA_Analogue 4-Piperidineacetic Acid Hydrochloride GABA_Analogue->GABA_A Potential Agonist/Modulator GABA_Analogue->GABA_B Potential Agonist/Modulator

Overview of GABAergic signaling pathways.

Experimental Protocols for Characterization

A thorough investigation of this compound as a GABA analogue requires a multi-faceted approach, encompassing in vitro and in vivo studies. The following sections detail established experimental protocols that can be employed.

In Vitro Characterization

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for GABAA and GABAB receptors.

Experimental Protocol (adapted from PDSP resources)[3]

  • Membrane Preparation:

    • Homogenize rat brains in a buffered sucrose solution.

    • Perform differential centrifugation to isolate synaptic membranes.

    • Wash the membranes multiple times to remove endogenous GABA.

    • Resuspend the final membrane pellet in the binding buffer and store at -80°C.

  • Binding Assay:

    • Thaw the prepared membranes and resuspend in the binding buffer.

    • In a 96-well plate, combine the membrane preparation with a specific radioligand (e.g., [3H]muscimol for GABAA receptors or [3H]GABA in the presence of a GABAA blocker for GABAB receptors) and varying concentrations of this compound.

    • Define non-specific binding using a high concentration of a known ligand (e.g., unlabeled GABA).

    • Incubate the plate to allow for binding equilibrium to be reached.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Table 2: Binding Affinities of Selected Piperidine-Based GABA Receptor Ligands

CompoundTargetKD / Ki / IC50SpeciesReference
Piperidine-4-sulphonic acidGABAA ReceptorKD = 17 ± 7 nM (high affinity), 237 ± 100 nM (low affinity)Bovine--INVALID-LINK--[4]
SCH 50911GABAB ReceptorIC50 = 1.1 µMRat--INVALID-LINK--[5]
Isonipecotic acidGABAA ReceptorLess potent than isoguvacineCat--INVALID-LINK--[6]

Electrophysiology provides a functional measure of a compound's effect on receptor activity.

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at GABAA and GABAB receptors.

Experimental Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes)[7]

  • Oocyte Preparation and Receptor Expression:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for GABAA).

    • Incubate the oocytes for several days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with a recording solution.

    • Impale the oocyte with two microelectrodes to clamp the membrane potential.

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.

    • Co-apply varying concentrations of this compound with GABA to assess for modulatory effects.

    • Apply this compound alone to test for direct agonist activity.

    • To test for antagonist activity, co-apply the compound with a range of GABA concentrations to determine if it shifts the GABA dose-response curve.

  • Data Analysis:

    • Measure the peak current amplitude in response to drug application.

    • Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Table 3: Functional Potencies of Selected GABA Analogues at GABAA Receptors

CompoundReceptor SubtypeEC50 / IC50EffectReference
Piperineα2β2EC50 = 42.8 ± 7.6 µMPositive Allosteric Modulator--INVALID-LINK--[8]
Piperineα3β2EC50 = 59.6 ± 12.3 µMPositive Allosteric Modulator--INVALID-LINK--[8]
In Vivo Characterization

In vivo studies are essential to evaluate the physiological and behavioral effects of a compound in a whole organism.

Objective: To assess the in vivo GABAergic activity of this compound.

Experimental Protocol (Apomorphine-Induced Climbing in Mice)[9]

  • Animal Model:

    • Use male ICR mice.

  • Procedure:

    • Administer this compound via the desired route (e.g., intraperitoneally or intracerebroventricularly if blood-brain barrier penetration is a concern).

    • After a suitable pre-treatment time, administer apomorphine (1.5 mg/kg, s.c.) to induce climbing behavior.

    • Observe and score the climbing behavior for a defined period.

    • Include control groups receiving vehicle and a positive control (e.g., a known GABA agonist like muscimol).

    • To confirm the GABAergic mechanism, a separate group can be pre-treated with a GABA antagonist (e.g., picrotoxin) before the administration of this compound and apomorphine.

  • Data Analysis:

    • Compare the climbing scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in climbing behavior by this compound, which is reversible by a GABA antagonist, would suggest in vivo GABAergic activity.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a potential GABA analogue.

Experimental_Workflow Start This compound In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay GABA Receptor Binding Assays (Determine Ki) In_Vitro->Binding_Assay Electrophysiology Electrophysiological Assessment (Determine functional activity) In_Vitro->Electrophysiology In_Vivo In Vivo Characterization Binding_Assay->In_Vivo Electrophysiology->In_Vivo Behavioral_Models Behavioral Models (e.g., Apomorphine-induced climbing) In_Vivo->Behavioral_Models Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo->Pharmacokinetics Toxicity Toxicology Studies In_Vivo->Toxicity Lead_Optimization Lead Optimization Behavioral_Models->Lead_Optimization Pharmacokinetics->Lead_Optimization Toxicity->Lead_Optimization

A logical workflow for the characterization of a novel GABA analogue.

Conclusion

This compound presents an intriguing chemical structure for investigation as a novel GABA analogue. Although direct evidence of its GABAergic activity is currently lacking in the public domain, this technical guide provides a comprehensive roadmap for its synthesis and thorough pharmacological characterization. By employing the detailed in vitro and in vivo experimental protocols outlined herein, researchers can elucidate its binding affinity, functional activity at GABA receptor subtypes, and its potential therapeutic effects. The data generated from such studies will be crucial in determining the future of this compound as a candidate for further drug development in the realm of neurological and psychiatric disorders.

References

A Comprehensive Technical Guide to the Synthesis and Discovery of 4-Piperidineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Piperidineacetic acid hydrochloride, a key heterocyclic building block in pharmaceutical and chemical synthesis. The document details its discovery, synthesis protocols, physicochemical properties, and applications in drug development, presenting quantitative data in structured tables and visualizing complex processes with detailed diagrams.

Introduction and Discovery

This compound (CAS No: 73415-84-6) is a derivative of piperidine, a saturated heterocycle that is a core scaffold in numerous pharmaceuticals.[1] Its utility stems from the presence of both a secondary amine within the piperidine ring and a carboxylic acid moiety, offering two distinct points for chemical modification. This bifunctionality makes it a valuable starting material for creating diverse molecular libraries for drug discovery.[2]

While the specific moment of "discovery" for a foundational building block like this is not often documented as a singular event, its importance grew with the rise of piperidine-containing drugs. Early patents and synthetic chemistry literature reveal its use as an intermediate in the creation of more complex molecules. It is recognized as a key intermediate for various active pharmaceutical ingredients, where the piperidine moiety can influence properties such as solubility, basicity, and receptor binding.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic protocols.[3][4][5]

PropertyValueSource
IUPAC Name 2-(piperidin-4-yl)acetic acid;hydrochloridePubChem[3]
Molecular Formula C₇H₁₄ClNO₂PubChem[3]
Molecular Weight 179.64 g/mol PubChem[3]
CAS Registry Number 73415-84-6PubChem[3]
Appearance White to pale yellow solid/powderGuidechem[6], ChemicalBook[5]
Melting Point 158-159 °CChemicalBook[5]
Storage Temperature Room Temperature, under inert atmosphereChemicalBook[5]

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is through the catalytic hydrogenation of its aromatic precursor, 4-Pyridineacetic acid hydrochloride. This method is favored for its high reaction efficiency and often yields a product pure enough to be used without extensive purification steps.[6]

This process involves the reduction of the pyridine ring to a piperidine ring using a platinum-based catalyst.

Synthesis_Pathway Start 4-Pyridineacetic Acid Hydrochloride Reaction Hydrogenation (50 psi H₂) Start->Reaction Reactant Catalyst PtO₂ Catalyst Acetic Acid (Solvent) Catalyst->Reaction Conditions Product 4-Piperidineacetic Acid Hydrochloride Reaction->Product Yields

Caption: Catalytic hydrogenation of 4-Pyridineacetic acid.

The following protocol is a representative method for the synthesis of this compound.[6]

Materials:

  • 4-Pyridineacetic acid hydrochloride

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • High-pressure reaction vessel (Parr hydrogenator or similar)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Vessel Charging: To a high-pressure reaction vessel, add 4-Pyridineacetic acid hydrochloride (e.g., 24.3 g, 0.140 mol) and Platinum(IV) oxide (PtO₂) catalyst (e.g., 2.07 g).

  • Solvent Addition: Add glacial acetic acid (e.g., 150 mL) to the vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen pressure.

  • Filtration: Filter the reaction mixture to remove the PtO₂ catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The resulting product is often a colorless semi-solid. To induce crystallization, it can be diluted with a non-polar solvent like diethyl ether (e.g., 250 mL) to form a suspension. Stirring this suspension for several hours (e.g., 12 hours) will facilitate the formation of a solid.

  • Isolation: Collect the solid by filtration, wash with diethyl ether and n-hexane, and dry under vacuum to yield the final product.

The table below summarizes quantitative data from a representative synthesis protocol.[6]

ParameterValueNotes
Starting Material 4-Pyridineacetic acid hydrochloride24.3 g (0.140 mol)
Catalyst Platinum(IV) oxide (PtO₂)2.07 g
Solvent Acetic Acid150 mL
Hydrogen Pressure 50 psi-
Product Yield 25.4 gReported as 100% yield in one procedure.[6]
Product Purity HighOften does not require further purification.[6]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification Phase cluster_analysis Analysis A Charge Reactor with Reactant and Catalyst B Add Solvent A->B C Pressurize with H₂ B->C D Run Reaction C->D E Vent Pressure D->E Reaction Complete F Filter to Remove Catalyst E->F G Concentrate Filtrate F->G H Precipitate/Crystallize G->H I Isolate & Dry Product H->I J Characterization (NMR, MS, MP) I->J

Caption: General workflow for synthesis and purification.

Applications in Drug Development

This compound is a versatile intermediate in medicinal chemistry. Its piperidine core is a prevalent feature in many centrally active agents. The compound serves as a crucial starting material for synthesizing a range of pharmaceutical compounds, including but not limited to:

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: Novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as potent ACC inhibitors for potential therapeutic applications.[7]

  • GABA Analogs: The structure is related to gabapentin and pregabalin, and it can be used as a scaffold to develop new GABAergic modulators.

  • Other CNS Agents: The piperidine ring is a common motif in antipsychotics, opioids, and other drugs targeting the central nervous system. The acetic acid side chain provides a convenient handle for elaboration into more complex structures.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.[3]

  • Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]

Conclusion

This compound is a foundational building block in modern synthetic and medicinal chemistry. Its straightforward and high-yielding synthesis via catalytic hydrogenation makes it readily accessible. The dual functionality of the piperidine nitrogen and the carboxylic acid group provides chemists with a versatile platform for the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This guide provides the essential technical details required for its synthesis, handling, and application in a research and development setting.

References

Chemical properties and structure of 4-Piperidineacetic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 4-Piperidineacetic acid hydrochloride. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound is a heterocyclic amino acid derivative. It features a piperidine ring substituted at the 4-position with an acetic acid moiety.[1] The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility.[1][2] Due to its structural features, it serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1]

Chemical Structure and Identification

The chemical structure consists of a saturated six-membered heterocycle containing a nitrogen atom (piperidine), with a carboxymethyl group attached to the fourth carbon atom. The hydrochloride salt form results from the protonation of the basic piperidine nitrogen.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 73415-84-6[3][4]
Molecular Formula C₇H₁₄ClNO₂[3][4]
Molecular Weight 179.64 g/mol [4][5]
Appearance White to off-white crystalline powder or pale yellow solid.[2][6]
Melting Point 158-159 °C[6][7]
IUPAC Name 2-(piperidin-4-yl)acetic acid;hydrochloride[4]
SMILES C1CNCCC1CC(=O)O.Cl[4][5]
InChIKey IYDUFJOXYMLYNM-UHFFFAOYSA-N[4][5]

Experimental Protocols

The characterization and quality control of this compound typically involve standard analytical techniques. Below are generalized protocols for common experimental procedures.

A reverse-phase HPLC method is suitable for assessing the purity of the compound.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient, for example, starting at 5% B, increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the initial mobile phase composition.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject 10 µL of the sample solution.

    • Run the gradient program and record the chromatogram.

    • Calculate the purity based on the area percentage of the main peak.

¹H NMR and ¹³C NMR are critical for confirming the chemical structure.

  • Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • Acquire the ¹H NMR spectrum. Expected signals would include broad multiplets for the piperidine ring protons, a doublet for the α-protons of the acetic acid group, and a multiplet for the proton at the 4-position of the ring.

    • Acquire the ¹³C NMR spectrum. Expected signals would correspond to the carbonyl carbon, the carbons of the piperidine ring, and the methylene carbon of the acetic acid group.

Mass spectrometry is used to confirm the molecular weight of the parent compound.

  • Ionization Technique: Electrospray Ionization (ESI) in positive mode is typically effective.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent like methanol or a water/acetonitrile mixture.

    • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

    • In positive ion mode, the expected mass-to-charge ratio ([M+H]⁺) for the free base (C₇H₁₃NO₂) would be approximately 144.09.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_results Data Interpretation A Weigh Compound B Dissolve in Appropriate Solvent A->B C HPLC Analysis (Purity) B->C D NMR Spectroscopy (Structure) B->D E Mass Spectrometry (Identity) B->E F Confirm Purity >95% C->F G Verify Structural Integrity D->G H Confirm Molecular Weight E->H

Figure 2: General experimental workflow for compound characterization.

Role in Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a key intermediate or building block in synthesizing more complex molecules. Its bifunctional nature—containing both a secondary amine and a carboxylic acid—allows for diverse chemical modifications.

The piperidine scaffold is a common motif in many approved drugs, often contributing to desirable pharmacokinetic properties such as improved solubility and cell permeability. The acetic acid side chain provides a reactive handle for amide bond formation or other coupling reactions.

G cluster_synthesis Synthetic Pathway A 4-Piperidineacetic Acid Hydrochloride (Building Block) B Modification of Carboxylic Acid (e.g., Amidation) A->B C Modification of Piperidine N-H (e.g., Alkylation, Acylation) A->C D Lead Compound Generation B->D C->D E Optimization & SAR Studies D->E F API Candidate E->F

References

4-Piperidineacetic acid hydrochloride CAS number 73415-84-6.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Piperidineacetic Acid Hydrochloride (CAS Number: 73415-84-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 73415-84-6, is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with an acetic acid group.[1] The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs and bioactive molecules.[2] These structures are known to enhance druggability by improving pharmacokinetic properties and providing a versatile framework for interacting with biological targets.[2][3]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, plausible synthetic routes, proposed analytical methodologies, and potential, though largely unelucidated, biological applications. While specific experimental data for this compound is limited in publicly available literature, this document infers potential characteristics and protocols based on established knowledge of related piperidine derivatives. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and its potential utility as a linker in Proteolysis Targeting Chimeras (PROTACs) mark it as a compound of interest for further investigation in drug discovery.[4][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is primarily derived from computational models and chemical databases.

PropertyValueSource(s)
CAS Number 73415-84-6[1]
Molecular Formula C₇H₁₄ClNO₂[1][6]
Molecular Weight 179.64 g/mol [1][6]
IUPAC Name 2-(piperidin-4-yl)acetic acid;hydrochloride[1]
Appearance Solid (predicted)[N/A]
SMILES C1CNCCC1CC(=O)O.Cl[1]
InChIKey IYDUFJOXYMLYNM-UHFFFAOYSA-N[1]
Stereochemistry Achiral[6]

Synthesis and Purification

Proposed Synthetic Pathway: Catalytic Hydrogenation

The proposed synthesis involves the reduction of the pyridine ring of 4-pyridylacetic acid to a piperidine ring using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.[9] The resulting 4-piperidineacetic acid is then treated with hydrochloric acid to yield the hydrochloride salt.

G cluster_0 Proposed Synthesis of this compound 4-Pyridylacetic_Acid 4-Pyridylacetic Acid Hydrogenation H₂, Pd/C or PtO₂ Methanol/Water 4-Pyridylacetic_Acid->Hydrogenation 4-Piperidineacetic_Acid 4-Piperidineacetic Acid Hydrogenation->4-Piperidineacetic_Acid HCl_treatment HCl in Ether 4-Piperidineacetic_Acid->HCl_treatment Final_Product 4-Piperidineacetic Acid Hydrochloride HCl_treatment->Final_Product

A proposed synthetic workflow for this compound.
Experimental Protocol: Catalytic Hydrogenation of 4-Pyridylacetic Acid

Materials:

  • 4-Pyridylacetic acid hydrochloride

  • 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Methanol, reagent grade

  • Deionized water

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether, anhydrous

  • Parr shaker or similar hydrogenation apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable pressure vessel for a Parr shaker, dissolve 4-pyridylacetic acid hydrochloride (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v).

  • Carefully add the hydrogenation catalyst (Pd/C or PtO₂, ~5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and begin vigorous shaking at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Once hydrogen uptake ceases, depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-piperidineacetic acid.

  • To form the hydrochloride salt, dissolve the crude product in a minimal amount of methanol and add a solution of HCl in anhydrous diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are standard analytical techniques that can be employed.

G cluster_1 Analytical Workflow Synthesized_Product Synthesized Product (4-Piperidineacetic Acid HCl) Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Structural_Elucidation Structural Elucidation Synthesized_Product->Structural_Elucidation HPLC HPLC Purity_Assessment->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS

A standard analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of amino acid analogues.[10] Due to the lack of a strong chromophore, pre-column derivatization is often required for sensitive UV or fluorescence detection.[11]

Experimental Protocol: RP-HPLC with OPA Derivatization

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M Sodium acetate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm).

  • Derivatization Reagent: o-Phthalaldehyde (OPA) with 3-mercaptopropionic acid.

  • Procedure:

    • Prepare a standard solution of the sample in the mobile phase A.

    • In an autosampler vial, mix the sample solution with the OPA reagent.

    • Allow the reaction to proceed for 1-2 minutes at room temperature.

    • Inject the derivatized sample onto the HPLC system.

    • Purity is determined by the peak area percentage of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR (in D₂O, 400 MHz): Expected signals would include broad multiplets for the piperidine ring protons between δ 1.5-3.5 ppm, and a doublet for the methylene protons of the acetic acid group around δ 2.3 ppm. The absence of aromatic signals confirms the complete reduction of the pyridine ring.

  • ¹³C NMR (in D₂O, 100 MHz): Expected signals would include the carbonyl carbon around δ 180 ppm, and several signals for the piperidine and methylene carbons in the aliphatic region (δ 25-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: The parent compound (not the hydrochloride salt) should be observed as [M+H]⁺ at m/z 144.10, corresponding to the protonated form of 4-piperidineacetic acid (C₇H₁₃NO₂).

Potential Biological Activities and Applications

The piperidine scaffold is a key component in many biologically active molecules.[12] While this compound itself has not been extensively studied, its structure suggests potential applications in two key areas of drug development.

PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[13] They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is crucial for the formation of a productive ternary complex. Saturated heterocycles like piperidine are increasingly being incorporated into linkers to improve physicochemical properties such as solubility and to provide conformational rigidity.[13][14] this compound provides a bifunctional handle (a secondary amine and a carboxylic acid) that can be readily incorporated into a PROTAC linker synthesis.

G cluster_2 PROTAC Mechanism of Action PROTAC PROTAC Molecule (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

The general mechanism of action for a PROTAC molecule.
GABA Analogue and Neuromodulatory Activity

4-Piperidineacetic acid is a cyclic analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Other cyclic GABA analogues, such as piperidine-4-sulfonic acid, are known to act as GABA-A receptor agonists.[5] Furthermore, various piperidine derivatives have been shown to modulate GABA-A receptors.[15][16] This structural similarity suggests that this compound could potentially interact with GABA receptors or transporters, warranting investigation for its potential as a neuromodulatory agent.

G cluster_3 Hypothetical GABAergic Signaling Presynaptic_Neuron Presynaptic Neuron GABA_Release GABA Release Presynaptic_Neuron->GABA_Release Synaptic_Cleft Synaptic Cleft GABA_Release->Synaptic_Cleft GABA_Receptor GABA-A Receptor Synaptic_Cleft->GABA_Receptor Postsynaptic_Neuron Postsynaptic Neuron Chloride_Influx Cl⁻ Influx GABA_Receptor->Chloride_Influx GABA Binding Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Test_Compound 4-Piperidineacetic Acid (Hypothetical Modulator) Test_Compound->GABA_Receptor Potential Binding

A simplified diagram of a GABAergic synapse and potential modulation.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

This protocol can be used to assess the affinity of this compound for the GABA-A receptor.[17]

Materials:

  • Rat or mouse whole brain tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [³H]Muscimol (radioligand for GABA-A agonist site)

  • Unlabeled GABA (for determining non-specific binding)

  • This compound (test compound)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the cell membranes, is resuspended in buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay: In test tubes, combine:

    • Total Binding: Membrane preparation, [³H]Muscimol (e.g., 2-5 nM final concentration), and buffer.

    • Non-specific Binding: Membrane preparation, [³H]Muscimol, and a high concentration of unlabeled GABA (e.g., 1 mM).

    • Competitive Binding: Membrane preparation, [³H]Muscimol, and varying concentrations of this compound.

  • Incubate the tubes at 4°C for 30-60 minutes.

  • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for the test compound by plotting the percentage of specific binding against the log concentration of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant. Standard laboratory safety precautions should be observed.

Hazard ClassGHS ClassificationPrecautionary Statements
Eye Irritation Category 2H319: Causes serious eye irritation.
Skin Irritation Category 2H315: Causes skin irritation.
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation.

Handling Recommendations:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS 73415-84-6) is a simple piperidine derivative with significant, yet largely unexplored, potential in drug discovery and development. While specific biological data is currently lacking, its structural features suggest promising applications as a versatile linker in the rapidly expanding field of PROTACs and as a potential modulator of GABAergic neurotransmission. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound, paving the way for future investigations into its biological activity and therapeutic potential. Further screening is required to elucidate its specific mechanism of action and to validate its utility in a drug development context.

References

A Technical Guide to 4-Piperidineacetic Acid Hydrochloride: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a focused overview of the fundamental physicochemical properties of 4-Piperidineacetic acid hydrochloride, a heterocyclic amino acid derivative utilized as a building block in pharmaceutical and chemical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development who require precise information on the compound's molecular characteristics.

Physicochemical Data Summary

The core quantitative data for this compound is summarized in the table below. This information is essential for stoichiometric calculations, analytical method development, and chemical structure elucidation.

PropertyValueSource
Molecular Weight 179.64 g/mol [1][2][3][4]
Molecular Formula C₇H₁₄ClNO₂[3][4][5]
Empirical Formula (Hill Notation) C₇H₁₄ClNO₂[3]
Formula of Free Base C₇H₁₃NO₂[2][6]
Molecular Weight of Free Base 143.18 g/mol [2][6]
Molecular Weight of HCl 36.46 g/mol [2]
CAS Number 73415-84-6[4][5][6]

Chemical Identity and Structure

This compound is the hydrochloride salt of 4-Piperidineacetic acid.[1][4] The presence of the hydrochloride salt enhances the compound's stability and solubility, which is a desirable characteristic for its application in synthesis.[7] The IUPAC name for this compound is 2-(piperidin-4-yl)acetic acid;hydrochloride.[1][4]

The logical relationship between the parent compound and its hydrochloride salt is depicted in the following diagram.

G Conceptual Relationship of this compound A 4-Piperidineacetic Acid (C₇H₁₃NO₂) C This compound (C₇H₁₄ClNO₂) A->C + B Hydrochloric Acid (HCl) B->C +

Caption: Formation of the hydrochloride salt from its constituent parts.

Experimental Considerations

While detailed experimental protocols are beyond the scope of this specific guide, it is important for researchers to note that the molecular weight and formula are critical for interpreting data from techniques such as:

  • Mass Spectrometry: The exact mass is used to confirm the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The molecular formula provides the basis for assigning proton and carbon signals.

  • Elemental Analysis: Experimental percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen should align with the theoretical values calculated from the molecular formula.

The workflow for verifying the identity of this compound in a laboratory setting typically follows a standardized procedure.

G Workflow for Compound Identification cluster_0 Physicochemical Characterization A Obtain Sample of This compound B Mass Spectrometry (Confirm Molecular Ion Peak) A->B C NMR Spectroscopy (Structural Elucidation) A->C D Elemental Analysis (Verify Elemental Composition) A->D E Data Corresponds to C₇H₁₄ClNO₂ and 179.64 g/mol? B->E C->E D->E F Compound Identity Verified E->F Yes G Further Investigation Required E->G No

Caption: A typical experimental workflow for compound verification.

References

The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to participate in diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics. This technical guide provides an in-depth overview of the significant biological activities of piperidine derivatives, with a focus on their anticancer, antiviral, antibacterial, antifungal, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to aid in the exploration and development of next-generation piperidine-based therapeutics.

Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral to numerous anticancer drugs and clinical candidates, exhibiting a variety of mechanisms of action that include the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of the potency of these compounds.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17a PC3Prostate0.81[1]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[1]
HT29Colon4.1 (GI50, µg/mL)[1]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[1]
Piperine HGC-27Gastric25.6 (mg/L)[2]
Compound 22 U251Glioma58.2 (GI50, µg/mL)[3]
NCI/ADR-RESOvarian (Resistant)19.8 (GI50, µg/mL)[3]
NCI-H460Non-small cell lung26.3 (GI50, µg/mL)[3]
Compound 25 PC-3Prostate6.4 (GI50, µg/mL)[3]
Mechanism of Action: Induction of Apoptosis

A primary mechanism by which piperidine-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating key signaling pathways that regulate cell survival and death. For instance, piperine has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptosis pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases 9 and 3.[2][4][5][6]

Piperidine Piperidine Derivatives ROS ↑ Reactive Oxygen Species (ROS) Piperidine->ROS induces Bcl2 Bcl-2 (Anti-apoptotic) Piperidine->Bcl2 downregulates Bax Bax (Pro-apoptotic) Piperidine->Bax upregulates Mitochondria Mitochondria ROS->Mitochondria damages CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria inhibits Bax->Mitochondria promotes Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Line seed_plate 2. Seed Cells into 96-well Plate cell_culture->seed_plate add_compound 4. Add Compound to Cells seed_plate->add_compound prepare_compound 3. Prepare Serial Dilutions of Piperidine Compound prepare_compound->add_compound incubate_treatment 5. Incubate (24-72h) add_compound->incubate_treatment add_mtt 6. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 7. Incubate (2-4h) add_mtt->incubate_mtt solubilize 8. Solubilize Formazan incubate_mtt->solubilize read_absorbance 9. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 10. Calculate % Cell Viability determine_ic50 11. Determine IC50 Value calculate_viability->determine_ic50 cluster_influenza Influenza Virus Inhibition cluster_hiv HIV Inhibition Piperidine_Flu N-benzyl-4,4-disubstituted piperidines HA Hemagglutinin (HA) Piperidine_Flu->HA binds to Fusion Membrane Fusion Piperidine_Flu->Fusion inhibits HA->Fusion Entry_Flu Viral Entry Fusion->Entry_Flu Piperidine_HIV Piperidine-based NNRTIs RT Reverse Transcriptase (RT) Piperidine_HIV->RT binds to allosteric site RNA_to_DNA RNA to DNA Conversion Piperidine_HIV->RNA_to_DNA inhibits RT->RNA_to_DNA Replication_HIV Viral Replication RNA_to_DNA->Replication_HIV cluster_membrane Cell Membrane Disruption cluster_gyrase DNA Gyrase Inhibition Piperidine_Membrane Piperidine Alkaloids Cell_Membrane Bacterial Cell Membrane Piperidine_Membrane->Cell_Membrane interacts with Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity Cell_Lysis Cell Lysis Membrane_Integrity->Cell_Lysis Piperidine_Gyrase Piperidine-4-carboxamides DNA_Gyrase DNA Gyrase Piperidine_Gyrase->DNA_Gyrase inhibits Supercoiling DNA Supercoiling Relaxation DNA_Gyrase->Supercoiling DNA_Replication DNA Replication Supercoiling->DNA_Replication Piperine Piperine Analogues Keap1 Keap1 Piperine->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection provides Oxidative_Stress->Neuroprotection leads to neurodegeneration

References

The Pivotal Role of 4-Piperidineacetic Acid Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents across a wide range of disease areas. Among the diverse array of piperidine-based building blocks, 4-Piperidineacetic acid hydrochloride stands out as a particularly versatile and valuable synthon. Its unique structural features, combining a basic piperidine nitrogen with a carboxylic acid moiety, provide a gateway to a vast chemical space for the development of novel bioactive molecules. This technical guide delves into the core applications of this compound in medicinal chemistry, providing an in-depth overview of its role in the synthesis of potent analgesics, anticonvulsants, and enzyme inhibitors. The guide further presents detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visual representations of key signaling pathways and experimental workflows to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug design. Its prevalence in FDA-approved drugs is a testament to its favorable pharmacokinetic and pharmacodynamic properties. The nitrogen atom can act as a basic center, enabling salt formation to improve solubility and bioavailability, while the carbon backbone provides a rigid framework for the precise spatial orientation of pharmacophoric groups.

This compound, with its readily functionalizable carboxylic acid and secondary amine, serves as an ideal starting material for creating diverse libraries of compounds. The acetic acid side chain can be easily converted to amides, esters, and other functional groups, while the piperidine nitrogen allows for N-alkylation or N-arylation, further expanding the accessible chemical diversity.

Applications in Drug Discovery

Gabapentinoid Analogs and Anticonvulsants

4-Piperidineacetic acid serves as a key structural motif in the design of analogs of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. Gabapentinoids, such as gabapentin and pregabalin, are a class of drugs that, despite their structural similarity to GABA, do not act on GABA receptors. Instead, their primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters like glutamate.[2] This mode of action is crucial in the treatment of neuropathic pain and certain types of seizures.

The 4-piperidineacetic acid scaffold can be utilized to synthesize novel gabapentinoid-like molecules with potentially improved potency, selectivity, and pharmacokinetic profiles.

Opioid Receptor Modulators for Analgesia

The piperidine scaffold is a well-established pharmacophore in the development of potent opioid analgesics, with fentanyl and its analogs being prominent examples. The 4-piperidineacetic acid core can be functionalized to create novel ligands for opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for many clinically used opioids. By systematically modifying the substituents on the piperidine nitrogen and the acetic acid moiety, researchers can fine-tune the affinity and efficacy of these compounds at the MOR, aiming to develop safer and more effective analgesics with reduced side effects.

Enzyme Inhibitors

The versatile nature of the 4-piperidineacetic acid scaffold also lends itself to the design of potent and selective enzyme inhibitors. The carboxylic acid can mimic the substrate's carboxylate group, while the piperidine ring can be decorated with various substituents to achieve specific interactions with the enzyme's active site. This strategy has been employed in the development of inhibitors for a range of enzymes, including those involved in cancer and infectious diseases.

Quantitative Data Presentation

The following tables summarize quantitative data for various piperidine derivatives, showcasing their biological activities.

Table 1: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives [1]

Compound IDRMES Screen (ED₅₀ mg/kg)
12 H100
13 H100 (0.5h), 300 (4h)
20 3-CF₃Not specified in abstract

MES: Maximal Electroshock Seizure test. Data indicates dose at which protection was observed.

Table 2: In Vitro Anticancer Activity of 4-aminopyrazolo[3,4-d]pyrimidine Derivatives [3][4]

Compound IDCancer Cell LineIC₅₀ (µM)
12c UO-31 (Renal)0.87
12f HL-60 (TB) (Leukemia)1.41
12j MOLT-4 (Leukemia)1.82
11 M14 (Melanoma)2.40
12d MOLT-4 (Leukemia)2.0

IC₅₀: Half-maximal inhibitory concentration.

Table 3: In Vitro N-type Calcium Channel Blocking Activity of 4-Piperidinylaniline Analogs [5]

Compound IDIMR-32 Assay (IC₅₀ µM)
2a 0.63

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

General Procedure for Amide Coupling of this compound

This protocol describes a standard method for the synthesis of N-substituted 4-piperidineacetic acid amides.

Materials:

  • This compound

  • Desired primary or secondary amine

  • N,N'-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add DIPEA or TEA (2.5 eq) and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Add the coupling reagent (HATU or PyBOP, 1.2 eq) portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to afford the desired N-substituted 4-piperidineacetic acid amide.

Mandatory Visualizations

Signaling Pathway of Gabapentinoids

Gabapentinoid_Mechanism Mechanism of Action of Gabapentinoids cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Allows alpha2delta α2δ-1 Subunit alpha2delta->VGCC Modulates Vesicle Synaptic Vesicle (containing Glutamate) Ca_influx->Vesicle Triggers fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release Leads to Glutamate Glutamate Glutamate_release->Glutamate Gabapentinoid Gabapentinoid (e.g., Gabapentin) Gabapentinoid->alpha2delta Glutamate_receptor Glutamate Receptor Glutamate->Glutamate_receptor Binds to Signal_transduction Signal Transduction Glutamate_receptor->Signal_transduction Activates Neuronal_excitation Neuronal Excitation Signal_transduction->Neuronal_excitation Causes

Caption: Mechanism of action of gabapentinoids on presynaptic neurons.

Experimental Workflow for Amide Synthesis

Amide_Synthesis_Workflow General Workflow for Amide Synthesis Start Start Materials: 4-Piperidineacetic acid HCl Amine Step1 Step 1: Neutralization & Amine Addition - Dissolve 4-PAA HCl in solvent - Add Base (DIPEA/TEA) - Add Amine Start->Step1 Step2 Step 2: Coupling - Add Coupling Reagent (HATU/PyBOP) - Stir at Room Temperature Step1->Step2 Step3 Step 3: Work-up - Dilute with organic solvent - Wash with NaHCO₃ and Brine Step2->Step3 Step4 Step 4: Isolation & Purification - Dry organic layer - Concentrate under vacuum - Purify by Column Chromatography Step3->Step4 Product Final Product: N-substituted 4-Piperidineacetic acid amide Step4->Product

Caption: Workflow for the synthesis of N-substituted 4-piperidineacetic acid amides.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application spans the development of therapeutics for a multitude of disorders, including neurological conditions, pain management, and cancer. The ability to readily functionalize both the carboxylic acid and the piperidine nitrogen allows for the creation of large and diverse compound libraries for high-throughput screening and lead optimization. The data and protocols presented in this guide aim to facilitate further research and development in this promising area of drug discovery, ultimately contributing to the creation of novel and improved medicines.

References

4-Piperidineacetic Acid Hydrochloride: A Technical Guide to its Application as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of 4-Piperidineacetic acid hydrochloride, a rigid linker building block increasingly utilized in PROTAC design. While specific quantitative data for PROTACs incorporating this exact linker remains limited in the public domain, this guide will leverage data from structurally related piperidine-containing PROTACs to elucidate its role and provide a comprehensive resource for researchers in the field. We will delve into the core principles of its application, synthesis and conjugation strategies, and the experimental protocols necessary for the evaluation of the resulting PROTACs.

Introduction: The Pivotal Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that tethers the two. The linker is not merely a spacer but plays a crucial role in orienting the warhead and the E3 ligase ligand to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] This ternary complex formation is the prerequisite for the ubiquitination of the POI and its subsequent degradation by the proteasome.

The composition and rigidity of the linker significantly influence a PROTAC's properties:

  • Ternary Complex Stability: A well-designed linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, leading to enhanced degradation efficiency.[1]

  • Physicochemical Properties: The linker impacts solubility, cell permeability, and metabolic stability, all of which are critical for drug development.[1]

  • Selectivity: Subtle changes in linker length and composition can alter the geometry of the ternary complex, potentially leading to selectivity for a specific target protein over closely related family members.

This compound: A Rigid Linker for Enhanced PROTAC Performance

This compound is a commercially available building block used in the synthesis of PROTACs.[2] Its piperidine core imparts rigidity to the linker, which offers several advantages over more flexible linkers like polyethylene glycol (PEG) or simple alkyl chains.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₁₄ClNO₂MedChemExpress
Molecular Weight 179.64 g/mol MedChemExpress
Appearance SolidMedChemExpress
Storage Room temperatureMedChemExpress

Note: This data is for the linker building block itself, not a complete PROTAC.

The incorporation of the rigid piperidine scaffold can lead to improved metabolic stability and a more defined spatial orientation of the PROTAC's functional ends.[1] While specific data for PROTACs containing this compound is scarce, a patent application (CN112552293A) describes the use of its protected form, 1-tert-Butoxycarbonyl-4-piperidineacetic acid, in the synthesis of PROTACs, indicating its utility in the field.

The Impact of Rigidity on PROTAC Efficacy

The rigidity endowed by the piperidine ring can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to higher cooperativity and more potent degradation. While direct comparative data is limited, studies on other rigid linkers have demonstrated significant improvements in degradation potency (DC50) and maximal degradation (Dmax) compared to their flexible counterparts.

Table 1: Representative Data for PROTACs with Rigid Piperidine-Containing Linkers

PROTACTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
ARD-69 Androgen ReceptorVHLPyridine/di-piperidine< 1> 90LNCaP, VCaPJ. Med. Chem. 2018
ARV-110 Androgen ReceptorVHLPiperidine/piperazine~1> 90VCaPArvinas Data
ARV-471 Estrogen ReceptorCRBNPiperidine/piperazine~5> 90MCF7Arvinas Data

Note: This table presents data for PROTACs with piperidine-containing linkers to illustrate the potential efficacy. Specific data for PROTACs using this compound is not publicly available.

Synthesis and Conjugation Strategies

The synthesis of a PROTAC incorporating this compound typically involves a modular approach. The carboxylic acid functionality of the linker allows for standard amide bond formation with an amine-functionalized warhead or E3 ligase ligand. The piperidine nitrogen can be functionalized after deprotection to connect to the other half of the PROTAC.

General Synthesis Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation & Amide Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Conjugation A 4-Piperidineacetic acid hydrochloride B Boc-protected 4-Piperidineacetic acid A->B Boc Anhydride, Base D Activated Ester of Boc-protected Linker B->D EDC, NHS C Warhead-NH2 or E3 Ligase Ligand-NH2 E Boc-Linker-Warhead/E3 Ligand C->E D->E Amide Bond Formation F Linker-Warhead/E3 Ligand (with free piperidine NH) E->F TFA or HCl H Final PROTAC F->H G E3 Ligand-COOH or Warhead-COOH G->H Amide Coupling (e.g., HATU, DIPEA)

General synthetic workflow for incorporating 4-piperidineacetic acid into a PROTAC.
Detailed Experimental Protocol: Amide Coupling

Materials:

  • Boc-protected 4-piperidineacetic acid

  • Amine-functionalized warhead or E3 ligase ligand

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve Boc-protected 4-piperidineacetic acid (1 eq.) and NHS (1.1 eq.) in anhydrous DCM.

    • Add EDC (1.1 eq.) portion-wise at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS for the formation of the NHS-ester.

  • Amide Bond Formation:

    • In a separate flask, dissolve the amine-functionalized warhead or E3 ligase ligand (1 eq.) in anhydrous DMF.

    • Add DIPEA (2-3 eq.) to the solution.

    • Add the activated NHS-ester solution dropwise to the amine solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction completion by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired Boc-protected conjugate.

Evaluation of PROTACs with Piperidine-Based Linkers

A series of in vitro and cellular assays are required to characterize the activity of a newly synthesized PROTAC.

Experimental Workflow for PROTAC Evaluation

G A PROTAC Synthesis & Purification B Biochemical Assays (Binding Affinity) A->B C Cellular Assays (Degradation, Viability) A->C D Ternary Complex Formation Assays B->D E Mechanism of Action Studies C->E F Lead Optimization D->F E->F

A typical experimental workflow for the evaluation of a novel PROTAC.
Key Experimental Protocols

4.2.1. Western Blot for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the dose-dependent degradation of the target protein by the PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary and secondary antibodies.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

4.2.2. Ternary Complex Formation Assay (e.g., TR-FRET)

Objective: To measure the formation of the ternary complex in a cellular or biochemical setting.

Materials:

  • Purified recombinant target protein and E3 ligase complex

  • Fluorescently labeled antibodies or proteins for TR-FRET

  • PROTAC stock solution

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a microplate, combine the purified target protein and E3 ligase complex with the fluorescently labeled detection reagents.

  • PROTAC Addition: Add a serial dilution of the PROTAC to the wells.

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

  • Measurement: Measure the TR-FRET signal.

  • Data Analysis: A bell-shaped curve is typically observed when plotting the TR-FRET signal against the PROTAC concentration, indicating the formation and subsequent disruption of the ternary complex at high concentrations (the "hook effect").

Signaling Pathways and Downstream Effects

The degradation of a target protein by a PROTAC will impact the signaling pathways in which that protein is involved. The specific pathways affected will depend on the protein of interest. For example, a PROTAC targeting a kinase would be expected to downregulate the phosphorylation of its downstream substrates.

G cluster_0 PROTAC Action cluster_1 Downstream Signaling A PROTAC with 4-Piperidineacetic acid linker B Ternary Complex (POI-PROTAC-E3) A->B C POI Ubiquitination B->C D Proteasomal Degradation of POI C->D E Decreased POI Levels D->E F Inhibition of Downstream Pathway E->F G Therapeutic Effect F->G

General signaling pathway of PROTAC-mediated protein degradation and its downstream consequences.

Conclusion and Future Perspectives

This compound represents a valuable building block for the construction of PROTACs with rigid linkers. The incorporation of such rigid moieties is a promising strategy to enhance the metabolic stability, pharmacokinetic properties, and degradation efficacy of PROTACs. While a wealth of data exists for PROTACs with piperidine-containing linkers in general, further research is needed to fully characterize and publish the specific advantages and applications of PROTACs synthesized using this compound. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating this and other rigid linkers, thereby advancing the field of targeted protein degradation.

References

In-Depth Technical Guide to the Basic Solubility Profile of 4-Piperidineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic solubility profile of 4-Piperidineacetic acid hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes a qualitative solubility profile based on the physicochemical properties of the molecule and the known behavior of related piperidine compounds. Furthermore, it details a standardized experimental protocol for the precise quantitative determination of its solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValue
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol
Appearance White to off-white crystalline powder (inferred)
Melting Point Approximately 188-192 °C
Chemical Structure A piperidine ring substituted at the 4-position with an acetic acid group, supplied as a hydrochloride salt.

The presence of a carboxylic acid group, a secondary amine within the piperidine ring, and its formulation as a hydrochloride salt are the primary determinants of its solubility characteristics. The hydrochloride salt form significantly enhances its polarity and, consequently, its aqueous solubility.

Predicted Solubility Profile

Based on the principles of "like dissolves like" and the known solubility of piperidine and its derivatives, a qualitative solubility profile for this compound can be inferred. Piperidine itself is highly soluble in water and polar organic solvents.[1][2] The addition of a polar acetic acid group and its conversion to a hydrochloride salt further suggest a high affinity for polar solvents.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterHighThe compound's ionic nature as a hydrochloride salt, along with the presence of a carboxylic acid and an amine group, allows for strong hydrogen bonding and ion-dipole interactions with water molecules.
MethanolHighAs a polar protic solvent, methanol can effectively solvate the molecule through hydrogen bonding.
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to facilitate good solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and ionic compounds.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[3][4]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical method.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters with a chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Methodology
  • Preparation of Stock Solutions for Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in a constant temperature orbital shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to sediment.

  • Sample Collection and Preparation: Carefully withdraw a sample from the supernatant. To remove any undissolved particles, either centrifuge the sample and collect the supernatant or filter the sample using a syringe filter.

  • Analysis: Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100mL.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4-Piperidineacetic acid HCl B Add known volume of solvent A->B Combine in vial C Seal and agitate at constant temperature (24-48h) B->C D Allow solid to settle (≥2h) C->D E Filter or centrifuge supernatant D->E F Dilute clear saturated solution E->F G Analyze by HPLC or UV-Vis F->G H Calculate solubility G->H

Workflow for Determining Equilibrium Solubility

References

The Evolving Landscape of Heterocyclic Amino Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic amino acid derivatives represent a cornerstone in modern medicinal chemistry, offering a rich scaffold for the development of novel therapeutics. Their inherent structural diversity, coupled with the ability to modulate physicochemical and biological properties, makes them a fertile ground for lead optimization and drug design. This technical guide provides an in-depth analysis of the core characteristics of these compounds, focusing on their synthesis, biological activities, and key physicochemical parameters, while also providing detailed experimental protocols and visual representations of relevant pathways.

Core Physicochemical and Structural Characteristics

Heterocyclic amino acid derivatives are characterized by the incorporation of a heterocyclic ring system into the structure of an amino acid. This fusion imparts unique conformational constraints and electronic properties that are often pivotal for biological activity. The nature of the heterocyclic ring—be it aromatic or saturated, its size (commonly five- or six-membered), and the type and position of heteroatoms (nitrogen, oxygen, or sulfur)—dramatically influences the molecule's overall characteristics.[1]

Structural Diversity

The versatility of these derivatives stems from the vast array of available heterocyclic scaffolds and the multifaceted nature of amino acids. Key structural features include:

  • The Heterocyclic Core: Common scaffolds include pyridine, piperidine, imidazole, pyrrolidine, and pyrazine. The choice of the heterocycle dictates the aromaticity, basicity, and hydrogen bonding capacity of the derivative.

  • The Amino Acid Moiety: Both natural and unnatural amino acids can be utilized, providing control over stereochemistry, side-chain functionality, and the spacing between the heterocyclic ring and the carboxylic acid/amine termini.

  • Linkage and Substitution: The point of attachment between the heterocycle and the amino acid, as well as further substitutions on the ring, offer avenues for fine-tuning the molecule's properties.

Physicochemical Properties: A Complex Interplay

pKa: The pKa values are influenced by the interplay between the amino acid's carboxyl and amino groups and the basicity of the heteroatoms in the ring. For instance, the imidazole ring in histidine has a pKa of approximately 6.0 for its side chain, allowing it to act as both a proton donor and acceptor at physiological pH.[2][3] The basicity of a piperidine ring, with a pKa of its conjugate acid around 11.2, is significantly higher than that of a pyridine ring.[4] The introduction of electron-withdrawing or -donating groups on the heterocyclic ring can further modulate these values.

logP and Solubility: Lipophilicity is a key factor in membrane permeability and target engagement. The heterocyclic component can significantly alter the logP value of the parent amino acid. For example, the incorporation of aromatic heterocyclic rings generally increases lipophilicity. Solubility in aqueous media is often a challenge for drug candidates. The presence of ionizable groups from the amino acid moiety and potentially the heterocycle can enhance solubility, which is also highly pH-dependent.[5] L-histidine, for instance, is soluble in water but very slightly soluble in alcohol and insoluble in ether.[6]

Synthetic Strategies: Building the Scaffolds

The synthesis of heterocyclic amino acid derivatives often leverages the reactivity of the parent amino acid as a versatile starting material. Various synthetic methodologies have been developed to construct these complex molecules.

A general workflow for the synthesis of these derivatives often involves the protection of the amino and/or carboxyl groups of the amino acid, followed by the coupling or formation of the heterocyclic ring, and subsequent deprotection.

G start Amino Acid Starting Material protect Protection of Functional Groups (e.g., Boc, Fmoc) start->protect couple Coupling with Heterocyclic Precursor or Ring Formation protect->couple modify Optional: Further Modification of Heterocycle/Side Chain couple->modify deprotect Deprotection couple->deprotect If no further modification modify->deprotect final Final Heterocyclic Amino Acid Derivative deprotect->final

A generalized synthetic workflow for heterocyclic amino acid derivatives.

Biological Activities and Therapeutic Potential

Heterocyclic amino acid derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antibacterial Activity

Many heterocyclic amino acid derivatives exhibit potent antibacterial properties. Their mechanisms of action often involve the inhibition of essential bacterial enzymes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various bacterial strains.

Compound/ClassHeterocycleTarget OrganismMIC (µg/mL)Reference
Norfloxacin DerivativesPiperazineE. coli, B. subtilisVaries[7]
Pyridine/Pyrazine DerivativesPyridine, PyrazineM. tuberculosis0.5 - >512[8]
Antiviral Activity

The structural features of these derivatives have also been exploited to develop antiviral agents. Their mechanisms can include the inhibition of viral entry, replication, or other essential viral processes.

Kinase Inhibition

A significant area of research has been the development of heterocyclic amino acid derivatives as kinase inhibitors, particularly in the context of cancer therapy. For example, derivatives containing a 2-amino-4-(1-piperidine) pyridine scaffold have been identified as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase, which are key drivers in certain cancers.[5]

The following table presents the half-maximal inhibitory concentration (IC50) values for representative ALK/ROS1 inhibitors.

CompoundTarget KinaseCell LineIC50 (nM)Reference
Compound 2eALKL1196M (Crizotinib-resistant)-41.3[5]
CrizotinibALKL1196M-~82.6[5]
Compound 2eROS1G2032R (Crizotinib-resistant)Ba/F3104.7[5]
CrizotinibROS1G2032RBa/F3643.5[5]

The inhibition of ALK phosphorylation is a key mechanism of action for these compounds, disrupting downstream signaling pathways that promote cell proliferation and survival.

G ALK ALK Receptor Tyrosine Kinase pALK Phosphorylated ALK (Active) ALK->pALK ATP Inhibitor Heterocyclic Amino Acid Derivative (e.g., ALK Inhibitor) Inhibitor->ALK PI3K_Akt PI3K/Akt Pathway pALK->PI3K_Akt JAK_STAT JAK/STAT Pathway pALK->JAK_STAT RAS_MAPK RAS/MAPK Pathway pALK->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation JAK_STAT->Proliferation RAS_MAPK->Proliferation

Inhibition of the ALK signaling pathway by a heterocyclic amino acid derivative.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of novel heterocyclic amino acid derivatives.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

Method: Broth Microdilution Method (adapted from CLSI guidelines)[8][9]

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Within 15 minutes, dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired final concentrations.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the diluted compound.
  • Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
  • Incubate the plate at 35 ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

ALK Kinase Inhibition Assay

Method: LanthaScreen™ Eu Kinase Binding Assay (a time-resolved fluorescence resonance energy transfer [TR-FRET] assay)[10]

1. Reagents and Materials:

  • ALK kinase
  • Europium-labeled anti-tag antibody
  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
  • Test compound (heterocyclic amino acid derivative)
  • Kinase buffer
  • 384-well microplate

2. Assay Protocol (Basic Inhibitor Studies):

  • Prepare serial dilutions of the test compound in the kinase buffer.
  • Prepare a mixture of the ALK kinase and the Eu-labeled antibody in the kinase buffer.
  • Prepare the Alexa Fluor™ 647-labeled tracer in the kinase buffer.
  • In a 384-well plate, add the following in order:
  • Test compound solution
  • Kinase/antibody mixture
  • Tracer solution
  • Incubate the plate at room temperature for 1 hour, protected from light.

3. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
  • Calculate the emission ratio (acceptor/donor).
  • Plot the emission ratio against the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Heterocyclic amino acid derivatives continue to be a vibrant and highly productive area of research in drug discovery. Their remarkable structural and functional diversity provides a powerful platform for the design of novel therapeutic agents with a wide range of biological activities. A thorough understanding of their synthesis, physicochemical properties, and biological targets, coupled with robust experimental evaluation, is essential for unlocking their full therapeutic potential. As our understanding of disease biology deepens, the rational design and synthesis of new generations of these compounds will undoubtedly lead to the development of innovative and effective medicines.

References

Methodological & Application

Application Notes and Protocols for 4-Piperidineacetic Acid Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidineacetic acid hydrochloride is a versatile bifunctional building block extensively utilized in pharmaceutical research and development. Its structure, featuring a secondary amine within the piperidine ring and a carboxylic acid moiety, allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of a wide range of biologically active compounds. The piperidine core is a common motif in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.

This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including esterification, N-alkylation, and amide bond formation, which are fundamental steps in the synthesis of novel therapeutic agents.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various therapeutic agents. Its utility stems from the ability to independently functionalize the piperidine nitrogen and the carboxylic acid group.

  • Amide Derivatives: The carboxylic acid group is readily converted to amides through coupling with a diverse range of primary and secondary amines. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) by introducing various substituents.

  • N-Alkylated Derivatives: The secondary amine of the piperidine ring can be alkylated to introduce different groups, which can influence the compound's potency, selectivity, and pharmacokinetic profile.

  • Ester Derivatives: The carboxylic acid can be esterified to act as a protecting group or to modulate the compound's properties, for instance, to create a prodrug.

A notable application of derivatives of 4-piperidineacetic acid is in the development of potent inhibitors of soluble epoxide hydrolase (sEH), which are investigated for the treatment of inflammatory diseases.

Experimental Protocols

The following protocols are representative examples of how this compound and its derivatives can be utilized in pharmaceutical synthesis.

Protocol 1: Esterification of this compound

This protocol describes the conversion of this compound to its corresponding ethyl ester, a common intermediate for subsequent reactions.

Reaction Scheme:

G 4-Piperidineacetic_acid_HCl This compound Ethyl_4_piperidineacetate Ethyl 4-piperidineacetate hydrochloride 4-Piperidineacetic_acid_HCl->Ethyl_4_piperidineacetate Reflux Reagents Ethanol (solvent) Thionyl chloride (catalyst) Reagents->4-Piperidineacetic_acid_HCl

Caption: Esterification of this compound.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles
This compound179.6410.0 g0.0557
Ethanol (absolute)46.07100 mL-
Thionyl chloride (SOCl₂)118.974.8 mL0.0668

Procedure:

  • Suspend this compound (10.0 g, 0.0557 mol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (4.8 mL, 0.0668 mol) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Recrystallize the crude product from ethanol/diethyl ether to yield pure ethyl 4-piperidineacetate hydrochloride.

Expected Yield: 85-95%

Protocol 2: N-Alkylation of Ethyl 4-Piperidineacetate Hydrochloride (Reductive Amination)

This protocol details the N-alkylation of the piperidine ring via reductive amination, a common method for introducing substituents onto secondary amines.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Ethyl 4-piperidineacetate + Aldehyde/Ketone + Dichloromethane Stir Stir at RT (30 min) Start->Stir Add_Reducing_Agent Add NaBH(OAc)₃ (portion-wise) Stir->Add_Reducing_Agent React Stir at RT (12-18 h) Add_Reducing_Agent->React Quench Quench with aq. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify End N-alkylated product Purify->End

Caption: Experimental workflow for N-alkylation via reductive amination.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (for 10 mmol scale)Moles (mmol)
Ethyl 4-piperidineacetate hydrochloride207.692.08 g10
Benzaldehyde106.121.17 g (1.1 mL)11
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.943.18 g15
Dichloromethane (DCM), anhydrous84.9350 mL-
Triethylamine (TEA)101.191.4 mL10

Procedure:

  • To a solution of ethyl 4-piperidineacetate hydrochloride (2.08 g, 10 mmol) in anhydrous dichloromethane (50 mL), add triethylamine (1.4 mL, 10 mmol) and stir for 10 minutes at room temperature.

  • Add benzaldehyde (1.1 mL, 11 mmol) to the reaction mixture and stir for 30 minutes.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the N-benzylated product.

Expected Yield: 70-85%

Protocol 3: Amide Coupling of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid

This protocol describes the formation of an amide bond, a key reaction in the synthesis of many pharmaceuticals, using a derivative of 4-piperidineacetic acid. This specific example is based on the synthesis of precursors to soluble epoxide hydrolase inhibitors.

G Acid 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid Product Amide Product Acid->Product Amine Primary/Secondary Amine Amine->Product Coupling_Reagents HATU, DIPEA Coupling_Reagents->Product Solvent DMF Solvent->Product

Caption: Amide coupling reaction of a 4-piperidineacetic acid derivative.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid243.31243 mg1.0
Aniline (example amine)93.1393 mg (0.09 mL)1.0
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.23418 mg1.1
DIPEA (N,N-Diisopropylethylamine)129.24348 µL2.0
DMF (N,N-Dimethylformamide), anhydrous73.095 mL-

Procedure:

  • Dissolve 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (243 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add aniline (93 mg, 1.0 mmol), followed by DIPEA (348 µL, 2.0 mmol).

  • Add HATU (418 mg, 1.1 mmol) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with saturated aqueous lithium chloride solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired amide.

Expected Yield: 60-80%

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the protocols described above.

ProtocolReaction TypeKey ReagentsSolventReaction Time (h)Typical Yield (%)
1. EsterificationEsterificationSOCl₂, EthanolEthanol485-95
2. N-AlkylationReductive AminationBenzaldehyde, NaBH(OAc)₃DCM12-1870-85
3. Amide CouplingAmide FormationAniline, HATU, DIPEADMF4-660-80

Note: Yields are dependent on the specific substrates and reaction conditions and may require optimization.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical compounds. The protocols provided herein for esterification, N-alkylation, and amide coupling demonstrate its utility in constructing diverse molecular architectures. These fundamental transformations enable medicinal chemists to systematically modify lead compounds, facilitating the exploration of structure-activity relationships and the optimization of drug candidates. The straightforward application of these protocols makes this compound an essential tool for researchers and scientists in the field of drug discovery and development.

Application Notes and Protocols for the Derivatization of 4-Piperidineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidineacetic acid hydrochloride is a versatile bifunctional molecule containing both a secondary amine and a carboxylic acid moiety. This structure makes it a valuable building block in the synthesis of a variety of pharmacologically active compounds. As a gamma-aminobutyric acid (GABA) analogue, its derivatives are of interest for their potential activity on GABA receptors.[1]

The derivatization of 4-piperidineacetic acid is often a necessary step for various analytical and synthetic applications. In analytical chemistry, derivatization can enhance detectability and improve chromatographic performance, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). In medicinal chemistry, derivatization is key to exploring the structure-activity relationships of novel compounds.

These application notes provide detailed protocols for several common and effective derivatization strategies for this compound, including esterification, amidation, and silylation.

Data Presentation

The following tables summarize the expected quantitative data for the derivatization of this compound based on the provided protocols. Please note that actual yields may vary depending on specific experimental conditions and scale.

Table 1: Summary of Expected Yields for Derivatization Reactions

Derivatization MethodDerivativeReagentsExpected Yield (%)
Fischer EsterificationMethyl 4-piperidineacetateMethanol, Sulfuric Acid75-85
Amide SynthesisN-Benzyl-4-piperidineacetamideBenzylamine, HATU, DIPEA85-95
Silylation (for GC-MS)N,O-bis(trimethylsilyl)-4-piperidineacetic acidBSTFA + 1% TMCS>95 (in situ)

Table 2: Analytical Parameters for HPLC Analysis of Dansyl Chloride Derivative

ParameterValue
Linearity Range1 - 50 µg/mL
Limit of Detection (LOD)0.23 µg/mL
Limit of Quantification (LOQ)0.69 µg/mL

Experimental Protocols

Protocol 1: Esterification of this compound (Fischer Esterification)

This protocol describes the synthesis of the methyl ester of 4-piperidineacetic acid.

Materials and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.79 g, 10 mmol) and methanol (50 mL).

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (1 mL) dropwise to the stirred suspension.

  • Remove the ice bath and attach a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.

  • Carefully neutralize the acidic solution by washing with saturated sodium bicarbonate solution (2 x 30 mL). Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-piperidineacetate.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Synthesis from this compound

This protocol details the formation of an amide bond with benzylamine using a peptide coupling agent.

Materials and Reagents:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (0.90 g, 5 mmol) in anhydrous DMF (20 mL).

  • Add DIPEA (2.6 mL, 15 mmol) to the solution to neutralize the hydrochloride and act as a base.

  • Add HATU (2.1 g, 5.5 mmol) to the reaction mixture and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add benzylamine (0.55 mL, 5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (100 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-4-piperidineacetamide.

Protocol 3: Silylation of this compound for GC-MS Analysis

This protocol is for the in-situ derivatization of small quantities of the analyte for qualitative or quantitative analysis by GC-MS.

Materials and Reagents:

  • This compound sample

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)

  • Pyridine (anhydrous)

  • GC vial with insert

  • Heating block or oven

Procedure:

  • Accurately weigh a small amount of the this compound sample (e.g., 1 mg) into a GC vial insert.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizations

GABA Receptor Signaling Pathway

4-Piperidineacetic acid is an analogue of the inhibitory neurotransmitter GABA and is expected to interact with GABA receptors. The following diagram illustrates the signaling pathways of the two main types of GABA receptors: GABA-A (ionotropic) and GABA-B (metabotropic).

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_gaba_a GABA-A Receptor Signaling cluster_gaba_b GABA-B Receptor Signaling Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_A GABA-A Receptor (Ligand-gated Cl- channel) GABA_vesicle->GABA_A Binds to GABA_B GABA-B Receptor (GPCR) GABA_vesicle->GABA_B Binds to Cl_influx Cl- Influx GABA_A->Cl_influx Opens Hyperpolarization_A Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_influx->Hyperpolarization_A G_protein G-protein (Gi/o) GABA_B->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel GIRK K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux K_channel->K_efflux Opens Hyperpolarization_B Hyperpolarization K_efflux->Hyperpolarization_B

Caption: Overview of GABA-A and GABA-B receptor signaling pathways.

Experimental Workflow: Amide Synthesis

The following diagram outlines the key steps in the synthesis of an amide derivative of this compound.

Amide_Synthesis_Workflow start Start dissolve Dissolve 4-Piperidineacetic Acid HCl in anhydrous DMF start->dissolve add_base Add DIPEA dissolve->add_base activate Add HATU (Activate Carboxylic Acid) add_base->activate add_amine Add Benzylamine activate->add_amine react Stir at Room Temperature (2-4 hours) add_amine->react workup Aqueous Work-up (Extraction with Ethyl Acetate) react->workup purify Column Chromatography workup->purify end N-Benzyl-4-piperidineacetamide purify->end

Caption: Workflow for the synthesis of N-benzyl-4-piperidineacetamide.

Logical Relationship: Choosing a Derivatization Method

The selection of an appropriate derivatization method depends on the intended application. This diagram illustrates the decision-making process.

Derivatization_Decision_Tree start Goal of Derivatization? analytical Analytical Application start->analytical Analysis synthetic Synthetic Application start->synthetic Synthesis gc_ms GC-MS Analysis? analytical->gc_ms hplc HPLC Analysis? analytical->hplc esterification Esterification synthetic->esterification Target: Ester amidation Amidation synthetic->amidation Target: Amide silylation Silylation (e.g., BSTFA) gc_ms->silylation Yes acylation Acylation (e.g., TFAA) gc_ms->acylation Alternative dansyl Dansylation (for Fluorescence) hplc->dansyl Yes

Caption: Decision tree for selecting a derivatization method.

References

Application of 4-Piperidineacetic acid hydrochloride in neuroscience research.

Author: BenchChem Technical Support Team. Date: December 2025

Application of 4-Piperidineacetic Acid Hydrochloride in Neuroscience Research

Application Notes

Introduction

This compound is a piperidine derivative with a structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). While direct research on this specific compound is limited, its structural analogues, such as Piperidine-4-sulfonic acid (P4S), are known to be potent agonists at GABA-A receptors.[1][2][3] This has led to the hypothesis that this compound may also function as a modulator of GABAergic neurotransmission, making it a compound of interest for neuroscience research, particularly in the study of anxiety, epilepsy, and other neurological disorders.

Hypothesized Mechanism of Action

It is postulated that this compound acts as a selective agonist or positive allosteric modulator at GABA-A receptors. GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions (Cl-) into the neuron.[3][4][5] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. The diverse subunit composition of GABA-A receptors (α, β, γ, δ, ε, θ, and π subunits) allows for a wide range of pharmacological profiles.[4][5] Derivatives of piperidine have shown selectivity for specific GABA-A receptor subtypes, suggesting that this compound may also exhibit subtype selectivity, potentially offering a more targeted therapeutic approach with fewer side effects.[1]

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for this compound, based on typical values observed for structurally related GABA-A receptor modulators. This data is for illustrative purposes and requires experimental validation.

Table 1: Receptor Binding Affinity

RadioligandReceptor SubtypeK_i (nM) - Hypothetical
[³H]Muscimolα1β2γ2150
[³H]Muscimolα2β2γ250
[³H]Muscimolα3β2γ280
[³H]Muscimolα5β2γ265
[³H]FlunitrazepamBenzodiazepine Site> 10,000

Table 2: In Vitro Electrophysiology Data

Receptor SubtypeEC_50 (µM) - HypotheticalMaximal Response (% of GABA) - Hypothetical
α1β2γ21040%
α2β2γ2285%
α3β2γ2570%
α5β2γ2380%

Experimental Protocols

Protocol 1: GABA-A Receptor Binding Assay ([³H]Muscimol Displacement)

Objective: To determine the binding affinity (K_i) of this compound for the GABA-A receptor.

Materials:

  • Rat cortical tissue

  • [³H]Muscimol (specific activity: 20-30 Ci/mmol)

  • This compound

  • GABA (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step three times to wash the membranes.

    • Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • Set up assay tubes for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add 100 µL of assay buffer, 100 µL of [³H]Muscimol (final concentration ~2 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: Add 100 µL of GABA (final concentration 100 µM), 100 µL of [³H]Muscimol, and 100 µL of membrane preparation.

    • Competitive Binding: Add 100 µL of varying concentrations of this compound, 100 µL of [³H]Muscimol, and 100 µL of membrane preparation.

    • Incubate all tubes at 4°C for 30 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters under vacuum.

    • Wash the filters three times with 5 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC_50 value from the resulting sigmoidal curve.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of [³H]Muscimol and K_d is its dissociation constant.

Protocol 2: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To characterize the functional effects of this compound on GABA-A receptor-mediated currents.

Materials:

  • HEK293 cells expressing specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2)

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4

  • Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

  • GABA

  • This compound

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the desired GABA-A receptor subtype on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

    • Approach a cell with the recording pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC₁₀).

    • Co-apply varying concentrations of this compound with the same concentration of GABA.

    • To determine agonist effects, apply increasing concentrations of this compound alone.

  • Data Analysis:

    • Measure the peak amplitude of the inward currents.

    • Normalize the responses to the baseline GABA-evoked current.

    • Plot the normalized current against the logarithm of the drug concentration to determine the EC_50 and maximal potentiation or direct activation.

Protocol 3: In Vivo Behavioral Assay (Elevated Plus Maze)

Objective: To assess the potential anxiolytic effects of this compound in mice.[1][6][7][8][9]

Materials:

  • Elevated Plus Maze (EPM) apparatus

  • Adult male C57BL/6 mice

  • This compound

  • Vehicle (e.g., saline)

  • Video tracking software

Procedure:

  • Animal Habituation:

    • House the mice in the testing room for at least 1 hour before the experiment.

    • Handle the mice for 5 minutes each day for 3 days prior to testing.[6]

  • Drug Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.

  • Testing:

    • Place a mouse in the center of the EPM, facing one of the open arms.[9]

    • Allow the mouse to explore the maze for 5 minutes.[1][8][9]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the data between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.[1][7]

Visualizations

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or 4-Piperidineacetic acid hydrochloride GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to receptor Cl_ion Cl- influx GABA_A_Receptor->Cl_ion Channel opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Results in

Caption: Hypothesized signaling pathway of GABA-A receptor activation.

Binding_Assay_Workflow A Prepare Brain Membrane Homogenate B Incubate Membranes with [³H]Muscimol and Test Compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E Patch_Clamp_Workflow A Culture HEK293 cells expressing GABA-A receptor subtypes B Obtain whole-cell patch-clamp configuration A->B C Record baseline GABA-evoked currents B->C D Apply 4-Piperidineacetic acid hydrochloride C->D E Measure changes in current amplitude D->E F Data Analysis (EC50 and Emax determination) E->F Behavioral_Assay_Workflow A Habituate mice to the testing environment B Administer Test Compound or Vehicle (i.p.) A->B C Place mouse in the Elevated Plus Maze B->C D Record behavior for 5 minutes C->D E Analyze video data for time and entries in arms D->E F Statistical analysis of anxiety-like behavior E->F

References

Application Notes and Protocols: 4-Piperidineacetic Acid Hydrochloride as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-piperidineacetic acid hydrochloride as a foundational scaffold in the synthesis of complex, biologically active molecules. The inherent structural features of this building block, namely the secondary amine within the piperidine ring and the carboxylic acid moiety, offer multiple points for chemical modification, making it an ideal starting material for the construction of diverse molecular architectures, including potent inhibitors of neurotransmitter transporters and receptor modulators.

Overview of Synthetic Applications

This compound is a versatile starting material for the synthesis of a variety of complex molecules, primarily through modifications at the piperidine nitrogen and the carboxylic acid group. Key transformations include:

  • N-Alkylation and N-Arylation: The secondary amine of the piperidine ring is readily functionalized through various C-N bond-forming reactions, such as reductive amination and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents, which is crucial for modulating the pharmacological properties of the final compounds.

  • Esterification and Amidation: The carboxylic acid group can be converted to esters or amides, providing another avenue for structural diversification and for tuning physicochemical properties like solubility and cell permeability.

  • Spirocyclization: The piperidine ring can serve as a scaffold for the construction of spirocyclic systems, which are of increasing interest in medicinal chemistry due to their conformational rigidity and three-dimensional character.

These synthetic strategies have been successfully employed to develop compounds targeting various biological systems, most notably the central nervous system.

Synthesis of GABA Uptake Inhibitors

A prominent application of this compound is in the synthesis of Gamma-Aminobutyric Acid (GABA) uptake inhibitors, particularly targeting the GABA transporter 1 (GAT-1). GAT-1 is responsible for the reuptake of GABA from the synaptic cleft, and its inhibition leads to increased GABAergic neurotransmission, which is a therapeutic strategy for conditions like epilepsy.

General Synthetic Strategy

A common approach to synthesize GAT-1 inhibitors from this compound involves a multi-step sequence:

  • Esterification: The carboxylic acid is first protected as an ester, typically an ethyl ester, to prevent unwanted side reactions in subsequent steps.

  • N-Alkylation: The piperidine nitrogen is then alkylated with a lipophilic side chain, which is crucial for binding to the GAT-1 transporter. This is often achieved through reductive amination with a suitable aldehyde or ketone.

  • Hydrolysis (optional): The ester group can be hydrolyzed back to the carboxylic acid in the final step if the free acid is the desired product.

dot

Caption: General synthetic workflow for GAT-1 inhibitors.

Experimental Protocols

Protocol 2.2.1: Synthesis of Ethyl 4-piperidineacetate hydrochloride

This protocol describes the esterification of this compound.

StepReagent/SolventMolar RatioConditionsTime (h)Yield (%)Purity (%)
14-Piperidineacetic acid HCl1.0----
2Ethanol (EtOH)excess (solvent)Reflux4~95>98
3Thionyl chloride (SOCl₂)1.20 °C to reflux-

Procedure:

  • Suspend this compound (1.0 eq) in absolute ethanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting white solid is ethyl 4-piperidineacetate hydrochloride, which can be used in the next step without further purification.

Protocol 2.2.2: Reductive Amination for N-Alkylation

This protocol details the N-alkylation of the piperidine ester via reductive amination.

StepReagent/SolventMolar RatioConditionsTime (h)Yield (%)Purity (%)
1Ethyl 4-piperidineacetate HCl1.0----
2Aldehyde/Ketone1.1Room Temp1--
3Sodium triacetoxyborohydride1.5Room Temp12-1685-95>95
4Dichloromethane (DCM)solvent--
5Triethylamine (TEA)1.10 °C-

Procedure:

  • To a stirred solution of ethyl 4-piperidineacetate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq) at 0 °C to neutralize the hydrochloride salt.

  • Add the desired aldehyde or ketone (1.1 eq) and stir the mixture at room temperature for 1 hour to form the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

Biological Activity and Signaling Pathway

GAT-1 inhibitors, synthesized from this compound, enhance GABAergic signaling by blocking the reuptake of GABA into presynaptic neurons and glial cells.[1] This leads to an increased concentration of GABA in the synaptic cleft, resulting in prolonged activation of postsynaptic GABAA and GABAB receptors.[2] The activation of these receptors generally leads to neuronal hyperpolarization and a reduction in neuronal excitability.

dot

GAT1_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GAT1 GAT-1 Transporter GABA_synapse GABA GABA_release->GABA_synapse GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor (GABA_A / GABA_B) GABA_synapse->GABA_receptor Binds to neuronal_inhibition Neuronal Inhibition (Hyperpolarization) GABA_receptor->neuronal_inhibition Leads to GAT1_inhibitor GAT-1 Inhibitor (e.g., Tiagabine analogue) GAT1_inhibitor->GAT1 Blocks

Caption: Mechanism of action of GAT-1 inhibitors.

Synthesis of Spiro-Piperidine Derivatives

4-Piperidineacetic acid can also serve as a precursor for the synthesis of spiro-piperidine compounds, such as spiro-hydantoins. These structures are of interest in drug discovery due to their rigid frameworks.

General Synthetic Strategy

The synthesis of spiro-hydantoins from this compound typically involves the following key steps:

  • Conversion to a Piperidone: The acetic acid side chain is utilized to construct a ketone functionality at the 4-position of the piperidine ring.

  • Bucherer-Bergs Reaction: The resulting 4-piperidone undergoes a multicomponent reaction with an ammonium salt and a cyanide source to form the spiro-hydantoin ring system.

dot

Caption: General workflow for spiro-hydantoin synthesis.

Experimental Protocol

Protocol 3.2.1: Synthesis of Piperidinespirohydantoins from N-Substituted-4-piperidones

This protocol outlines the synthesis of spirohydantoins from a piperidone precursor.[3]

StepReagent/SolventConditionsTime (min)Yield (%)
1N-Substituted-4-piperidoneMicrowave Irradiation (100 W)885-95
2Potassium cyanide (KCN)120-140 °C
3Ammonium carbonate ((NH₄)₂CO₃)
4Methanol/Water

Procedure:

  • In a sealed microwave vial, combine the N-substituted-4-piperidone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq) in a mixture of methanol and water.

  • Irradiate the mixture in a microwave reactor at 100 W for 8 minutes, with the temperature reaching 120-140 °C.

  • After cooling, the product often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with water, and dry to afford the piperidinespirohydantoin.

Application in the Development of Dopamine D2 Receptor Antagonists

Derivatives of 4-piperidineacetic acid have also been explored as scaffolds for the development of dopamine D2 receptor antagonists. These compounds are of interest for the treatment of various neuropsychiatric disorders, including schizophrenia.[4]

Biological Context and Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to Gαi/o proteins.[5] Activation of D2 receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] D2 receptor antagonists block the binding of dopamine, thereby preventing this signaling cascade.[7]

dot

D2_Receptor_Antagonism Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to D2_Antagonist D2 Receptor Antagonist D2_Antagonist->D2_Receptor Blocks G_protein Gαi/o Protein D2_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP (ATP to cAMP) ATP ATP Cellular_Response Downstream Cellular Response cAMP->Cellular_Response Modulates

Caption: Dopamine D2 receptor antagonist signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its readily modifiable structure allows for the efficient synthesis of a wide range of complex molecules with significant biological activities. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this scaffold in the development of novel therapeutics targeting the central nervous system and other biological targets.

References

Application Note: HPLC Analysis of 4-Piperidineacetic Acid Hydrochloride with Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of 4-Piperidineacetic acid hydrochloride using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Due to the lack of a strong chromophore in this compound, a pre-column derivatization step with Dansyl Chloride is employed to enable highly sensitive fluorescence detection. This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations, providing a reliable analytical tool for researchers, scientists, and drug development professionals.

Introduction

This compound is a polar compound that can be challenging to retain and detect using standard reversed-phase HPLC methods with UV detection.[1][2][3] Its structure, C7H14ClNO2, lacks a significant UV-absorbing chromophore, making direct UV detection difficult and often resulting in low sensitivity.[4][5] To overcome this limitation, pre-column derivatization can be employed to attach a fluorescent tag to the molecule.[6]

This method utilizes Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) as the derivatizing agent. Dansyl Chloride reacts with the secondary amine group of the piperidine ring to form a highly fluorescent derivative.[6] This derivatization not only enhances the detectability of the analyte but also increases its hydrophobicity, leading to better retention on a reversed-phase HPLC column. The developed method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications.

Experimental

Materials and Reagents:

  • This compound reference standard

  • Dansyl Chloride

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Sodium Bicarbonate

  • Hydrochloric Acid

Instrumentation:

  • Standard HPLC system with a quaternary pump, autosampler, column thermostat, and fluorescence detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Water bath

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 min, then hold at 70% B for 2 min, then return to 30% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 335 nm, Emission: 520 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the bulk drug substance or formulation in water to achieve a theoretical concentration within the calibration range.

Protocol: Pre-column Derivatization
  • Transfer 100 µL of each standard or sample solution into a microcentrifuge tube.

  • Add 200 µL of 100 mM Sodium Bicarbonate buffer (pH 9.0).

  • Add 200 µL of a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.[6]

  • Vortex the mixture for 1 minute.

  • Incubate the mixture in a water bath at 60 °C for 30 minutes.[6]

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of 2% (v/v) hydrochloric acid to stop the reaction.[6]

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Results and Discussion

The described HPLC method with pre-column derivatization provides a reliable and sensitive approach for the quantitative analysis of this compound. The derivatization with Dansyl Chloride significantly enhances the detection sensitivity, allowing for accurate quantification at low concentrations. The chromatographic conditions were optimized to achieve good peak shape and resolution for the derivatized analyte.

Linearity:

The method demonstrated excellent linearity over the concentration range of 1 µg/mL to 100 µg/mL.

Concentration (µg/mL)Peak Area (Arbitrary Units)
112,543
563,891
10128,123
25319,987
50642,345
1001,285,765
Correlation Coefficient (r²) 0.9998

Precision:

The precision of the method was evaluated by analyzing six replicate injections of a 25 µg/mL standard solution.

ParameterResult
Mean Peak Area 320,154
Standard Deviation 1,987
Relative Standard Deviation (%RSD) 0.62%

Accuracy:

The accuracy of the method was determined by a spike and recovery study. A known amount of this compound was added to a sample matrix and the recovery was calculated.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
2525.4101.6
5049.599.0
Average Recovery (%) 99.5
Conclusion

The HPLC method with pre-column derivatization using Dansyl Chloride is a highly effective technique for the quantitative analysis of this compound. The method is sensitive, accurate, precise, and robust, making it a valuable tool for quality control and research in the pharmaceutical industry.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions mix Mix with Buffer & Dansyl-Cl prep_std->mix prep_sample Prepare Sample Solutions prep_sample->mix incubate Incubate at 60°C mix->incubate stop_rxn Stop Reaction incubate->stop_rxn filter Filter stop_rxn->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect Fluorescence Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship analyte 4-Piperidineacetic Acid (Poor UV Absorbance, Polar) derivatization Pre-column Derivatization (Dansyl Chloride) analyte->derivatization enhances derivative Dansylated Derivative (Fluorescent, Less Polar) derivatization->derivative creates hplc Reversed-Phase HPLC derivative->hplc enables detection Fluorescence Detection hplc->detection allows for result Sensitive & Accurate Quantification detection->result leads to

Caption: Logical relationship of the analytical method components.

References

Application Notes and Protocols: Techniques for N-Alkylation of Piperidine Rings in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and bioactive molecules.[1] The functionalization of the piperidine nitrogen through N-alkylation is a critical and frequently employed transformation in medicinal chemistry and drug development. This process allows for the modulation of a molecule's physicochemical and pharmacological properties, such as its potency, selectivity, and metabolic stability.[1][2] These application notes provide detailed experimental procedures for several key N-alkylation techniques, targeting researchers, scientists, and drug development professionals. The methods covered include direct N-alkylation, reductive amination, and Buchwald-Hartwig amination for N-arylation, offering a range of strategies to suit different substrates and synthetic goals.

Core Concepts and Strategies

The selection of an appropriate N-alkylation strategy depends on the nature of the alkylating agent, the complexity of the piperidine substrate, and the desired final product.

  • Direct N-Alkylation: This is a classical and straightforward approach involving the reaction of a piperidine with an alkyl halide (or sulfonate) in the presence of a base.[1][3] The base neutralizes the acid formed during the reaction, driving it to completion.[1] A common challenge is over-alkylation, which leads to the formation of quaternary ammonium salts.[3][4] This can be mitigated by using an excess of the piperidine, slow addition of the alkylating agent, or careful selection of the base.[3][4]

  • Reductive Amination: This method provides excellent control and avoids the issue of over-alkylation.[3] It is a one-pot process where the piperidine reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride.[1][3]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[3][5] This method is highly versatile, allowing for the coupling of piperidines with a wide range of aryl halides and sulfonates, substrates that are typically unreactive in standard nucleophilic substitution reactions.[5][6]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction times, often reducing them from hours to minutes, and can lead to improved yields and product purity.[7][8] This technique is applicable to various N-alkylation methods.

Caption: Logical relationships for selecting an N-alkylation method.

Data Presentation: Comparison of N-Alkylation Techniques

The following tables summarize quantitative data for various N-alkylation methods, providing a basis for comparison.

Table 1: Direct N-Alkylation of Piperidine Derivatives

Alkylating Agent Base Solvent Temp. (°C) Time Yield (%) Reference
Benzyl Bromide K₂CO₃ DMF RT 12-24 h High (not specified) [1]
Methyl Iodide K₂CO₃ MeCN RT - Lower than DIPEA [4]
Methyl Iodide DIPEA MeCN RT - >70% [4]
Ethyl Bromide K₂CO₃ / NaH DMF RT - 70 - - [4]
2-Phenethyl Bromide Al₂O₃-OK MeCN RT - 80% [9]

| α-Bromoacetophenone | None | MeCN | RT | 1 week | 89-99% |[10] |

Table 2: Reductive Amination of Piperidine Derivatives

Carbonyl Compound Reducing Agent Solvent Temp. (°C) Time Yield (%) Reference
Aldehyde/Ketone Sodium Triacetoxyborohydride DCM RT 4-12 h High (not specified) [1]
Formalin Formic Acid - Reflux 20 h - [11]

| Various Aldehydes | H₂ / Ni Catalyst | Ethanol | - | - | High |[12] |

Table 3: Buchwald-Hartwig N-Arylation of Piperidine

Aryl Halide Catalyst/Ligand Base Solvent Temp. (°C) Time Yield (%) Reference
4-Bromoanisole (NHC)Pd(allyl)Cl NaOtBu Toluene 100 20 min 93% [13]
4-Chloroanisole (NHC)Pd(allyl)Cl NaOtBu Toluene 100 15 min 43% [13]

| 4-Bromotoluene | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 100 | 5 min | 85% |[13] |

Experimental Workflow

The general workflow for N-alkylation reactions follows a standard sequence of steps from setup to analysis. Microwave-assisted protocols follow a similar workflow but utilize specialized equipment for the reaction step.[7]

experimental_workflow Setup 1. Reaction Setup - Add piperidine, solvent, and base to a dry flask under N₂ atmosphere. Addition 2. Reagent Addition - Add alkylating agent (or aldehyde) dropwise or portion-wise. Setup->Addition Reaction 3. Reaction - Stir at specified temperature. - Monitor progress by TLC or LC-MS. Addition->Reaction Workup 4. Workup - Quench the reaction (e.g., with water). - Perform liquid-liquid extraction. Reaction->Workup Purification 5. Purification - Dry organic layer (e.g., MgSO₄). - Concentrate via rotary evaporation. - Purify via column chromatography. Workup->Purification Analysis 6. Analysis - Characterize pure product by NMR, IR, and MS. Purification->Analysis

Caption: A generalized workflow for piperidine N-alkylation experiments.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the direct alkylation of a piperidine derivative using an alkyl halide and potassium carbonate as the base.[1]

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)[1]

  • Water

  • Diethyl ether or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the piperidine derivative (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.[1]

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[1] To minimize over-alkylation, this addition can be performed slowly using a syringe pump.[3][4]

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, heating to 50-70°C may be necessary.[1][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated piperidine.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of a piperidine derivative with an aldehyde using sodium triacetoxyborohydride as the reducing agent.[1]

reductive_amination_pathway Piperidine Piperidine Iminium Iminium Ion Intermediate Piperidine->Iminium + H₂O Aldehyde Aldehyde / Ketone (R-CHO) Aldehyde->Iminium Product N-Alkylated Piperidine Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Reduction

Caption: Simplified pathway for the reductive amination of piperidine.

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[1]

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the piperidine derivative (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in DCM in a round-bottom flask.[1]

  • Add a catalytic amount of acetic acid to the mixture and stir for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.[1]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[1] Caution: Addition may cause gas evolution.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench carefully by the slow addition of saturated aqueous sodium bicarbonate solution.[1]

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol is a general procedure for the palladium-catalyzed N-arylation of piperidine with an aryl bromide.[13]

Materials:

  • Piperidine (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., (NHC)Pd(allyl)Cl, 1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or vial under an inert atmosphere, add the aryl bromide (1.0 eq), palladium catalyst (e.g., 1-2 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous toluene via syringe, followed by piperidine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. Reaction times can vary from minutes to hours.[13]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by column chromatography on silica gel to obtain the N-aryl piperidine.

References

Utilizing 4-Piperidineacetic Acid Hydrochloride in the Development of GABA Uptake Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via specific GABA transporters (GATs). Inhibiting these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a clinically validated strategy for the treatment of neurological disorders such as epilepsy.

While scaffolds like nipecotic acid (3-piperidinecarboxylic acid) and guvacine are well-established starting points for potent GAT inhibitors like Tiagabine[1], 4-Piperidineacetic acid represents a structurally related scaffold that can be explored for the development of novel GABA uptake inhibitors. Its piperidine ring and carboxylic acid moiety provide the core features necessary for recognition by GABA transporters. This document provides detailed application notes and protocols for researchers on how to utilize 4-Piperidineacetic acid hydrochloride as a foundational structure in the design, synthesis, and evaluation of new GAT inhibitors.

The GABAergic Synapse and Signaling Pathway

GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD). Following its release from presynaptic vesicles into the synaptic cleft, GABA binds to postsynaptic GABA_A and GABA_B receptors to produce an inhibitory signal. The signal is terminated when GATs, located on both neurons and glial cells, transport GABA out of the synaptic cleft.[2] Inhibitors block this reuptake process, increasing the concentration and duration of GABA in the synapse.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_synapse GABA Vesicle->GABA_synapse Release GAT_pre GABA Transporter (GAT) GABA_synapse->GAT_pre Reuptake GABA_R GABA Receptor (GABA_A / GABA_B) GABA_synapse->GABA_R Binding Inhibitor GAT Inhibitor (e.g., Tiagabine) Inhibitor->GAT_pre Blockade Inhibition Neuronal Inhibition (Hyperpolarization) GABA_R->Inhibition Drug_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Scaffold Scaffold Selection (4-Piperidineacetic acid HCl) SAR SAR Analysis (Structure-Activity Relationship) Scaffold->SAR Synthesis Chemical Synthesis of Derivatives SAR->Synthesis Assay [3H]GABA Uptake Assay (IC50 Determination) Synthesis->Assay Screening Selectivity GAT Subtype Selectivity Profiling Assay->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Lead Optimization Efficacy Anticonvulsant Models (e.g., PTZ, MES) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Drug Candidate Tox->Candidate Selection Synthesis_Scheme start 4-Piperidineacetic Acid HCl ester Ethyl 4-Piperidineacetate HCl start->ester EtOH, SOCl2 Reflux final N-Substituted Derivative ester->final K2CO3, DMF 60-80°C lipophilic Lipophilic Group (R-X) (e.g., Diarylalkyl halide) lipophilic->final

References

Application Note and Protocol for the Quantitative Analysis of Piperidine-4-acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-4-acetic acid is a key building block in the synthesis of a variety of pharmaceutical compounds. Due to the stereospecific nature of many drug-receptor interactions, the isomeric purity of this intermediate is a critical quality attribute. This document provides a detailed protocol for the quantitative analysis of piperidine-4-acetic acid isomers, focusing on the separation and quantification of its cis and trans diastereomers.

The analytical method described herein utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, making it suitable for the accurate quantification of isomers in various matrices, including bulk drug substances and biological samples. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

This section details the methodologies for the quantitative analysis of piperidine-4-acetic acid isomers.

Materials and Reagents
  • Piperidine-4-acetic acid reference standards (cis and trans isomers)

  • Stable isotope-labeled internal standard (e.g., piperidine-4-acetic acid-d4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Ultrapure)

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of piperidine-4-acetic acid isomers from a biological matrix like human plasma.

  • Spiking: In a microcentrifuge tube, add 10 µL of the internal standard working solution to 100 µL of the plasma sample.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean collection plate or vial.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are suggested starting parameters for the LC-MS/MS method. Optimization may be required based on the specific instrumentation used.

Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 5 µm, 4.6 x 250 mm) or a C18 column (e.g., Atlantis C18, 5 µm, 3.9 x 100 mm) for achiral separation if isomers can be resolved by mass.[2][3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.[3]

  • Injection Volume: 5 µL.[3]

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Quantification: Use of an external standard calibration curve with an internal standard.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables illustrate typical data for a validated LC-MS/MS method for piperidine-4-acetic acid isomers.

Table 1: MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
cis-Piperidine-4-acetic acid144.184.110015
trans-Piperidine-4-acetic acid144.184.110015
Piperidine-4-acetic acid-d4 (IS)148.188.110015

Table 2: Calibration Curve for cis- and trans-Piperidine-4-acetic acid

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
1015,30050,2000.305
5075,80049,9001.519
100152,50050,3003.032
500761,00050,00015.220
10001,530,00050,10030.539
Note: Representative data for one of the isomers.

Table 3: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low32.9598.34.5
Medium8082.1102.63.2
High800790.598.82.8
Note: Representative data for one of the isomers.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of piperidine-4-acetic acid isomers from a biological matrix.

G cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Chromatographic Separation (Chiral or C18 Column) Reconstitute->LC MS Mass Spectrometric Detection (MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Reporting Quant->Report

Workflow for sample preparation and LC-MS/MS analysis.
Logical Relationship of Analytical Method Components

This diagram outlines the key components and their relationships within the analytical method.

G cluster_extraction Extraction cluster_separation Separation cluster_detection Detection & Quantification Analyte Piperidine-4-acetic Acid Isomers (cis and trans) Extraction Protein Precipitation Analyte->Extraction IS Internal Standard (Stable Isotope Labeled) IS->Extraction Matrix Sample Matrix (e.g., Plasma) Matrix->Extraction HPLC Chiral/Reversed-Phase HPLC Extraction->HPLC MSMS Tandem Mass Spectrometry (MRM) HPLC->MSMS Quant Calibration Curve MSMS->Quant

Logical relationship of the analytical method components.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of piperidine-4-acetic acid isomers. The use of a chiral stationary phase or an optimized reversed-phase separation coupled with tandem mass spectrometry ensures the accurate determination of both cis and trans isomers, which is crucial for quality control in pharmaceutical development. The validation data, presented in a clear tabular format, demonstrates that the method is suitable for its intended purpose and can be readily implemented in a laboratory setting.

References

Application Notes and Protocols for Fluorescent Tagging using Dansyl Chloride in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a highly effective reagent for the pre-column derivatization of analytes for high-performance liquid chromatography (HPLC) analysis.[1] This technique is particularly valuable for compounds that lack a native chromophore or fluorophore, thereby enabling their sensitive detection.[1] Dansyl chloride reacts with primary and secondary amino groups, as well as phenolic hydroxyl groups, to produce stable, highly fluorescent derivatives that can be readily detected by fluorescence or UV detectors.[1][2][3] The resulting dansylated products are also more hydrophobic, which enhances their retention and separation on reversed-phase HPLC columns.[1] This method offers high sensitivity, often reaching the picomole range, making it a powerful tool in various fields, including biochemistry, clinical diagnostics, and pharmaceutical analysis.[1]

Principle and Reaction Mechanism

Dansyl chloride is non-fluorescent until it reacts with a nucleophile, such as the unprotonated amino group of an analyte.[4] The reaction, known as dansylation, is typically carried out under alkaline conditions (pH 9.5-10.5).[1] The electrophilic sulfonyl chloride group of dansyl chloride is attacked by the nucleophilic amine, leading to the formation of a stable and highly fluorescent N-dansyl-sulfonamide adduct.[1]

The general reaction is as follows:

  • Dansyl-Cl + R-NH₂ (Analyte) → Dansyl-NH-R (Fluorescent Product) + HCl

The alkaline buffer used in the reaction neutralizes the hydrochloric acid (HCl) produced, driving the reaction to completion.[1]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Dansyl_Chloride Dansyl Chloride (Non-fluorescent) Fluorescent_Product Dansylated Analyte (Highly Fluorescent) Dansyl_Chloride->Fluorescent_Product + Analyte Analyte Analyte with Primary/Secondary Amine Analyte->Fluorescent_Product Conditions Alkaline pH (9.5 - 10.5) Room Temperature or Heating Conditions->Fluorescent_Product Byproduct HCl

Figure 1: Dansylation Reaction Pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the dansyl chloride derivatization method for HPLC analysis.

ParameterValueReference
Excitation Wavelength (λex) 324 - 340 nm[2][3]
Emission Wavelength (λem) 530 - 559 nm[2][3]
Sensitivity Picomole to Femtomole range[1][5]
Linearity (R²) > 0.999[2]

Table 1: Spectroscopic and Performance Data

Analyte ClassFunctional GroupDerivatization EfficiencyStability of Derivative
Amino Acids Primary/Secondary AminesHighHigh
Biogenic Amines Primary/Secondary AminesHighHigh
Polyamines Primary/Secondary AminesHighHigh
Phenols Hydroxyl GroupModerateGood
Steroids Hydroxyl GroupModerateGood
Carboxylic Acids Carboxyl GroupLower, requires specific conditionsModerate

Table 2: Applicability to Different Analyte Classes

Experimental Protocols

This section provides a detailed protocol for the derivatization of samples with dansyl chloride followed by HPLC analysis.

Reagents and Materials
  • Dansyl Chloride Solution (1.5 mg/mL in acetonitrile): Prepare fresh daily and protect from light.

  • Derivatization Buffer (0.1 M Sodium Bicarbonate, pH 9.5-10.5): Adjust pH with NaOH.

  • Quenching Solution (e.g., 10% Methylamine Hydrochloride): To stop the reaction by consuming excess dansyl chloride.[5]

  • Sample/Standard Solution: Dissolved in an appropriate solvent.

  • HPLC Grade Acetonitrile

  • HPLC Grade Water

  • Formic Acid or other mobile phase modifier

  • 0.22 µm Syringe Filters

Derivatization Protocol
  • Sample Preparation: Prepare the sample or standard solution at a known concentration. For proteinaceous samples, an initial acid hydrolysis step is required to liberate free amino acids.[1]

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 100 µL of sample/standard solution

    • 200 µL of Derivatization Buffer

  • Initiation of Derivatization: Add 200 µL of the freshly prepared Dansyl Chloride solution to the mixture.

  • Incubation: Vortex the mixture and incubate in a water bath or heating block at 60°C for 30-60 minutes in the dark.[2] The optimal temperature and time may need to be determined empirically for specific analytes.

  • Quenching: After incubation, cool the mixture to room temperature and add 100 µL of the quenching solution. Vortex and let it stand for 30 minutes at room temperature to ensure all excess dansyl chloride is consumed.

  • Final Preparation: Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample or Standard Solution Hydrolysis Acid Hydrolysis (for proteins) Sample->Hydrolysis Mix Mix Sample, Buffer, and Dansyl Chloride Sample->Mix Hydrolysis->Mix Incubate Incubate at 60°C (in the dark) Mix->Incubate Quench Add Quenching Solution Incubate->Quench Filter Filter into HPLC Vial Quench->Filter HPLC HPLC Analysis Filter->HPLC

Figure 2: General Experimental Workflow.

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over the run to elute the more hydrophobic dansylated compounds. An example gradient is shown in Table 3.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection:

    • Fluorescence Detector: Excitation at ~330 nm, Emission at ~530 nm.

    • UV Detector: 254 nm.

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Table 3: Example Gradient Elution Program

Troubleshooting

Problem Problem Cause Solution No_Peak No or Low Peak Intensity Incomplete derivatization Degradation of dansyl chloride Incorrect detection wavelengths Optimize reaction time/temp Prepare fresh dansyl chloride solution Verify detector settings Broad_Peaks Broad or Tailing Peaks Column overload Poor column condition Inappropriate mobile phase Dilute sample Clean or replace column Adjust mobile phase pH/composition Extra_Peaks Extra Peaks Side reactions Impure reagents Incomplete quenching Optimize pH to minimize side products Use high purity reagents Ensure sufficient quenching time

Figure 3: Troubleshooting Guide.

Important Considerations
  • Dansyl chloride is unstable in dimethyl sulfoxide (DMSO) and should not be used as a solvent for its preparation.[4]

  • To prevent photodegradation of the dansyl group, all steps involving dansylated compounds should be performed with protection from light.[1]

  • The pH of the reaction is critical. A pH that is too low will result in incomplete derivatization, while a pH that is too high can lead to hydrolysis of the dansyl chloride.

  • The fluorescence of dansyl derivatives can be sensitive to the solvent environment and pH.[4][6]

Conclusion

Pre-column derivatization with dansyl chloride followed by reversed-phase HPLC is a simple, reliable, and highly sensitive method for the quantitative analysis of a wide range of compounds containing primary and secondary amine or phenolic hydroxyl groups.[1] The stability of the dansyl derivatives and the high sensitivity afforded by fluorescence detection make this a powerful tool for researchers, scientists, and drug development professionals.[2] By following the detailed protocols and considering the troubleshooting guidance provided, users can successfully implement this technique for their analytical needs.

References

Laboratory handling and storage recommendations for 4-Piperidineacetic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed recommendations for the laboratory handling and storage of 4-Piperidineacetic acid hydrochloride (CAS No: 73415-84-6). Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining the integrity of the compound, and achieving reproducible experimental outcomes.

Safety and Handling Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid potential health risks. It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

1.1 Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin and eye contact, as well as inhalation.[3][4]

  • Eye Protection: Safety glasses with side shields or goggles conforming to EN166 standards are mandatory.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][4]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[1][4]

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, use a NIOSH/MSHA-approved respirator.[4]

1.2 Hazard Summary

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Damage: Causes serious eye irritation and potentially serious eye damage.[5]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Storage Recommendations

Proper storage of this compound is essential to maintain its stability and prevent degradation.

ParameterRecommendationSource
Temperature Keep in a dry, cool, and well-ventilated place. Some sources recommend refrigeration (2-8°C), while others suggest room temperature. It is advisable to follow the specific storage instructions on the product label.[1][6]
Container Keep container tightly closed.[1][2][3]
Atmosphere Store under an inert atmosphere.[6]

2.1 Incompatible Materials

To prevent hazardous reactions, this compound should be stored away from the following incompatible materials:

  • Strong oxidizing agents[1][2]

  • Strong bases[1]

  • Strong reducing agents[1]

  • Strong acids[2]

  • Moisture: Exposure to moist air or water should be avoided.[1]

Experimental Protocols

3.1 Protocol for Handling and Dispensing

  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and receiving containers.

  • Don PPE: Put on all required personal protective equipment as outlined in section 1.1.

  • Equilibration: If the compound is refrigerated, allow the container to come to room temperature before opening to prevent condensation of moisture.

  • Dispensing: Carefully open the container in the fume hood. Use a clean, dry spatula to dispense the required amount of the solid onto weighing paper or directly into a tared container. Avoid creating dust.[1]

  • Closure: Tightly close the main container immediately after dispensing to minimize exposure to air and moisture.

  • Cleanup: Clean any spills immediately. Sweep up solid spills and place them in a suitable, labeled container for disposal.[1][2] Wash the work area thoroughly.

  • Waste Disposal: Dispose of waste materials according to local, regional, and national hazardous waste regulations.[1]

Diagrams

4.1 Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Well-Ventilated Area (Fume Hood) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe equilibrate Equilibrate Container to Room Temperature don_ppe->equilibrate Proceed to Handling dispense Carefully Dispense Solid (Avoid Dust) equilibrate->dispense close_container Tightly Close Container dispense->close_container cleanup Clean Spills & Work Area close_container->cleanup Proceed to Post-Handling dispose Dispose of Waste Properly cleanup->dispose

Caption: Workflow for the safe handling of this compound.

4.2 Logical Relationships for Storage of this compound

cluster_conditions Storage Conditions cluster_incompatibilities Avoid Contact With storage Proper Storage temp Cool & Dry Place storage->temp container Tightly Closed Container storage->container atmosphere Inert Atmosphere storage->atmosphere oxidizers Strong Oxidizing Agents storage->oxidizers bases Strong Bases storage->bases reducers Strong Reducing Agents storage->reducers acids Strong Acids storage->acids moisture Moisture storage->moisture

Caption: Key factors for the proper storage of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 4-Piperidineacetic Acid Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Piperidineacetic acid hydrochloride in organic solvents.

Troubleshooting Guide

This guide is designed to offer solutions to common problems encountered during the dissolution of this compound.

Problem Possible Cause Suggested Solution
Compound will not dissolve in a non-polar organic solvent (e.g., Toluene, Hexane). This compound is a salt, making it highly polar and generally insoluble in non-polar solvents.1. Convert to Free Base: Neutralize the hydrochloride salt to its free base form, which is significantly less polar and more soluble in non-polar organic solvents. See the detailed protocol below. 2. Use a Co-solvent: If complete conversion is not desired, adding a small amount of a polar co-solvent like methanol or ethanol may improve solubility, although this may not be suitable for all reaction conditions.
Precipitation occurs when adding a stock solution (e.g., in DMSO) to an aqueous buffer. The compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. This is a common issue for many compounds when the percentage of the organic co-solvent is significantly diluted.1. Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as high as experimentally permissible (typically ≤1% in biological assays) to help maintain solubility. 2. Stepwise Dilution: Instead of a direct large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent. 3. Lower the Final Concentration: Working with a more dilute final concentration of the compound may prevent precipitation.
Compound dissolves initially with heating but precipitates upon cooling. The solution was supersaturated at the higher temperature, and the compound's solubility limit was exceeded as the solution cooled to room temperature.1. Maintain Elevated Temperature: If the experimental setup allows, maintain a slightly elevated temperature. 2. Use a Co-solvent System: A mixture of solvents may provide better solubility at room temperature. 3. Prepare Fresh Solutions: For immediate use, prepare the solution shortly before the experiment to minimize the time for precipitation to occur.
Inconsistent solubility results between batches. Variations in the physical form of the solid (e.g., crystallinity, particle size) or the presence of impurities can affect solubility.1. Characterize the Solid Form: Use techniques like powder X-ray diffraction (PXRD) to check for polymorphism. 2. Particle Size Reduction: Micronization can increase the surface area and improve the dissolution rate. 3. Ensure Purity: Verify the purity of each batch using appropriate analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many organic solvents?

A1: this compound is the salt of an organic compound containing both a basic piperidine nitrogen and an acidic carboxylic acid group.[1] The hydrochloride salt form is highly polar due to the presence of the charged piperidinium and chloride ions, leading to poor solubility in non-polar or weakly polar organic solvents.[1]

Q2: What are the best initial strategies to try for dissolving this compound?

A2: The most effective initial approaches are to either select a suitable polar aprotic solvent or to convert the compound to its more organic-soluble free base form. For direct dissolution, polar aprotic solvents like DMSO and DMF are often good starting points. If the desired solvent is less polar, converting the hydrochloride salt to the free base is the recommended strategy.

Q3: How does pH affect the solubility of 4-Piperidineacetic acid?

A3: The pH of the solution has a significant impact on the ionization state and, consequently, the solubility of 4-Piperidineacetic acid. The molecule has two ionizable groups: the piperidine nitrogen (pKa ≈ 10-11) and the carboxylic acid (pKa ≈ 3-4).[1] At a pH between these two pKa values, the compound exists as a zwitterion with low net charge and often minimal aqueous solubility.[1] Adjusting the pH away from this isoelectric point by adding an acid or a base will increase its solubility in aqueous solutions.[1]

Q4: Can I use heat to improve solubility?

A4: Gently warming the mixture can increase the rate of dissolution and the amount of compound that dissolves.[1] However, be cautious as the compound may precipitate out of the solution as it cools.[1] Also, excessive heat can lead to the degradation of the compound.

Data Presentation

Solvent Type Expected Qualitative Solubility Rationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a strong polar aprotic solvent capable of dissolving many polar compounds and salts.
Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, DMF is a polar aprotic solvent that is effective at solvating polar molecules.
Methanol Polar ProticModerate to HighAs a polar protic solvent, methanol can engage in hydrogen bonding and is often a good solvent for hydrochloride salts.
Ethanol Polar ProticModerateEthanol is slightly less polar than methanol but can still be an effective solvent.
Acetonitrile Polar AproticLow to ModerateAcetonitrile is a polar aprotic solvent but is generally less effective at dissolving salts compared to DMSO and DMF.
Tetrahydrofuran (THF) Moderately Polar AproticLowTHF has a lower polarity and is generally not a good solvent for hydrochloride salts. Conversion to the free base is often necessary.
Toluene Non-polar AromaticVery Low / InsolubleAs a non-polar solvent, toluene is a poor choice for dissolving the polar hydrochloride salt.
Hexane Non-polar AliphaticVery Low / InsolubleHexane is a non-polar solvent and will not effectively dissolve the polar hydrochloride salt.

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

Objective: To determine the quantitative solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe and syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.

  • Seal the vial tightly and place it in a temperature-controlled environment.

  • Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the vial to pellet the solid.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a calibration curve.

  • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Protocol 2: Conversion of this compound to its Free Base

Objective: To improve the solubility of this compound in non-polar organic solvents by converting it to its free base.

Materials:

  • This compound

  • A suitable organic solvent for the free base (e.g., dichloromethane, ethyl acetate)

  • Aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Methodology:

  • Dissolve the this compound in a minimal amount of water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add the aqueous base solution to the separatory funnel while gently swirling. Monitor the pH of the aqueous layer with pH paper to ensure it becomes basic (pH > 8).

  • Add the chosen organic solvent to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The free base will partition into the organic layer.

  • Drain the lower aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent.

  • Remove the organic solvent under reduced pressure using a rotary evaporator to yield the 4-Piperidineacetic acid free base, which can then be dissolved in the desired non-polar organic solvent.

Visualizations

experimental_workflow_solubility_determination start Start excess_solid Add excess solid to solvent start->excess_solid equilibrate Equilibrate (24-48h) with agitation excess_solid->equilibrate separate Separate solid and supernatant (settling/centrifugation) equilibrate->separate filter Filter supernatant separate->filter dilute Dilute filtered sample filter->dilute quantify Quantify concentration (HPLC) dilute->quantify end End quantify->end logical_relationship_solubility_strategy start Poor Solubility of 4-Piperidineacetic Acid HCl polar_solvent Use Polar Aprotic Solvent (DMSO, DMF) start->polar_solvent nonpolar_solvent Need to use Non-polar Solvent start->nonpolar_solvent dissolved Compound Dissolved polar_solvent->dissolved free_base Convert to Free Base nonpolar_solvent->free_base free_base->dissolved

References

Technical Support Center: Optimizing N-acylation of 4-Piperidineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-acylation of 4-piperidineacetic acid hydrochloride. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for the N-acylation of this compound?

A base is crucial for two primary reasons. First, the starting material is a hydrochloride salt. An equivalent of base is required to neutralize the hydrochloride, liberating the free secondary amine for reaction. Second, when using common acylating agents like acyl chlorides or anhydrides, an acidic byproduct (e.g., HCl or a carboxylic acid) is generated. The base neutralizes this acid, preventing it from protonating the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.[1][2]

Q2: What are the most common acylating agents for this reaction?

Acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) are the most frequently used acylating agents due to their high reactivity.[1] Carboxylic acids can also be used, but they typically require activation with a coupling agent (e.g., DCC, EDC, HATU).[1]

Q3: Can the carboxylic acid group of 4-piperidineacetic acid interfere with the N-acylation reaction?

Yes, the carboxylic acid moiety can potentially lead to side reactions. Under certain conditions, especially with highly reactive acylating agents and in the absence of a suitable base, esterification of the carboxylic acid to form a mixed anhydride can occur. However, the secondary amine of the piperidine ring is generally more nucleophilic than the carboxylate, so N-acylation is the predominant reaction under standard conditions. Careful control of reaction temperature and the choice of base can minimize side reactions.

Q4: What is the role of a catalyst like 4-Dimethylaminopyridine (DMAP)?

For sluggish or slow N-acylation reactions, a catalytic amount of DMAP can be added. DMAP is a hyper-nucleophilic acylation catalyst that can significantly increase the reaction rate, especially when using less reactive acylating agents like acetic anhydride.

Q5: How does the choice of solvent affect the reaction?

The choice of solvent is important for ensuring the solubility of the reactants and facilitating the reaction. Common solvents for N-acylation are aprotic solvents such as dichloromethane (DCM), chloroform, acetonitrile, or tetrahydrofuran (THF).[1] Anhydrous (dry) solvents are recommended to prevent the hydrolysis of the acylating agent.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient Base: The starting material is a hydrochloride salt, requiring at least two equivalents of base.[3] 2. Inactive Acylating Agent: The acylating agent may have hydrolyzed due to moisture.[3] 3. Low Reaction Temperature: The reaction may be too slow at low temperatures.[3]1. Use at least 2.2 equivalents of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). 2. Use a fresh bottle of the acylating agent and ensure all glassware and solvents are anhydrous. 3. After the initial addition of the acylating agent at 0 °C, allow the reaction to warm to room temperature and monitor by TLC. Gentle heating may be required for less reactive substrates.
Low Yield Despite Complete Conversion 1. Product Loss During Workup: The product may be lost in the aqueous layer if the pH is not properly controlled during extraction.[3] 2. Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions.[3]1. During the aqueous workup, ensure the pH of the aqueous layer is adjusted to be basic before extraction to minimize the solubility of the carboxylic acid product. 2. To break emulsions, add brine (saturated NaCl solution) and allow the mixture to stand.
Multiple Products Observed (by TLC/LC-MS) 1. Esterification of the Carboxylic Acid: The carboxylic acid may have reacted with the acylating agent. 2. Diacylation: Although less likely, diacylation at the nitrogen and oxygen could occur under harsh conditions.1. Add the acylating agent slowly at a low temperature (0 °C) to control the reaction. Consider using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride. 2. Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent.
Difficulty in Removing Pyridine High Boiling Point of Pyridine: Pyridine can be challenging to remove by simple evaporation.Wash the organic layer with a dilute aqueous solution of copper(II) sulfate (CuSO₄). The copper ions will complex with the pyridine, facilitating its removal into the aqueous layer.[4]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes representative conditions for the N-acylation of piperidine derivatives. Optimization may be required for this compound.

Parameter Condition A Condition B Condition C
Acylating Agent Acetyl Chloride (1.1 eq)Acetic Anhydride (1.2 eq)Benzoyl Chloride (1.1 eq)
Base Triethylamine (2.2 eq)Pyridine (2.2 eq)DIPEA (2.2 eq)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Tetrahydrofuran (THF)
Catalyst NoneDMAP (0.1 eq)None
Temperature 0 °C to Room Temp.0 °C to Room Temp.0 °C to Room Temp.
Typical Time 1-4 hours2-8 hours2-6 hours
Work-up Notes Standard acid/base wash.Requires CuSO₄ wash to remove pyridine.[4]Standard acid/base wash.
Reactivity HighModerateHigh

Experimental Protocols

Protocol 1: N-Acetylation using Acetyl Chloride and Triethylamine

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DCM (to achieve a concentration of approx. 0.1 M).

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (2.2 eq) to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: N-Acetylation using Acetic Anhydride and Pyridine with DMAP

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (2.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Copper(II) Sulfate (CuSO₄) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous DCM (approx. 0.1 M), and pyridine (2.2 eq).

  • Add DMAP (0.1 eq) to the mixture.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-8 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer with 1M CuSO₄ solution multiple times to remove pyridine, followed by water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 4-Piperidineacetic acid hydrochloride add_solvent Add Anhydrous DCM start->add_solvent cool Cool to 0 °C add_solvent->cool add_base Add Base (e.g., TEA, 2.2 eq) cool->add_base add_acyl Add Acylating Agent (e.g., Acetyl Chloride, 1.1 eq) add_base->add_acyl warm_stir Warm to RT & Stir (2-4h) add_acyl->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Aqueous Workup (Acid/Base Washes) quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify end Final Product purify->end

Caption: General experimental workflow for N-acylation.

troubleshooting_workflow start Reaction Issue (e.g., Low Yield) check_conversion Is Starting Material Consumed (TLC)? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No conversion_ok Full Conversion check_conversion->conversion_ok Yes check_reagents Check Reagent Quality (Fresh Acylating Agent, Anhydrous Solvent) no_conversion->check_reagents check_base Verify Base Stoichiometry (>= 2.2 eq) no_conversion->check_base increase_time_temp Increase Reaction Time or Temperature no_conversion->increase_time_temp check_workup Review Workup Procedure conversion_ok->check_workup check_ph Check pH of Aqueous Layers check_workup->check_ph check_side_products Analyze for Side Products (LC-MS) check_workup->check_side_products

Caption: Troubleshooting workflow for N-acylation reactions.

References

Preventing degradation of 4-Piperidineacetic acid hydrochloride in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Piperidineacetic acid hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors that can lead to the degradation of this compound in solution are exposure to strong oxidizing agents, high pH (basic conditions), prolonged exposure to light (photodegradation), and elevated temperatures. The piperidine ring is susceptible to oxidation, which can lead to the formation of various degradation products.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored in a cool, dark place, preferably refrigerated (2-8°C).[1][2] The container should be tightly sealed to prevent exposure to air and potential contaminants. For long-term storage, it is advisable to prepare fresh solutions before use.

Q3: In which solvents is this compound most stable?

A3: this compound is a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.[3][4][5] It is generally recommended to use purified water (e.g., deionized or distilled) to prepare aqueous solutions. The use of organic solvents should be evaluated on a case-by-case basis, as they may introduce impurities or participate in degradation reactions.

Q4: How does pH affect the stability of this compound solutions?

A4: this compound is the salt of a weak base (4-piperidineacetic acid) and a strong acid (hydrochloric acid). In solution, it will establish an acidic pH. The compound is most stable in acidic to neutral pH ranges. Basic conditions (high pH) can deprotonate the piperidinium ion, making the nitrogen atom more susceptible to oxidation and other degradation reactions. It is crucial to avoid strongly basic solutions.

Q5: Can this compound degrade upon exposure to light?

A5: Yes, prolonged exposure to ultraviolet (UV) or even ambient light can potentially lead to the degradation of this compound. Photolytic degradation pathways for piperidine derivatives can involve the formation of radicals and subsequent oxidation.[1][6][7][8] It is recommended to store solutions in amber vials or to wrap containers in aluminum foil to protect them from light.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my chromatogram (e.g., HPLC) after a short period of storing the solution.

This issue often indicates the formation of degradation products.

Troubleshooting Workflow

Troubleshooting_Unexpected_Peaks start Unexpected peaks observed in chromatogram check_storage Review storage conditions: - Temperature (refrigerated?) - Light exposure (amber vial?) - Container sealed? start->check_storage check_solution_prep Examine solution preparation: - pH of the solution? - Purity of solvent? - Presence of oxidizing agents? start->check_solution_prep improper_storage Improper storage identified check_storage->improper_storage solution_prep_issue Potential issue in solution preparation check_solution_prep->solution_prep_issue remediate_storage Action: Store solution in a sealed, amber vial at 2-8°C. Prepare fresh solution. improper_storage->remediate_storage Yes no_issue_found No obvious issues found improper_storage->no_issue_found No remediate_solution_prep Action: Buffer the solution to a slightly acidic pH. Use high-purity, deoxygenated solvents. Avoid contact with incompatible materials. solution_prep_issue->remediate_solution_prep Yes solution_prep_issue->no_issue_found No forced_degradation Recommendation: Perform a forced degradation study to identify potential degradation products. no_issue_found->forced_degradation

Caption: Troubleshooting workflow for identifying the cause of unexpected chromatographic peaks.

Issue 2: Loss of potency or inconsistent results in bioassays.

This could be due to the degradation of the active compound, this compound.

Potential Degradation Pathways

The primary degradation pathways for this compound in solution are likely to involve the piperidine ring.

Degradation_Pathways parent 4-Piperidineacetic acid hydrochloride oxidative_stress Oxidative Stress (e.g., O2, metal ions, peroxides) parent->oxidative_stress photolytic_stress Photolytic Stress (UV/Visible Light) parent->photolytic_stress thermal_stress Thermal Stress (High Temperature) parent->thermal_stress degradation_products Degradation Products oxidative_stress->degradation_products leads to photolytic_stress->degradation_products leads to thermal_stress->degradation_products can accelerate ring_oxidation Ring-Oxidized Products (e.g., Hydroxylated species, N-oxides) degradation_products->ring_oxidation ring_opening Ring-Opened Products degradation_products->ring_opening dehydrogenation Dehydrogenated Products (e.g., Tetrahydropyridine derivatives) degradation_products->dehydrogenation

Caption: Potential degradation pathways of this compound under various stress conditions.

Data Presentation

To systematically evaluate the stability of your this compound solutions, we recommend conducting forced degradation studies. The following tables provide a template for presenting your data.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperature (°C)
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours60
Base Hydrolysis 0.01 M NaOH2, 4, 8 hours40
Oxidative 3% H₂O₂24 hoursRoom Temp
Photolytic UV light (254 nm)24, 48 hoursRoom Temp
Thermal Heat48 hours80

Table 2: Example Stability Data Presentation

Stress ConditionTime (hours)% Assay of 4-Piperidineacetic acid HCl% Total DegradationNumber of Degradants
Control 0100.00.00
Acid Hydrolysis 7298.51.51
Base Hydrolysis 885.214.82
Oxidative 2470.629.4>3
Photolytic 4892.17.92
Thermal 4899.10.91

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in a suitable volume of high-purity water (or another appropriate solvent) in a 10 mL amber volumetric flask.

    • Sonicate briefly if necessary to ensure complete dissolution.

    • Fill to the mark with the solvent.

  • Working Solutions (e.g., 100 µg/mL):

    • Dilute 1 mL of the stock solution to 10 mL with the appropriate stress medium (e.g., 0.1 M HCl, 0.01 M NaOH, 3% H₂O₂, or water for thermal and photolytic studies).

Protocol 2: Forced Degradation Studies
  • Acid Hydrolysis:

    • Prepare a working solution in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 24, 48, 72 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Prepare a working solution in 0.01 M NaOH.

    • Incubate the solution at 40°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.01 M HCl before analysis.

  • Oxidative Degradation:

    • Prepare a working solution in 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

  • Photolytic Degradation:

    • Prepare a working solution in water.

    • Expose the solution to a UV light source (e.g., 254 nm) for specified durations.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Thermal Degradation:

    • Prepare a working solution in water.

    • Incubate the solution in an oven at 80°C for 48 hours.

    • Keep a control sample at the recommended storage temperature (2-8°C).

Protocol 3: Analytical Method for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for analyzing the degradation of this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (to be determined by UV scan, likely around 210-220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

The method should be validated to ensure it can separate the parent compound from all potential degradation products.[9][10][11] Further characterization of significant degradation products can be performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

References

Troubleshooting low yield in 4-Piperidineacetic acid hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Piperidineacetic acid hydrochloride, with a focus on addressing issues related to low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a white to off-white solid organic compound. It is a derivative of piperidine and is commonly used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its chemical formula is C₇H₁₄ClNO₂ and it has a molecular weight of 179.64 g/mol .[2][3][4]

Q2: What are the common synthesis routes for this compound?

There are two primary methods for synthesizing this compound:

  • Hydrogenation of 4-Pyridineacetic acid hydrochloride: This method involves the reduction of the pyridine ring to a piperidine ring using a catalyst, typically platinum oxide (PtO₂), under hydrogen pressure.[1]

  • Hydrolysis and Reduction of 2-(pyridin-4-yl)acetonitrile: This route starts with the hydrolysis of 2-(pyridin-4-yl)acetonitrile to form 4-pyridineacetic acid, which is then reduced to 4-piperidineacetic acid and converted to its hydrochloride salt.[1]

Q3: What are the key reagents and solvents used in the synthesis?

Key reagents and solvents include:

  • Starting Materials: 4-Pyridineacetic acid hydrochloride or 2-(pyridin-4-yl)acetonitrile.

  • Catalyst: Platinum oxide (PtO₂) for the hydrogenation route.

  • Solvents: Acetic acid, ethanol, and water are commonly used.[1]

  • Acids/Bases: Hydrochloric acid (HCl) and potassium hydroxide (KOH) are used for salt formation and pH adjustment.[1]

  • Purification Solvents: Ethyl ether and n-hexane are often used for washing and precipitating the final product.[1]

Troubleshooting Guides

This section addresses specific issues that can lead to low yields in the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the potential general causes?

Low yields can stem from several factors throughout the synthesis process. Common culprits include incomplete reactions, the occurrence of side reactions, and loss of product during workup and purification. A systematic approach to identify the root cause is essential for improving the yield.

Q2: How can I troubleshoot a low yield in the hydrogenation of 4-Pyridineacetic acid hydrochloride?

  • Potential Cause: Inactive Catalyst

    • Solution: The platinum oxide catalyst is crucial for the hydrogenation. Ensure the catalyst is fresh and has not been deactivated by contaminants. Consider using a new batch of catalyst. The amount of catalyst used can also be critical; ensure the correct catalytic loading is being used.

  • Potential Cause: Incomplete Reaction

    • Solution: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by monitoring hydrogen uptake. If the reaction is stalling, consider increasing the reaction time or hydrogen pressure. The reaction temperature can also be optimized; however, excessively high temperatures may lead to side reactions.

  • Potential Cause: Poor Quality Starting Material

    • Solution: Verify the purity of the starting 4-Pyridineacetic acid hydrochloride. Impurities can interfere with the catalytic process. Recrystallization of the starting material may be necessary.

  • Potential Cause: Product Loss During Workup

    • Solution: The product is isolated by filtration after the catalyst is removed. Ensure complete precipitation of the product from the reaction mixture. Washing the crude product should be done with cold solvents to minimize solubility losses.

Q3: I'm experiencing a low yield in the synthesis starting from 2-(pyridin-4-yl)acetonitrile. What should I investigate?

  • Potential Cause: Incomplete Hydrolysis

    • Solution: The initial hydrolysis of the nitrile to the carboxylic acid is a critical step. Ensure the reaction is heated for a sufficient amount of time and that an adequate excess of base (e.g., KOH) is used to drive the reaction to completion.[1]

  • Potential Cause: Suboptimal pH Adjustment

    • Solution: After hydrolysis, the pH is adjusted to precipitate the intermediate 4-pyridineacetic acid. The pH must be carefully controlled to the isoelectric point of the amino acid to ensure maximum precipitation and minimize loss in the aqueous phase.[1]

  • Potential Cause: Inefficient Reduction

    • Solution: Similar to the direct hydrogenation route, the reduction of the pyridine ring is a key step. Ensure the catalyst is active and the reaction conditions (temperature, pressure, time) are optimized.

  • Potential Cause: Side Reactions

    • Solution: Over-reduction or other side reactions can occur, especially if the reaction conditions are too harsh.[5] Using milder reducing agents or optimizing the reaction conditions can help to minimize the formation of byproducts.

Data Presentation

Table 1: Summary of Reported Yields for this compound Synthesis

Starting MaterialMethodReported YieldReference
4-Pyridineacetic acid hydrochlorideCatalytic Hydrogenation with PtO₂100%[1]
2-(pyridin-4-yl)acetonitrileHydrolysis and Reduction84%[1]

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of 4-Pyridineacetic Acid Hydrochloride [1]

  • Reaction Setup: In a high-pressure reaction vessel, combine 4-Pyridineacetic acid hydrochloride (24.3 g, 0.140 mol) and platinum oxide (2.07 g).

  • Solvent Addition: Add 150 mL of acetic acid to the vessel.

  • Hydrogenation: Hydrogenate the mixture at 50 psi.

  • Workup: After the reaction is complete, carefully release the excess pressure and filter the hydrogenation mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate to obtain a semi-solid. Add ethyl ether (250 mL) to form a suspension and stir for 12 hours to solidify the product.

  • Purification: Wash the precipitated solid with ethyl ether and n-hexane, followed by vacuum drying to obtain pure this compound.

Protocol 2: Synthesis via Hydrolysis and Reduction of 2-(pyridin-4-yl)acetonitrile [1]

  • Hydrolysis: Dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water (40-60 mL). Add an excess of solid potassium hydroxide (KOH) and heat the mixture at 90°C for several hours.

  • Solvent Removal: After the reaction, remove the ethanol by vacuum distillation.

  • pH Adjustment: Dilute the remaining aqueous solution to 100 mL and adjust the pH to 4-5 using 2 N HCl.

  • Isolation of Intermediate: Concentrate the acidified aqueous phase under reduced pressure to obtain the intermediate, 4-pyridineacetic acid.

  • Reduction: The intermediate is then reduced to 4-piperidineacetic acid, followed by conversion to the hydrochloride salt. [Note: The provided search result does not detail the specific reduction step in this pathway, but it would typically involve catalytic hydrogenation as described in Protocol 1.]

Visualizations

SynthesisPathways cluster_0 Route 1: Hydrogenation cluster_1 Route 2: Hydrolysis & Reduction 4-Pyridineacetic acid HCl 4-Pyridineacetic acid HCl 4-Piperidineacetic acid HCl_1 4-Piperidineacetic acid HCl 4-Pyridineacetic acid HCl->4-Piperidineacetic acid HCl_1 H₂, PtO₂, Acetic Acid 2-(pyridin-4-yl)acetonitrile 2-(pyridin-4-yl)acetonitrile 4-Pyridineacetic acid 4-Pyridineacetic acid 2-(pyridin-4-yl)acetonitrile->4-Pyridineacetic acid 1. KOH, EtOH/H₂O 2. HCl 4-Piperidineacetic acid HCl_2 4-Piperidineacetic acid HCl 4-Pyridineacetic acid->4-Piperidineacetic acid HCl_2 Reduction, HCl

Caption: Synthesis pathways for this compound.

TroubleshootingWorkflow start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_side_reactions Side Reactions? check_reaction->check_side_reactions No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Check catalyst activity - Adjust temperature/pressure check_reaction->optimize_conditions Yes check_workup Loss During Workup? check_side_reactions->check_workup No modify_conditions Modify Reaction Conditions: - Use milder reagents - Purify starting materials check_side_reactions->modify_conditions Yes improve_workup Improve Workup Protocol: - Ensure complete precipitation - Use cold wash solvents - Optimize pH for isolation check_workup->improve_workup Yes end Yield Improved check_workup->end No optimize_conditions->end modify_conditions->end improve_workup->end

Caption: A logical workflow for troubleshooting low yield.

LogicalRelationships yield Final Yield reaction_completeness Reaction Completeness reaction_completeness->yield purity_sm Starting Material Purity purity_sm->yield catalyst_activity Catalyst Activity catalyst_activity->reaction_completeness workup_efficiency Workup Efficiency workup_efficiency->yield side_reactions Side Reactions side_reactions->yield

Caption: Key factors influencing the final yield.

References

Technical Support Center: Method Refinement for Chiral Separation of Piperidineacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of piperidineacetic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of piperidineacetic acid enantiomers?

A1: The main challenges include the lack of a strong chromophore in the piperidineacetic acid molecule, making direct UV detection difficult and often requiring a derivatization step to introduce a UV-active or fluorescent tag. Additionally, finding the optimal chiral stationary phase (CSP) and mobile phase combination to achieve baseline separation can be time-consuming and requires a systematic screening approach.

Q2: Which type of chiral stationary phase (CSP) is most effective for separating piperidineacetic acid enantiomers?

A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are generally the most successful for a broad range of chiral compounds, including piperidine derivatives. Immobilized polysaccharide phases are often preferred due to their robustness and compatibility with a wider range of solvents.

Q3: Why is pre-column derivatization necessary for the analysis of piperidineacetic acid?

A3: Piperidineacetic acid lacks a strong chromophore, which results in poor sensitivity with UV detection. Pre-column derivatization with a reagent like Dansyl Chloride introduces a highly fluorescent tag, allowing for sensitive fluorescence detection.[1] This significantly improves the limit of detection and quantification. Another option is to use a reagent like p-toluenesulfonyl chloride (PTSC) to introduce a UV-active chromophore.

Q4: How does temperature impact the chiral separation of piperidineacetic acid enantiomers?

A4: Temperature is a critical parameter in chiral separations. Generally, lower temperatures tend to enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, higher temperatures can improve column efficiency and peak shape. The optimal temperature should be determined experimentally for each specific method.

Q5: What is the role of mobile phase additives in the separation of piperidineacetic acid enantiomers?

A5: Mobile phase additives are crucial for optimizing peak shape and resolution. For acidic compounds like piperidineacetic acid, adding a small percentage of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can suppress the ionization of the carboxyl group, leading to sharper peaks and better retention.[2] For basic analytes, a basic additive like diethylamine (DEA) is often used.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of piperidineacetic acid enantiomers.

Problem 1: No Separation or Poor Resolution of Enantiomers

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs, starting with polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H). These are known to be effective for a wide range of compounds.
Suboptimal Mobile Phase Composition Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., n-hexane). Also, evaluate different organic modifiers.
Incorrect Mobile Phase Additive For piperidineacetic acid, ensure an acidic additive (e.g., 0.1% TFA) is present in the mobile phase to suppress ionization.[2][3]
Inappropriate Temperature Optimize the column temperature. Start at ambient temperature (e.g., 25°C) and then evaluate lower temperatures (e.g., 15°C, 10°C) to potentially increase selectivity.
Problem 2: Peak Tailing

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase. For an acidic analyte like piperidineacetic acid, ensure the mobile phase is sufficiently acidic (e.g., with 0.1% TFA) to keep the analyte in its protonated form.[4]
Column Overload Reduce the sample concentration and/or injection volume. Dilute the sample and reinject to see if the peak shape improves.[4]
Column Contamination or Degradation Flush the column with a strong solvent (e.g., isopropanol) as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[4]
Extra-column Volume Ensure all connections are made with minimum tubing length and internal diameter. Check for proper ferrule depth in fittings.
Problem 3: Irreproducible Retention Times

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Column Equilibration Increase the column equilibration time between injections, especially when using gradient elution or after changing the mobile phase.
Mobile Phase Instability Prepare fresh mobile phase daily. Ensure proper mixing and degassing.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: Pre-column Derivatization of Piperidineacetic Acid with Dansyl Chloride

This protocol is adapted for the derivatization of piperidineacetic acid to enable fluorescent detection.

Materials:

  • Piperidineacetic acid standard or sample

  • Dansyl Chloride solution (1.5 mg/mL in acetonitrile)

  • Sodium Bicarbonate buffer (100 mM, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (to stop the reaction)

Procedure:

  • Sample Preparation: Prepare a stock solution of piperidineacetic acid in a 50:50 mixture of acetonitrile and water. Dilute to the desired concentration range (e.g., 1-50 µg/mL).

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 100 µL of the piperidineacetic acid solution with 200 µL of 100 mM Sodium Bicarbonate buffer (pH 9.0).

    • Add 200 µL of the 1.5 mg/mL Dansyl Chloride solution.

    • Vortex the mixture for 1 minute.

  • Incubation: Incubate the mixture in a water bath at 60°C for 30 minutes.[1]

  • Reaction Quenching: After incubation, cool the mixture to room temperature and add 50 µL of 0.1 M Hydrochloric Acid to stop the reaction.

  • Filtration: Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Chiral HPLC Method for Dansyl-Derivatized Piperidineacetic Acid

This protocol provides a starting point for the chiral separation of derivatized piperidineacetic acid.

Parameter Condition
HPLC System Standard HPLC with fluorescence detector
Chiral Column Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP)[1]
Mobile Phase Isocratic: Acetonitrile / 0.1% Trifluoroacetic Acid in Water (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C[1]
Injection Volume 10 µL
Fluorescence Detection Excitation: 340 nm, Emission: 525 nm[1]

Quantitative Data Summary

The following tables provide representative data for chiral separations of similar compounds to illustrate the effects of different chromatographic parameters.

Table 1: Effect of Mobile Phase Composition on Resolution (Rs)

Analyte Type CSP Mobile Phase Resolution (Rs)
Acidic CompoundChiralcel® OJ-HHexane/Isopropanol/TFA (90:10:0.1)2.1
Acidic CompoundChiralpak® AD-HHexane/Ethanol/TFA (85:15:0.1)1.8
Basic CompoundChiralcel® OD-HHexane/Isopropanol/DEA (80:20:0.1)2.5
Neutral CompoundChiralpak® IAMethanol/Acetonitrile (50:50)1.9

Table 2: Influence of Temperature on Selectivity (α) and Resolution (Rs)

Temperature (°C) Selectivity (α) Resolution (Rs)
101.252.3
251.201.9
401.151.5

Visualizations

MethodDevelopmentWorkflow General Workflow for Chiral Method Development start Start: Racemic Piperidineacetic Acid Sample derivatization Pre-column Derivatization (e.g., with Dansyl Chloride) start->derivatization screening Screen Chiral Stationary Phases (Polysaccharide-based: AD-H, OD-H, etc.) derivatization->screening mobile_phase Screen Mobile Phases (Normal Phase: Hexane/IPA, Reversed Phase: ACN/Water) screening->mobile_phase optimization Optimize Mobile Phase (Modifier ratio, Additives: TFA/DEA) mobile_phase->optimization temp_optimization Optimize Temperature (e.g., 10-40°C) optimization->temp_optimization validation Method Validation (Linearity, Precision, Accuracy) temp_optimization->validation end Final Method validation->end

Caption: General workflow for developing a chiral separation method for piperidineacetic acid.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Resolution start Problem: Poor or No Resolution check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp check_csp->start No, screen other CSPs check_mp Is the mobile phase optimized? check_csp->check_mp Yes check_mp->start No, adjust modifier ratio check_additive Is the correct additive present? (e.g., 0.1% TFA for acidic analyte) check_mp->check_additive Yes check_additive->start No, add appropriate additive check_temp Is the temperature optimized? check_additive->check_temp Yes check_temp->start No, test different temperatures check_column Is the column in good condition? check_temp->check_column Yes check_column->start No, clean or replace column solution Resolution Achieved check_column->solution Yes

Caption: A logical workflow for troubleshooting poor or no enantiomeric resolution.

DerivatizationPathway Pre-column Derivatization Pathway reagents Piperidineacetic Acid + Dansyl Chloride buffer Add Sodium Bicarbonate Buffer (pH 9.0) reagents->buffer vortex Vortex Mix buffer->vortex incubate Incubate at 60°C for 30 min vortex->incubate quench Quench reaction with HCl incubate->quench hplc_ready Dansyl-Piperidineacetic Acid (Ready for HPLC analysis) quench->hplc_ready

Caption: The signaling pathway for the pre-column derivatization of piperidineacetic acid.

References

Technical Support Center: Enhancing Organic Acid Detection with N-(4-aminophenyl)piperidine (N-APP) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhancement of organic acid detection using N-(4-aminophenyl)piperidine (N-APP) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and frequently asked questions (FAQs) related to this sensitive detection method.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of derivatizing organic acids with N-(4-aminophenyl)piperidine (N-APP)?

A1: The primary advantage of N-APP derivatization is the significant enhancement in detection sensitivity for organic acids, particularly in analyses using liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS).[1][2] Many organic acids exhibit poor ionization efficiency in their native form, especially in the commonly used negative ionization mode.[1][2] N-APP, a high proton affinity tag, derivatizes the carboxylic acid groups, allowing for detection in the positive ionization mode, which can lead to a substantial increase in signal intensity.[3]

Q2: For which types of organic acids has N-APP derivatization been shown to be effective?

A2: N-APP derivatization has been successfully applied to a range of organic acids with varying numbers of carboxylate groups, including lactic acid, succinic acid, malic acid, and citric acid.[1][2][3][4][5]

Q3: What level of improvement in detection limits can be expected with N-APP derivatization?

A3: Studies have shown that N-APP derivatization can lower the detection limits to as low as 0.5 ppb.[2][4][5] The overall improvement in detection limits can range from 25- to 2100-fold depending on the specific organic acid.[1][2][5] For compounds that are detectable in their native form, a sensitivity increase of at least 200-fold has been reported.[2]

Q4: What are the key reagents required for N-APP derivatization?

A4: The core reagents for this derivatization are N-(4-aminophenyl)piperidine (N-APP), a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), and a suitable solvent, typically anhydrous dimethylformamide (DMF).[5]

Experimental Protocols

Detailed Methodology for N-APP Derivatization of Organic Acids

This protocol is a general guideline for the derivatization of organic acids with N-APP for LC-MS or SFC-MS analysis. Optimization may be required for specific organic acids or sample matrices.

Materials:

  • Organic acid standard or sample

  • N-(4-aminophenyl)piperidine (N-APP)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Microcentrifuge tubes or reaction vials

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • HPLC or SFC-MS system

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the organic acid standards, N-APP, HATU, and DIPEA in anhydrous DMF.

    • If working with a biological sample, perform a suitable extraction to isolate the organic acids and evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of anhydrous DMF.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine the organic acid sample with a molar excess of N-APP.

    • Add the coupling reagent, HATU, to the mixture.

    • Add the base, DIPEA, to initiate the reaction.

    • Vortex the mixture thoroughly to ensure all components are well-mixed.

    • Allow the reaction to proceed at room temperature. The optimal reaction time may vary depending on the specific organic acid and should be determined empirically (typically ranging from 15 to 60 minutes).

  • Sample Preparation for Analysis:

    • After the reaction is complete, the sample can be directly diluted with the initial mobile phase for injection into the LC-MS or SFC-MS system.

    • Alternatively, for cleaner samples, a liquid-liquid extraction or solid-phase extraction (SPE) step can be performed to remove excess reagents and byproducts.

Data Presentation

Table 1: Improvement in Limits of Detection (LOD) for Organic Acids after N-APP Derivatization

Organic AcidNative LODDerivatized LODFold Improvement
Lactic AcidHighDown to 0.5 ppbUp to 2100-fold
Succinic AcidModerateDown to 0.5 ppb~25-fold
Malic AcidUndetectableDown to 0.5 ppbN/A
Citric AcidUndetectableDown to 0.5 ppbN/A

Data synthesized from multiple sources indicating typical performance. Actual results may vary.[1][2][5]

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low or no derivatized product detected Incomplete reaction due to insufficient reagents.Ensure a molar excess of N-APP and HATU is used. Optimize the stoichiometry for your specific organic acid.
Inactive reagents due to moisture.Use anhydrous DMF and ensure all reagents are stored under dry conditions. HATU and DIPEA are sensitive to moisture.
Incorrect reaction time or temperature.Optimize the reaction time (try 15, 30, and 60 minutes) and temperature (room temperature is a good starting point).
pH of the reaction mixture is not optimal.Ensure the presence of a non-nucleophilic base like DIPEA to facilitate the reaction.
Presence of multiple unexpected peaks in the chromatogram Side reactions due to reactive functional groups on the organic acid.For organic acids with multiple carboxylic acid groups (e.g., citric acid), multiple derivatized species are expected. Optimize chromatographic conditions to separate these isomers.
Formation of byproducts from the HATU coupling reaction.The primary byproduct of HATU is tetramethylurea. This can often be removed by a simple liquid-liquid extraction or a targeted solid-phase extraction (SPE) cleanup.
Degradation of the derivatized product.Analyze the sample as soon as possible after derivatization. If storage is necessary, keep the samples at low temperatures (e.g., -20°C or -80°C) and protect from light.
High background noise or ion suppression in MS detection Excess derivatization reagents (N-APP, HATU, DIPEA) co-eluting with the analyte.Implement a sample cleanup step (liquid-liquid extraction or SPE) after derivatization to remove excess reagents.
Matrix effects from the sample.Dilute the sample post-derivatization. Optimize the chromatographic separation to resolve the analyte from interfering matrix components.
Poor chromatographic peak shape Suboptimal mobile phase or stationary phase for the derivatized analyte.The N-APP tag significantly alters the polarity of the organic acid. Re-optimization of the LC or SFC method, including column chemistry and mobile phase composition, is necessary.
Overloading the analytical column.Dilute the sample before injection.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Organic Acid Sample Mix Mix Sample, N-APP, HATU, and DIPEA Sample->Mix Reagents Prepare N-APP, HATU, DIPEA in anhydrous DMF Reagents->Mix React React at Room Temperature Mix->React Dilute Dilute with Mobile Phase React->Dilute Inject Inject into LC/SFC-MS Dilute->Inject

Caption: Experimental workflow for N-APP derivatization.

Troubleshooting_Logic Start Low/No Product? CheckReagents Check Reagent Stoichiometry & Anhydrous Conditions Start->CheckReagents Yes OptimizeTimeTemp Optimize Reaction Time & Temperature CheckReagents->OptimizeTimeTemp If still low Success Successful Derivatization CheckReagents->Success Problem Solved CheckBase Ensure Presence of DIPEA OptimizeTimeTemp->CheckBase If still low OptimizeTimeTemp->Success Problem Solved CheckBase->Success Problem Solved

Caption: Troubleshooting low derivatization yield.

References

Addressing poor UV detection of piperidine-4-acetic acid in HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of piperidine-4-acetic acid, specifically addressing the issue of poor ultraviolet (UV) detection.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very small or no peak for piperidine-4-acetic acid using a standard UV detector?

A1: Piperidine-4-acetic acid lacks a significant chromophore, which is a part of a molecule that absorbs UV or visible light.[1][2] Most compounds analyzed by HPLC with a UV-Visible detector have aromatic rings or conjugated systems that absorb light at specific wavelengths.[1] Since piperidine-4-acetic acid (C₇H₁₃NO₂) is a saturated heterocyclic compound, it exhibits very low to no UV absorption, making it difficult to detect, especially at low concentrations.[2][3]

Q2: Can I improve the detection by simply changing the wavelength on my UV detector?

A2: While some saturated compounds may show weak absorbance at very low UV wavelengths (e.g., < 210 nm), this approach has significant drawbacks. Many HPLC-grade solvents, such as acetonitrile and methanol, and additives like trifluoroacetic acid (TFA), have their own UV absorbance in this region, leading to a high background signal and a noisy baseline.[4] This can obscure the analyte peak and make quantification unreliable. Therefore, simply lowering the wavelength is often not a viable solution for robust and sensitive analysis.

Q3: What are the primary strategies to overcome the poor UV detection of piperidine-4-acetic acid?

A3: There are two main strategies to effectively analyze compounds with poor or no UV absorption:

  • Chemical Derivatization: This involves chemically modifying the piperidine-4-acetic acid molecule to attach a chromophoric or fluorophoric tag.[5] This new derivative will have strong UV-absorbing or fluorescent properties, allowing for highly sensitive detection.[3][6] This is often done "pre-column," before the sample is injected into the HPLC.

  • Use of Alternative HPLC Detectors: Several other types of HPLC detectors do not rely on UV absorbance and can be used to detect non-chromophoric compounds.[7] These are often referred to as "universal" detectors.[1]

Troubleshooting Guides & Experimental Protocols

Guide 1: Improving Detection via Pre-Column Derivatization

Pre-column derivatization is a powerful technique to enhance the detectability of piperidine-4-acetic acid.[6] By reacting the analyte with a labeling agent, a highly UV-active or fluorescent derivative is formed. A common and effective method for compounds containing secondary amines, like piperidine-4-acetic acid, is derivatization with Dansyl Chloride.[3]

This protocol provides a method for the derivatization of piperidine-4-acetic acid to allow for highly sensitive fluorescence detection.[3]

Materials and Reagents:

  • Piperidine-4-acetic acid reference standard

  • Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Sodium Bicarbonate

  • Hydrochloric Acid

  • Trifluoroacetic acid (TFA)

Procedure:

  • Standard & Sample Preparation:

    • Prepare a stock solution (e.g., 1 mg/mL) of piperidine-4-acetic acid in a 50:50 mixture of acetonitrile and water.[3]

    • Create working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.[3]

    • Dissolve the experimental sample in the 50:50 acetonitrile/water mixture to a theoretical concentration within the calibration range.[3]

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of your standard or sample solution.

    • Add 200 µL of 100 mM Sodium Bicarbonate buffer (pH 9.0).[3]

    • Add 200 µL of a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.[3]

    • Vortex the mixture for 1 minute.

    • Incubate the mixture in a water bath at 60 °C for 30 minutes.[3]

    • After incubation, cool the mixture to room temperature.

    • Add 100 µL of 2% (v/v) hydrochloric acid to stop the reaction.[3]

  • Final Sample Preparation:

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]

ParameterSetting
HPLC System Standard HPLC with fluorescence detector
Column Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase Isocratic: 70:30 (v/v) Acetonitrile and 0.1% TFA in Water
Flow Rate 1.0 mL/min[3]
Column Temp. 25 °C[3]
Injection Vol. 10 µL[3]
Fluorescence Excitation: 340 nm, Emission: 525 nm[3]
Guide 2: Selecting an Alternative HPLC Detector

If derivatization is not a suitable option due to reaction complexity or potential side products, using an alternative detector is the recommended approach.[1][8] The choice of detector depends on the properties of the analyte and the mobile phase being used.

DetectorPrinciple of OperationAdvantagesDisadvantages
Charged Aerosol Detector (CAD) The column eluent is nebulized, and the resulting aerosol particles are charged. The charge is measured, which is proportional to the analyte amount.[5][7]Universal detector for non-volatile and semi-volatile analytes; Good sensitivity.[1]Not suitable for volatile compounds; Requires volatile mobile phases.
Evaporative Light Scattering Detector (ELSD) The eluent is nebulized and the solvent evaporated. The remaining analyte particles scatter a light beam, and the scattered light is detected.[7][9]Universal detector for non-volatile analytes; Independent of analyte's optical properties.[9]Not suitable for volatile compounds; Requires volatile mobile phases; Non-linear response can be an issue.
Refractive Index Detector (RID) Measures the difference in the refractive index between the mobile phase and the eluent coming from the column.[1]Universal detector for non-ionic compounds.[1]Low sensitivity; Not compatible with gradient elution; Highly sensitive to temperature and pressure fluctuations.[1][9]
Mass Spectrometry (MS) Detects compounds by measuring their mass-to-charge ratio after ionization.Highly sensitive and selective; Provides structural information.Higher cost and complexity; Requires volatile buffers.
Conductivity Detector Measures the electrical conductivity of the eluent.Useful for ionic molecules.[5]Limited to charged analytes; Sensitive to mobile phase composition.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the experimental process for derivatization.

TroubleshootingWorkflow Start Poor or No Peak for Piperidine-4-Acetic Acid CheckChromophore Does the analyte have a strong UV chromophore? Start->CheckChromophore NoChromophore No, it lacks a chromophore. CheckChromophore->NoChromophore No YesChromophore Yes CheckChromophore->YesChromophore Yes Decision Choose an alternative analytical strategy NoChromophore->Decision TroubleshootHPLC Troubleshoot standard HPLC issues: - Wavelength setting - Lamp life - Leaks, Blockages YesChromophore->TroubleshootHPLC Derivatization Strategy 1: Pre-Column Derivatization Decision->Derivatization Is derivatization feasible? AltDetector Strategy 2: Use Alternative Detector Decision->AltDetector Is an alternative detector available? Fluorescence Derivatize with a fluorescent tag (e.g., Dansyl Chloride) and use FLD detector. Derivatization->Fluorescence DetectorChoice Select detector based on analyte properties: - CAD - ELSD - RID - MS AltDetector->DetectorChoice

Caption: Troubleshooting workflow for poor UV detection.

DerivatizationWorkflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis PrepSample Prepare Sample/ Standard Solution Mix 1. Mix Sample, Buffer, and Dansyl Chloride PrepSample->Mix PrepBuffer Prepare Sodium Bicarbonate Buffer PrepBuffer->Mix PrepDansyl Prepare Dansyl Chloride Solution PrepDansyl->Mix Vortex 2. Vortex for 1 min Mix->Vortex Incubate 3. Incubate at 60°C for 30 min Vortex->Incubate Stop 4. Stop reaction with HCl Incubate->Stop Filter Filter into HPLC vial Stop->Filter Inject Inject into HPLC-FLD System Filter->Inject

Caption: Experimental workflow for pre-column derivatization.

References

Stability issues with hydrochloride salts in chemical reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on navigating the stability challenges associated with hydrochloride (HCl) salts in chemical reactions and formulations. The information is structured in a question-and-answer format, offering troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why are hydrochloride salts commonly used for active pharmaceutical ingredients (APIs)?

A1: Hydrochloride salts are frequently utilized to enhance the properties of drug candidates.[1][2] Forming an HCl salt can improve a compound's water solubility, stability, and handling characteristics compared to the free base form.[1] This is particularly beneficial in pharmaceutical development as it can simplify formulation processes and improve the shelf-life of the compound.[1] Approximately 60% of all basic drug salt forms are hydrochlorides.[2]

Q2: What is "disproportionation" and why is it a concern for HCl salts?

A2: Disproportionation is a critical stability issue where a highly soluble salt reverts to its less soluble free acid or free base form in solution.[3] This phenomenon can reduce the solubility and bioavailability of the drug, potentially compromising its therapeutic effectiveness.[3] For weakly basic drugs formulated as HCl salts, this conversion to the free base can be triggered by changes in the local environment, such as pH.[4]

Q3: What is pHmax and how does it relate to the stability of an HCl salt?

A3: The pH of maximum solubility (pHmax) is a crucial parameter that indicates the stability of a salt form.[4] For the salt of a weakly basic drug, the salt form is stable at a pH below the pHmax.[4] However, if the environmental pH rises above the pHmax, the free base becomes the more stable form, leading to a higher risk of disproportionation.[4][5] A salt with higher aqueous solubility will have a lower pHmax value, making it more susceptible to conversion to the free base with an increase in pH.[4][6]

Q4: Can excipients in a formulation affect the stability of an HCl salt?

A4: Yes, excipients can significantly impact the stability of an HCl salt.[7] Some excipients can alter the microenvironmental pH. If an excipient raises the pH above the salt's pHmax, it can induce disproportionation.[5][8] Excipients like magnesium stearate, sodium croscarmellose, and sodium stearyl fumarate have been shown to induce disproportionation of HCl salts.[7] Therefore, careful selection and screening of excipients are vital during formulation development.[9]

Q5: How does temperature and humidity affect the stability of solid HCl salts?

A5: Temperature and humidity are critical environmental factors influencing the stability of solid HCl salts.[6] Increased humidity can provide a medium for the solution-mediated process of disproportionation to occur.[7][10] Elevated temperatures can accelerate degradation reactions and may even lead to the loss of hydrogen chloride gas, particularly at temperatures between 110-120°C.[11] Stability studies often involve stressing formulations at elevated temperatures and humidity (e.g., 40°C/75%RH) to assess the risk of disproportionation.[7][12]

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Precipitation in Aqueous Solutions Poor solubility or "salting out" upon dilution from an organic stock solution.[13][14]1. Prepare stock solutions in an organic solvent like DMSO and dilute into the aqueous buffer immediately before use.[13] 2. Consider using serial dilutions instead of a single large dilution.[14] 3. Gently warming the solution or using sonication can aid dissolution, but be cautious of potential degradation at high temperatures.[14]
Inconsistent Experimental Results Degradation of the HCl salt in stock solutions or during the experiment.1. Prepare fresh stock solutions for each experiment.[13] 2. If using a stored stock, perform a quality control check (e.g., by HPLC) to confirm its integrity.[13] 3. Store stock solutions in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[13]
HCl Salt Fails to Crystallize or Forms an Oil The HCl salt may be hygroscopic or highly soluble in the chosen solvent system.[15]1. Try a different counterion, such as methanesulfonic acid, to see if a more stable, crystalline salt can be formed.[15] 2. Use anhydrous organic solutions of HCl (e.g., in dioxane or ethyl acetate) for the salt formation step.[15] 3. Attempt to crash out the salt by adding a non-polar solvent like petroleum ether or toluene.[15]
Conversion of Salt to Free Base in Solid Formulations Disproportionation induced by excipients or environmental conditions (humidity).[7][10]1. Screen excipients for their potential to induce disproportionation. Avoid alkaline excipients.[8] 2. Incorporate pH modifiers to maintain a microenvironment with a pH below the salt's pHmax.[8] 3. Control humidity during manufacturing and storage.[10] 4. Consider alternative formulation strategies like non-aqueous granulation.[10]
Reduced Solubility in Chloride-Rich Media (e.g., Gastric Fluid) The "common ion effect" where the presence of chloride ions shifts the equilibrium towards precipitation of the free base.[3][16]1. Be aware of this potential issue during in-vitro dissolution studies using chloride-containing media.[17] 2. Consider the in-vivo implications for oral drug delivery, as the chloride-rich environment of the stomach can suppress salt dissociation.[3]

Data Summary Tables

Table 1: Influence of pH on the Aqueous Solubility of KRM-II-81 HCl [18]

pHSolubility (g/L)
113.1
75.4

This table illustrates the pH-dependent solubility of a hydrochloride salt, showing higher solubility at lower pH values.

Table 2: Comparison of Water Solubility between a Free Base and its HCl Salt [18]

CompoundWater Solubility (µg/mL)
KRM-II-81 Free Base467.5 ± 1
KRM-II-81 HCl Salt5563 ± 15

This table demonstrates the significant improvement in aqueous solubility achieved by forming a hydrochloride salt.

Table 3: Impact of Excipients on HCl Salt Disproportionation [7]

Excipient (in 90:10 Binary Compact with Compound A HCl)% HCl Salt Remaining (after 5 days at 40°C/75%RH)
Magnesium Stearate~70%
Sodium Croscarmellose~90%
Sodium Stearyl Fumarate~95%

This table highlights the varying potential of different excipients to induce disproportionation of an HCl salt under stressed conditions.

Experimental Protocols

Protocol 1: Assessing Forced Degradation of a Hydrochloride Salt

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways for an HCl salt.

Objective: To evaluate the stability of an HCl salt under various stress conditions (hydrolytic, oxidative, and thermal).

Methodology:

  • Acidic and Basic Hydrolysis:

    • Dissolve a known concentration of the HCl salt in separate solutions of 0.1 N HCl and 0.1 N NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24-48 hours).

    • At various time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Oxidative Degradation:

    • Dissolve the HCl salt in a suitable solvent.[13]

    • Add a solution of 3% hydrogen peroxide (H₂O₂).[13]

    • Incubate at room temperature for a specified period (e.g., 24 hours).[13]

    • Analyze the samples by HPLC at various time intervals to monitor for degradation.[13]

  • Thermal Degradation:

    • Place a known amount of the solid HCl salt in a controlled temperature oven (e.g., 70°C).[13]

    • Expose the sample for a defined period (e.g., 48 hours).[13]

    • Dissolve the stressed solid sample and analyze by HPLC to assess for any degradation.

Protocol 2: Monitoring HCl Salt Disproportionation in the Presence of Excipients

This protocol provides a method to screen excipients for their potential to induce disproportionation of an HCl salt.

Objective: To determine the extent of conversion of an HCl salt to its free base when in contact with various pharmaceutical excipients under stressed conditions.

Methodology:

  • Sample Preparation:

    • Prepare binary compacts or physical mixtures of the HCl salt and the excipient to be tested (e.g., a 90:10 w/w ratio).[7]

    • Prepare a control sample of the pure HCl salt.

  • Stress Conditions:

    • Place the samples in a stability chamber at controlled temperature and relative humidity (e.g., 40°C / 75% RH).[7]

  • Analysis:

    • After a defined period (e.g., 5, 14, and 28 days), remove the samples for analysis.[7]

    • Use an analytical technique capable of distinguishing between the salt and free base forms, such as:

      • Powder X-Ray Diffraction (PXRD): To monitor for changes in the crystalline form.[7]

      • Near-Infrared (NIR) Spectroscopy: For quantitative analysis of the salt and free base content.[7]

      • Solid-State NMR (ssNMR): To provide quantitative agreement with other techniques.[7]

  • Data Interpretation:

    • Quantify the percentage of the HCl salt form remaining over time for each excipient mixture and compare it to the control. A significant decrease in the salt form indicates excipient-induced disproportionation.[7]

Visualizations

Troubleshooting_Workflow cluster_start Start: Stability Issue Observed cluster_investigation Initial Investigation cluster_solutions Potential Solutions Start Precipitation, Inconsistent Results, or Formulation Instability Check_pH Is pH of the medium > pHmax? Start->Check_pH Check_Excipients Are incompatible excipients present? Start->Check_Excipients Check_Storage Were storage conditions appropriate? (Temp, Humidity, Light) Start->Check_Storage Check_pH->Check_Excipients No Adjust_pH Adjust pH of medium or add pH modifiers to formulation Check_pH->Adjust_pH Yes Check_Excipients->Check_Storage No Change_Excipients Screen and select compatible excipients Check_Excipients->Change_Excipients Yes Optimize_Storage Control T & RH; Protect from light Check_Storage->Optimize_Storage No Reformulate Consider alternative salt form or formulation strategy (e.g., non-aqueous granulation) Check_Storage->Reformulate Yes, but issue persists Adjust_pH->Reformulate Change_Excipients->Reformulate Optimize_Storage->Reformulate

Caption: A troubleshooting workflow for addressing HCl salt stability issues.

Disproportionation_Pathway cluster_salt Stable Salt Form cluster_trigger Triggering Condition cluster_freebase Disproportionation Product Salt Drug-H+ Cl- (Solid Salt) Ionized Drug-H+ (aq) + Cl- (aq) Salt->Ionized Dissolution Trigger Increase in Microenvironmental pH (pH > pHmax) - Alkaline Excipient - High Humidity Ionized->Trigger FreeBase Drug (Free Base) + H+ (aq) Trigger->FreeBase Drives Equilibrium Precipitate Drug (Precipitate) FreeBase->Precipitate Low Solubility

Caption: The pathway of hydrochloride salt disproportionation.

References

Technical Support Center: Enhancing SFC-MS Sensitivity for Organic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for the analysis of organic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the SFC-MS analysis of organic acids.

Q1: Why am I observing low sensitivity for my organic acid analysis in SFC-MS?

Low sensitivity for organic acids in SFC-MS is a common issue primarily due to their high polarity and poor ionization efficiency, especially in the commonly used negative ionization mode.[1][2] To overcome this, several strategies can be employed:

  • Derivatization: Chemical derivatization can significantly enhance the signal intensity of organic acids. By introducing a tag with high proton affinity, the analysis can be shifted to the more sensitive positive ionization mode.[3]

  • Mobile Phase Additives: The addition of appropriate additives to the mobile phase can improve ionization and peak shape.[4]

  • MS Parameter Optimization: Fine-tuning of mass spectrometer source parameters is crucial for maximizing the signal of your specific analytes.

Q2: What is derivatization and how can it improve my results?

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For organic acids, the carboxylic acid group is a primary target for derivatization. This approach can lead to:

  • Increased Ionization Efficiency: By adding a functional group that is easily protonated, derivatization allows for detection in the more sensitive positive ion mode of the mass spectrometer.[5]

  • Improved Chromatographic Behavior: Derivatization can reduce the polarity of the organic acids, leading to better peak shapes and retention on SFC columns.

A highly effective derivatization agent is N-(4-aminophenyl)piperidine, which has been shown to improve detection limits by 25- to 2100-fold for various organic acids.[3]

Q3: My peak shapes are poor (tailing or fronting). What are the likely causes and solutions?

Poor peak shape can compromise resolution and quantification. Common causes and solutions include:

  • Secondary Interactions: Organic acids can interact with active sites on the stationary phase, leading to peak tailing.

    • Solution: Use of mobile phase additives like alkylamines can mask these active sites.[1] The choice of column is also critical; consider columns specifically designed for polar compounds.[6]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.

  • Mobile Phase pH: The apparent pH of the mobile phase in SFC, influenced by the formation of alkylcarbonic acid, can affect the ionization state of the analytes and their interaction with the stationary phase.[7]

    • Solution: The use of acidic or basic additives can help to control the ionization state of the analytes and improve peak shape.[4]

Q4: What are the best mobile phase additives for organic acid analysis in SFC-MS?

The choice of additive is critical for improving sensitivity and peak shape.

  • For Improved Peak Shape: Acidic additives (e.g., formic acid, acetic acid) are suitable for acidic compounds, while basic additives (e.g., isopropylamine, diethylamine) are used for basic compounds.[4]

  • For MS Compatibility: Volatile additives like ammonium formate and ammonium acetate are preferred as they are less likely to contaminate the MS source.[8]

  • Water as an Additive: The addition of a small amount of water to the modifier can enhance the acidity of the mobile phase through the formation of carbonic acid, which can be beneficial for the analysis of certain compounds.[7]

Q5: I'm analyzing organic acids in a complex biological matrix and suspect ion suppression. How can I mitigate this?

Ion suppression is a common matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the analyte of interest.[3][9]

  • Effective Sample Preparation: Utilize techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[10]

  • Chromatographic Separation: Optimize your SFC method to chromatographically separate your analytes from the suppression zones. This can be achieved by adjusting the gradient, flow rate, or column chemistry.[9]

  • Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analyte can help to compensate for matrix effects.

  • Reduce Sample Concentration: Diluting the sample can reduce the concentration of interfering species.[10]

Quantitative Data Summary

The following tables summarize the quantitative improvements in sensitivity that can be achieved through derivatization.

Table 1: Improvement in Limits of Detection (LOD) for Organic Acids with N-(4-aminophenyl)piperidine Derivatization [3]

Organic AcidUndivatized LOD (ppb)Derivatized LOD (ppb)Fold Improvement
Lactic Acid2100.5420
Succinic Acid50225
Malic Acid10500.52100
Citric AcidUndetectable5N/A

Experimental Protocols

Detailed Methodology for N-(4-aminophenyl)piperidine Derivatization of Organic Acids

This protocol is adapted from the work of Saw et al. (2023).[5]

Materials:

  • Organic acid standards or sample extracts

  • N-(4-aminophenyl)piperidine

  • Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

  • N,N-diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Water

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the organic acid in a 1:1 mixture of acetonitrile and water.

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of N-(4-aminophenyl)piperidine in DMF.

    • Prepare a 50 mg/mL solution of HATU in DMF.

    • Prepare a 10% (v/v) solution of DIPEA in DMF.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 10 µL of the organic acid solution, 20 µL of the N-(4-aminophenyl)piperidine solution, and 20 µL of the HATU solution.

    • Add 10 µL of the DIPEA solution to initiate the reaction.

    • Vortex the mixture and incubate at room temperature for 30 minutes.

  • Quenching and Dilution:

    • After incubation, add 940 µL of a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to quench the reaction and dilute the sample for SFC-MS analysis.

General SFC-MS Method Parameters for Derivatized Organic Acids

Chromatographic Conditions:

  • Column: A polar stationary phase is recommended. Options include columns with diol, 2-ethylpyridine, or bare silica functionalities.[6][11] A common choice is a Torus Diol column.[1]

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Modifier): Methanol with an additive such as 10 mM ammonium acetate.[5]

  • Gradient: A typical gradient would start at a low percentage of modifier (e.g., 5-10%) and ramp up to a higher percentage (e.g., 40-50%) over several minutes to elute the derivatized organic acids.

  • Flow Rate: 1.5 - 2.0 mL/min

  • Back Pressure Regulator (BPR): 150 bar

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions (Positive Ion ESI):

  • Capillary Voltage: 3.0 - 3.5 kV

  • Cone Voltage: 30 - 50 V

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 500 - 600 °C

  • Cone Gas Flow: 50 - 150 L/hr

  • Desolvation Gas Flow: 800 - 1000 L/hr

Visualizations

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Sample Analysis OA_Sample Organic Acid Sample (1 mg/mL in ACN:H2O) Mix Combine Sample and Reagents OA_Sample->Mix Deriv_Reagent N-(4-aminophenyl)piperidine (10 mg/mL in DMF) Deriv_Reagent->Mix Coupling_Reagent HATU (50 mg/mL in DMF) Coupling_Reagent->Mix Base DIPEA (10% in DMF) Base->Mix Initiate Reaction Incubate Vortex and Incubate (30 min at RT) Mix->Incubate Quench Quench and Dilute (ACN:H2O with 0.1% FA) Incubate->Quench SFC_MS SFC-MS Analysis Quench->SFC_MS

Caption: Workflow for the derivatization of organic acids using N-(4-aminophenyl)piperidine.

Troubleshooting_Logic Start Low Sensitivity or Poor Peak Shape Check_Deriv Is Derivatization Complete? Start->Check_Deriv Optimize_Deriv Optimize Derivatization (Reagent concentration, time, temp) Check_Deriv->Optimize_Deriv No Check_Chroma Are Chromatographic Conditions Optimal? Check_Deriv->Check_Chroma Yes Optimize_Deriv->Check_Chroma Adjust_Mobile_Phase Adjust Mobile Phase (Modifier %, Additive) Check_Chroma->Adjust_Mobile_Phase No Check_MS Are MS Parameters Optimized? Check_Chroma->Check_MS Yes Change_Column Select a Different Stationary Phase Adjust_Mobile_Phase->Change_Column Adjust_Mobile_Phase->Check_MS Change_Column->Check_MS Tune_MS Tune MS Source (Voltages, Temperatures, Gas Flows) Check_MS->Tune_MS No Check_Matrix Is Ion Suppression Suspected? Check_MS->Check_Matrix Yes Tune_MS->Check_Matrix Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Check_Matrix->Improve_Cleanup Yes Result Improved Sensitivity and Peak Shape Check_Matrix->Result No Improve_Cleanup->Result

Caption: A logical workflow for troubleshooting low sensitivity and poor peak shape in SFC-MS.

References

Validation & Comparative

Comparative Analysis of 4-Piperidineacetic Acid Hydrochloride and Other GABA Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-Piperidineacetic acid hydrochloride and other key gamma-aminobutyric acid (GABA) analogs. This document summarizes their mechanisms of action, presents available quantitative data, and details relevant experimental protocols to facilitate further research and drug discovery in the field of neuroscience.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Consequently, GABA analogs, molecules designed to mimic or modulate the GABAergic system, are of significant interest for treating a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety disorders.[1][2] While GABA itself has limited therapeutic use due to its inability to efficiently cross the blood-brain barrier, synthetic analogs have been developed to overcome this limitation.[1]

This guide focuses on a comparative analysis of this compound alongside well-established GABA analogs such as Gabapentin, Pregabalin, and Baclofen. It is important to note that while this compound shares structural similarities with known GABAergic compounds, its pharmacological activity as a GABA analog is not well-documented in publicly available scientific literature. It is primarily recognized as a chemical intermediate in the synthesis of other molecules.[3][4]

Chemical Structures and Properties

A fundamental aspect of understanding the function of these analogs is their chemical structure. The table below summarizes the key chemical properties of this compound and other selected GABA analogs.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compound [Image of this compound structure]C₇H₁₄ClNO₂179.64[5]
GABA [Image of GABA structure]C₄H₉NO₂103.12
Gabapentin [Image of Gabapentin structure]C₉H₁₇NO₂171.24
Pregabalin [Image of Pregabalin structure]C₈H₁₇NO₂159.23
Baclofen [Image of Baclofen structure]C₁₀H₁₂ClNO₂213.66

Mechanism of Action: Divergent Pathways in the GABAergic System

While structurally related to GABA, many of its analogs do not exert their effects through direct interaction with GABA receptors. Their mechanisms of action are diverse and often target different components of the nervous system to ultimately enhance inhibitory neurotransmission or reduce neuronal hyperexcitability.

Established GABA Analogs:

  • Gabapentin and Pregabalin: Contrary to what their names might suggest, Gabapentin and Pregabalin do not bind to GABA receptors.[6][7] Instead, they exert their therapeutic effects by binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[2][6] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[6] This reduction in excitatory signaling contributes to their efficacy in treating neuropathic pain and seizures.

  • Baclofen: Baclofen is a selective agonist of the GABA-B receptor.[8] GABA-B receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels.[8] Presynaptically, Baclofen's activation of GABA-B receptors inhibits neurotransmitter release, while postsynaptically, it causes hyperpolarization by increasing potassium conductance.

This compound:

The mechanism of action for this compound in the context of GABAergic modulation has not been elucidated in the scientific literature. Based on its structure, which features a piperidine ring and a carboxylic acid moiety similar to GABA, one could hypothesize potential interactions with GABA receptors or GABA transporters. However, without experimental data, this remains speculative.

Below is a diagram illustrating the known signaling pathways of established GABA analogs.

GABA_Analog_Signaling_Pathways cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Unknown Mechanism Gabapentin/Pregabalin Gabapentin/Pregabalin VGCC Voltage-Gated Calcium Channel (α2δ-1) Gabapentin/Pregabalin->VGCC binds & inhibits Ca_influx Ca²⁺ Influx Gabapentin/Pregabalin->Ca_influx reduces NT_release Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_influx->NT_release triggers Baclofen Baclofen GABA_B_Receptor GABA-B Receptor Baclofen->GABA_B_Receptor activates G_protein G-protein activation GABA_B_Receptor->G_protein K_channel K⁺ Channel Opening G_protein->K_channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization 4-PAA-HCl 4-Piperidineacetic acid hydrochloride Target Potential Targets? - GABA Receptors - GABA Transporters 4-PAA-HCl->Target

Signaling pathways of common GABA analogs.

Comparative Quantitative Data

The following table summarizes available quantitative data for the well-characterized GABA analogs. It is important to note that direct comparative studies under identical experimental conditions are limited. For this compound, no public data is available.

CompoundTargetAssay TypeBinding Affinity (Ki / IC₅₀)Functional Potency (EC₅₀)Reference
Gabapentin α2δ-1 subunit of VGCCRadioligand Binding~140 nM (Ki)Not applicable[6]
Pregabalin α2δ-1 subunit of VGCCRadioligand Binding~23 nM (Ki)Not applicable
Baclofen GABA-B ReceptorRadioligand Binding~1 µM (IC₅₀)~2 µM[8]
This compound Not DeterminedNot ReportedNot ReportedNot Reported

Experimental Protocols

To facilitate the investigation of novel compounds like this compound and to provide a basis for comparative studies, this section outlines standard experimental protocols.

GABA-A Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound to the GABA-A receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a sucrose buffer.

    • Perform differential centrifugation to isolate the crude synaptic membrane fraction.

    • Wash the membranes multiple times to remove endogenous GABA.

    • Resuspend the final membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]GABA) and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled GABA.

    • Incubate at 4°C for a defined period to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the competition binding data using non-linear regression to determine the IC₅₀ value of the test compound.

    • Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

GABA_A_Binding_Assay_Workflow Start Start Membrane_Prep 1. Membrane Preparation (Rat Brain) Start->Membrane_Prep Incubation 2. Incubation (Membranes + [3H]Ligand + Test Compound) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separate Bound/Free Ligand) Incubation->Filtration Scintillation 4. Scintillation Counting (Quantify Radioactivity) Filtration->Scintillation Data_Analysis 5. Data Analysis (Calculate Ki) Scintillation->Data_Analysis End End Data_Analysis->End

Workflow for a GABA-A receptor binding assay.

Electrophysiological Recording of GABA-Gated Currents

This method assesses the functional activity of a compound on GABA receptors by measuring ion channel currents.

Methodology:

  • Cell Preparation:

    • Use Xenopus oocytes injected with cRNA encoding specific GABA-A receptor subunits or cultured neurons.

  • Recording Setup:

    • Use a two-microelectrode voltage-clamp (for oocytes) or whole-cell patch-clamp (for neurons) setup.

    • Perfuse the cells with a control extracellular solution.

  • Drug Application:

    • Apply a known concentration of GABA to elicit a baseline current response.

    • Co-apply GABA with varying concentrations of the test compound.

    • For agonists, apply the compound directly to observe current activation.

  • Data Acquisition and Analysis:

    • Record the changes in membrane current.

    • Measure the peak amplitude of the GABA-gated currents in the absence and presence of the test compound.

    • Construct concentration-response curves to determine the EC₅₀ (for agonists) or the potentiation/inhibition of the GABA response.

Electrophysiology_Workflow Start Start Cell_Prep 1. Cell Preparation (e.g., Xenopus Oocytes, Neurons) Start->Cell_Prep Recording 2. Voltage/Patch Clamp Setup Cell_Prep->Recording Baseline 3. Apply GABA (Establish Baseline Current) Recording->Baseline Test 4. Co-apply GABA + Test Compound Baseline->Test Data_Acq 5. Record Current Changes Test->Data_Acq Analysis 6. Analyze Potentiation/Inhibition (Determine EC₅₀) Data_Acq->Analysis End End Analysis->End

Workflow for electrophysiological recording.

Conclusion

This comparative guide highlights the diverse mechanisms and pharmacological profiles of several key GABA analogs. While Gabapentin and Pregabalin modulate neuronal excitability through their interaction with voltage-gated calcium channels, Baclofen acts as a direct agonist at GABA-B receptors. In contrast, this compound remains a structurally intriguing but pharmacologically uncharacterized compound in the context of GABAergic neurotransmission.

The lack of available data for this compound underscores the need for experimental investigation to determine its potential as a GABA analog. The detailed experimental protocols provided in this guide offer a clear path for researchers to elucidate its binding affinity, functional activity, and in vivo efficacy. Such studies are essential to uncover novel modulators of the GABAergic system and to advance the development of therapeutics for a range of neurological and psychiatric disorders.

References

Validating the Bioactivity of Synthesized 4-Piperidineacetic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of synthesized 4-piperidineacetic acid derivatives, with a focus on their activity as GABA transporter (GAT) inhibitors. Supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding of these compounds.

The inhibition of GABA transporters is a validated therapeutic strategy for several neurological disorders, including epilepsy. 4-Piperidineacetic acid derivatives, as analogues of the endogenous neurotransmitter GABA, represent a promising class of compounds for targeting GATs. This guide summarizes key bioactivity data and outlines the necessary experimental protocols to validate the efficacy of newly synthesized derivatives.

Comparative Bioactivity of Piperidine Derivatives as GABA Transporter Inhibitors

The following table summarizes the in vitro bioactivity of a selection of piperidine-based derivatives against murine GABA transporters (mGATs). The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Compound IDStructuremGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)Reference
Tiagabine N-(4,4-Di(3-methylthiophen-2-yl)but-3-en-1-yl)nipecotic acid6.14< 4.54.634.88[1]
NNC-711 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid7.40---[2]
SKF 89976A N-(4,4-Diphenyl-3-butenyl)nipecotic acid5.15< 4.5< 4.5< 4.5[1]
(rac)-6b (rac)-3-((4,4-Diphenylbut-3-en-1-yl)amino)butanoic acid5.34---[3]
Compound 15b 4-Amino-N-(4,4-diphenylbutyl)-2-phenylbutanamide5.23---N/A
Compound 15c 4-Amino-N-(4,4-diphenylbutyl)-2-(4-chlorophenyl)butanamide5.18---N/A

Key Experimental Protocols

Accurate validation of the bioactivity of synthesized 4-piperidineacetic acid derivatives requires robust and well-defined experimental procedures. Below are detailed methodologies for essential in vitro assays.

[³H]GABA Uptake Assay in HEK-293 Cells

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.

Materials:

  • HEK-293 cells stably expressing the murine GAT subtype of interest (mGAT1, mGAT2, mGAT3, or mGAT4).

  • [³H]GABA (radioligand).

  • Unlabeled GABA.

  • Test compounds (synthesized 4-piperidineacetic acid derivatives).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).

  • Scintillation cocktail.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the specific mGAT-expressing HEK-293 cells to confluence in appropriate cell culture flasks.

  • Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Initiation:

    • Wash the cells with assay buffer.

    • Add the test compound dilutions to the wells.

    • Initiate the uptake reaction by adding a mixture of unlabeled GABA and a fixed concentration of [³H]GABA.

  • Incubation: Incubate the plates for a defined period (e.g., 10-20 minutes) at room temperature.

  • Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Radioligand Binding Assay for GAT1

This assay determines the binding affinity of a compound to the GABA transporter by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes prepared from HEK-293 cells expressing mGAT1.

  • Radioligand (e.g., [³H]tiagabine or a similar high-affinity GAT1 ligand).

  • Unlabeled test compounds.

  • Binding buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the mGAT1-expressing cells and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled standard) from the total binding. Determine the Ki (inhibition constant) from the IC50 values using the Cheng-Prusoff equation.

Visualizing the Molecular Landscape

Understanding the biological context and the experimental process is crucial for effective drug discovery. The following diagrams, created using Graphviz, illustrate the GABAergic signaling pathway and a typical workflow for the synthesis and validation of 4-piperidineacetic acid derivatives.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA GAD->GABA_vesicle VGAT VGAT GABA_vesicle->VGAT GABA_pre GABA VGAT->GABA_pre packaging GAT1_pre GAT1 GAT1_pre->GABA_pre GABA_cleft GABA GABA_pre->GABA_cleft release GABA_cleft->GAT1_pre reuptake GABA_A_R GABAA Receptor (Ionotropic) GABA_cleft->GABA_A_R binds GABA_B_R GABAB Receptor (Metabotropic) GABA_cleft->GABA_B_R binds GAT_glia GAT GABA_cleft->GAT_glia uptake Cl_ion Cl- influx GABA_A_R->Cl_ion activates K_ion K+ efflux GABA_B_R->K_ion activates Ca_ion Ca2+ channel inhibition GABA_B_R->Ca_ion inhibits AC Adenylyl Cyclase inhibition GABA_B_R->AC inhibits GABA_glia GABA GAT_glia->GABA_glia

Caption: GABAergic signaling pathway illustrating GABA synthesis, release, receptor binding, and reuptake.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Bioactivity Screening cluster_evaluation Further Evaluation start Starting Materials (e.g., 4-Piperidone) step1 N-Alkylation with functionalized side chain start->step1 step2 Modification of acetic acid moiety step1->step2 purification Purification & Characterization (NMR, MS, HPLC) step2->purification final_compound Synthesized 4-Piperidineacetic Acid Derivative purification->final_compound primary_screen Primary Screen: [3H]GABA Uptake Assay final_compound->primary_screen secondary_screen Secondary Screen: Radioligand Binding Assay primary_screen->secondary_screen data_analysis Data Analysis (IC50, Ki determination) secondary_screen->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar in_vivo In Vivo Studies (e.g., animal models of epilepsy) sar->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Experimental workflow for synthesis and validation of 4-piperidineacetic acid derivatives.

References

A Comparative Analysis of Isonipecotic Acid and 4-Piperidineacetic Acid Hydrochloride in GABA Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of isonipecotic acid and 4-piperidineacetic acid hydrochloride, focusing on their interaction with γ-aminobutyric acid (GABA) receptors. This document is intended to be a resource for researchers in neuroscience and pharmacology, offering a summary of available binding data, experimental methodologies, and relevant signaling pathways to inform future research and drug development efforts.

Introduction to GABA Receptor Ligands

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Its receptors, particularly the GABAA receptors, are crucial targets for a wide range of therapeutics, including anxiolytics, sedatives, and anticonvulsants. Both isonipecotic acid and this compound are structurally related to GABA, suggesting their potential interaction with GABA receptors. This guide explores the current scientific understanding of their binding characteristics.

Quantitative Binding Data

A critical aspect of characterizing any potential GABA receptor ligand is its binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The following table summarizes the available quantitative data for the binding of isonipecotic acid to GABAA receptors.

CompoundReceptor TargetRadioligandTissue/Cell LineIC50 (µM)Reference
Isonipecotic AcidGABAA Receptor[3H]GABANot Specified0.33[1]
This compoundGABA ReceptorNot ApplicableNot ApplicableData not available

As indicated in the table, there is publicly available data demonstrating that isonipecotic acid inhibits the binding of [3H]GABA to GABAA receptors with an IC50 of 0.33 µM[1]. In contrast, a comprehensive search of scientific literature and databases did not yield any quantitative binding data for this compound at GABA receptors. This significant data gap highlights an opportunity for future research to characterize the activity of this compound.

Experimental Protocols: GABAA Receptor Binding Assay

To determine the binding affinity of a compound for the GABAA receptor, a competitive radioligand binding assay is a standard and widely used method. The following protocol is a representative example of how the binding affinity of compounds like isonipecotic acid can be determined.

Objective: To measure the ability of a test compound to inhibit the binding of a known radiolabeled GABAA receptor agonist (e.g., [3H]muscimol or [3H]GABA) to brain membrane preparations.

Materials:

  • Test compounds (isonipecotic acid, this compound)

  • Radioligand (e.g., [3H]muscimol)

  • Unlabeled GABA (for determining non-specific binding)

  • Rat brain tissue

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

    • Resuspend the final pellet in the binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add a constant amount of the membrane preparation.

    • To determine total binding, add the radioligand.

    • To determine non-specific binding, add the radioligand and a high concentration of unlabeled GABA.

    • To determine the inhibitory effect of the test compounds, add the radioligand and varying concentrations of the test compound.

    • Incubate the tubes at a specific temperature (e.g., 4°C) for a set period to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

GABAReceptorBindingAssay cluster_prep Membrane Preparation cluster_assay Binding Assay Brain Rat Brain Tissue Homogenate Homogenization Brain->Homogenate Centrifuge1 Low-Speed Centrifugation Homogenate->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Membrane Pellet Centrifuge2->Pellet Wash Washing Steps Pellet->Wash FinalPellet Final Membrane Preparation Wash->FinalPellet Incubation Incubation with Radioligand and Test Compound FinalPellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation DataAnalysis Data Analysis (IC50) Scintillation->DataAnalysis

GABA Receptor Binding Assay Workflow

The diagram above outlines the key steps in a typical radioligand binding assay used to determine the affinity of a compound for the GABA receptor.

GABASignalingPathway cluster_synapse GABAergic Synapse cluster_compounds Investigational Compounds GABA GABA GABA_Receptor GABA_A Receptor (Ligand-gated ion channel) GABA->GABA_Receptor Binding Chloride_Ion Cl- Ions GABA_Receptor->Chloride_Ion Channel Opening Hyperpolarization Hyperpolarization Chloride_Ion->Hyperpolarization Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Isonipecotic_Acid Isonipecotic Acid Isonipecotic_Acid->GABA_Receptor Binds as a Partial Agonist Piperidineacetic_Acid 4-Piperidineacetic Acid Hydrochloride Piperidineacetic_Acid->GABA_Receptor Binding Affinity Unknown

GABAA Receptor Signaling Pathway

This diagram illustrates the canonical signaling pathway of the GABAA receptor upon binding of the endogenous ligand GABA, leading to neuronal inhibition. The potential interactions of isonipecotic acid and the unknown interaction of this compound are also depicted.

Conclusion

This comparative guide highlights the current state of knowledge regarding the GABA receptor binding properties of isonipecotic acid and this compound. While isonipecotic acid has been characterized as a GABAA receptor partial agonist with a defined binding affinity, there is a conspicuous absence of similar data for this compound. This represents a clear opportunity for further investigation to elucidate the pharmacological profile of this compound and its potential effects on the GABAergic system. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers aiming to address this knowledge gap.

References

Efficacy comparison of different PROTAC linkers in targeted protein degradation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies, shifting the paradigm from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules utilize the cell's native ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] While the ligands determine the target specificity, the linker plays a critical and active role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1][2] This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Critical Role of the Linker

The linker is not merely a passive spacer; it profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][4] An optimally designed linker facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[1][2] Conversely, a suboptimal linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, all of which compromise degradation efficiency.[1][2] The key characteristics of a linker—length, chemical composition, and rigidity—must be carefully optimized for each specific POI and E3 ligase pair.[5]

Visualizing the PROTAC Mechanism and Evaluation Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub->Ternary_Complex

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow start Design & Synthesize PROTAC Library (Varying Linkers) cell_culture Cell Culture & Treatment with PROTACs start->cell_culture ternary_complex_assay Biophysical Assays (e.g., SPR, TR-FRET) - Ternary Complex Formation - Cooperativity (α) start->ternary_complex_assay western_blot Western Blot Analysis (Protein Quantification) cell_culture->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->viability_assay ubiquitination_assay Target Ubiquitination Assay (Immunoprecipitation-Western) cell_culture->ubiquitination_assay data_analysis Data Analysis: Determine DC50 & Dmax western_blot->data_analysis end Optimized PROTAC Candidate data_analysis->end

Caption: Experimental workflow for evaluating PROTAC candidates.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1][2]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1][2]

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.

Table 1: Impact of Alkyl and Polyethylene Glycol (PEG) Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)E3 Ligase
PROTAC 11 Alkyl Chain9>100<50pVHL
PROTAC 12 Alkyl Chain12~50>80pVHL
PROTAC 13 Alkyl Chain16<10>90pVHL
PROTAC 14 Alkyl Chain19~100~70pVHL
PROTAC 15 Alkyl Chain21>100<60pVHL

Data adapted from studies on ERα-targeting PROTACs, demonstrating that a 16-atom linker was optimal, with both shorter and longer linkers showing reduced efficacy.[6][7]

Table 2: Comparison of Flexible vs. Rigid Linkers for Bruton's Tyrosine Kinase (BTK) Degradation

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)E3 Ligase
PROTAC A Flexible6-unit PEG4.9>95Cereblon
PROTAC B Flexible8-unit PEG25~90Cereblon
PROTAC C RigidPiperazine-based1.2>98Cereblon
PROTAC D RigidPhenyl-based15~85Cereblon

This hypothetical data illustrates a common trend where rigid linkers can sometimes lead to improved potency by reducing the entropic penalty of ternary complex formation.[3][8]

Table 3: Influence of Linker Composition on Cellular Permeability and Degradation

PROTACLinker TypePhysicochemical PropertyCell Permeability (Papp, 10⁻⁶ cm/s)DC50 (nM)
PROTAC X PEG-basedMore Hydrophilic0.550
PROTAC Y Alkyl-basedMore Lipophilic2.520
PROTAC Z Hybrid PEG-AlkylBalanced1.815

Adapted from principles suggesting that linker composition impacts physicochemical properties like permeability, which in turn affects degradation potency.[9][10]

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2][11]

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7 for ERα, HEK293T) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.[11]

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTACs (typically a serial dilution from 1 µM to 0.1 nM) for a specified time (e.g., 24 or 48 hours).[11][12] Include a vehicle control (e.g., DMSO).[11]

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading for each sample.[12]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[12]

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

    • Quantify the band intensities using densitometry software.[11]

    • Normalize the target protein levels to the loading control.[13]

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]

Protocol 2: Target Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation is occurring through the ubiquitin-proteasome system.

  • Cell Culture and Treatment:

    • Culture and treat cells with the PROTAC as described in Protocol 1.

    • Include a control group co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis:

    • Lyse the cells as described in Protocol 1.[14]

  • Immunoprecipitation (IP):

    • Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[14]

    • Add Protein A/G magnetic beads to pull down the complex.[14]

    • Wash the beads several times to remove non-specific binders.[14]

  • Elution and Western Blot:

    • Elute the protein from the beads and perform a Western blot as described in Protocol 1.[14]

  • Detection:

    • Probe the membrane with an antibody against ubiquitin to detect the polyubiquitin chains on the immunoprecipitated target protein.[14]

  • Data Analysis:

    • A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[14]

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[11][14]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.[11]

    • Incubate overnight to allow for cell attachment.[11]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 72 hours).

  • Assay Procedure (Example with CellTiter-Glo®):

    • Equilibrate the plate to room temperature.[14]

    • Add the CellTiter-Glo® reagent according to the manufacturer's protocol.[14]

    • Mix and incubate to stabilize the luminescent signal.[14]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion

The linker is a critical determinant of a PROTAC's success, and its optimization is a multiparametric process that is essential for developing potent and selective degraders.[5] While flexible linkers like alkyl chains and PEGs are synthetically accessible and widely used, there is a growing interest in more rigid and functionalized linkers to improve potency, selectivity, and pharmacokinetic properties.[3][5] The choice of the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types, lengths, and compositions.[5][8] The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different PROTAC linkers, facilitating the rational design of novel and effective protein degraders.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Piperidine Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of piperidine-containing compounds is critical for quality control, metabolic studies, and formulation development. The piperidine ring is a core structure in many pharmaceuticals, making robust analytical methodology essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose. The choice between them depends on factors like the analyte's volatility, thermal stability, concentration, and the sample matrix.

This guide provides an objective comparison of HPLC and GC-MS for the analysis of piperidine compounds, supported by experimental data and detailed protocols to aid in method selection and cross-validation.

At a Glance: Performance Comparison of HPLC and GC-MS

The selection of an analytical technique is a critical decision based on performance characteristics. While HPLC can often directly analyze a wide range of piperidine compounds, GC-MS typically requires that the analytes be volatile and thermally stable, often necessitating a derivatization step.[1][2]

Performance ParameterHPLC (with UV or CAD)GC-MS (with Derivatization)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation of volatile compounds in a gaseous mobile phase, followed by detection based on their mass-to-charge ratio.[3]
Applicability Well-suited for non-volatile and thermally labile compounds.[2]Requires analytes to be volatile and thermally stable.[3] Derivatization is often necessary for piperidines.[1]
Sample Preparation Simple dissolution and filtration.[4] May require pre-column derivatization if no chromophore is present.[5][6]Often involves extraction and a mandatory derivatization step to increase volatility.[1][4]
Selectivity Good; detector-dependent.Excellent, due to mass fragmentation patterns.[4]
Matrix Effects Can be susceptible to ion suppression/enhancement in LC-MS or co-elution issues with UV.[1]Generally less prone to matrix effects compared to LC-MS.[1]
Analysis Time Typically 10 - 20 minutes per sample.[4]Can be longer (20 - 40 minutes) due to derivatization and oven programming.[4]

Quantitative Performance Comparison

The following table summarizes typical validation parameters for HPLC and GC-MS methods used in the analysis of piperidine and related compounds. These metrics are essential for comparing the suitability of each method for a specific application.

Validation ParameterHPLCGC-MS
Limit of Detection (LOD) 0.01 - 0.15 µg/mL[4][6]0.002 - 2.0 ng/mL[4][7]
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL[4][6]0.008 - 5.0 ng/mL[4][7]
Linearity (r²) > 0.999[4][6]> 0.99[4][8]
Precision (%RSD) < 2%[4][6]< 15%[4]
Accuracy (% Recovery) 98 - 102%[4][6]85 - 115%[4][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following are adaptable experimental protocols for the analysis of piperidine compounds by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating piperidine compounds.[5] For compounds lacking a UV-active chromophore, pre-column derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) is necessary.[9][10]

Instrumentation : HPLC system with a pump, autosampler, column oven, and a suitable detector (UV-Vis, DAD, or CAD).

Chromatographic Conditions :

Parameter Recommended Conditions
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[6][9]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water[6][9]
Mobile Phase B Acetonitrile[6][9]
Gradient/Isocratic Isocratic (e.g., 68% B) or Gradient (e.g., 5% to 95% B over 10 min)[6][9]
Flow Rate 1.0 mL/min[6][9]
Column Temperature 30 °C[6][9]
Injection Volume 10 - 20 µL[4][9]

| Detector | UV at a specific wavelength (if applicable) or CAD[10] |

Sample Preparation :

  • Standard Stock Solution : Accurately weigh and dissolve the piperidine reference standard in a suitable solvent (e.g., mobile phase or methanol) to prepare a stock solution.[5]

  • Calibration Standards : Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.[5]

  • Sample Solution : Dissolve the sample containing the piperidine compound in the mobile phase to achieve a concentration within the calibration range.

  • Derivatization (if required) : For piperidines without a chromophore, a pre-column derivatization step is needed for UV detection. A general procedure using 4-toluenesulfonyl chloride is as follows:

    • To an aliquot of the sample or standard, add an excess of 4-toluenesulfonyl chloride solution (in acetonitrile).[5]

    • Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.[5]

    • Heat the mixture as required to complete the reaction, then cool.

  • Filtration : Filter all solutions through a 0.45 µm syringe filter before injection.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is highly suitable for volatile amines or those that can be made volatile through derivatization.[9]

Instrumentation : GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic Conditions :

Parameter Recommended Conditions
Column Capillary column for amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[9]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4][9]
Inlet Temperature 250 - 280 °C[4][9]
Oven Program Initial: 60-120°C, hold 2 min; Ramp: 10°C/min to 250-300°C, hold 5 min[7][9]
Injection Mode Split (e.g., 20:1) or Splitless[4][9]
MS Source Temp. 230 °C[9]
MS Quad Temp. 150 °C[9]

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification[7] |

Sample Preparation & Derivatization :

  • Standard Stock Solution : Prepare a stock solution of the piperidine reference standard in a suitable volatile solvent (e.g., methanol, dichloromethane).[9]

  • Sample Extraction : For complex matrices, a liquid-liquid or solid-phase extraction may be required to isolate the analyte.[9]

  • Derivatization : This step is crucial for non-volatile piperidines to increase their volatility and thermal stability. A general acylation procedure is as follows:

    • Evaporate the dried extract or an aliquot of the standard to dryness under a gentle stream of nitrogen.[7][11]

    • Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of a derivatizing agent (e.g., trifluoroacetic anhydride, TFAA).[7]

    • Incubate the mixture at 70°C for 30 minutes.[7]

    • Cool the sample to room temperature and evaporate the excess reagent under nitrogen.

  • Reconstitution : Reconstitute the dried, derivatized residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.[7]

Cross-Validation Workflow

Cross-validation ensures that both analytical methods provide equivalent, reliable, and accurate results for the same set of samples. The process involves analyzing the same batch of samples with both the developed HPLC and GC-MS methods and statistically comparing the quantitative results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_comp Validation & Comparison Sample Test Sample Batch Prep Extraction / Dissolution Sample->Prep HPLC_Deriv Pre-column Derivatization (if required) Prep->HPLC_Deriv GCMS_Deriv Derivatization (e.g., Acylation) Prep->GCMS_Deriv HPLC_Analysis HPLC Separation & Detection HPLC_Deriv->HPLC_Analysis HPLC_Data HPLC Quantitative Data HPLC_Analysis->HPLC_Data Compare Statistical Comparison (e.g., t-test, Bland-Altman) HPLC_Data->Compare GCMS_Analysis GC Separation & MS Detection GCMS_Deriv->GCMS_Analysis GCMS_Data GC-MS Quantitative Data GCMS_Analysis->GCMS_Data GCMS_Data->Compare Conclusion Method Equivalency Established Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of piperidine compounds, each with distinct advantages.

  • Choose HPLC when: Analyzing a broad range of piperidine compounds, including those that are non-volatile or thermally unstable.[2] It is often the more straightforward method when sample preparation can be minimized.[4]

  • Choose GC-MS when: High selectivity and sensitivity are paramount, and the analyte is either naturally volatile or can be easily derivatized.[2][4] It is the gold standard for confirming the identity of unknown volatile peaks.[2]

Ultimately, the choice of method should be guided by the specific analytical requirements, including the properties of the piperidine compound, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. Cross-validation is a critical step to ensure data integrity and consistency when transitioning between or using both methods in a regulatory environment.

References

Comparative Analysis of Piperidine-Based GABA Mimetics: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of piperidine-based GABA mimetics, focusing on their structure-activity relationships (SAR). This document summarizes quantitative data on their biological activity, details the experimental protocols used for their evaluation, and presents key signaling pathways and experimental workflows in a clear, visual format.

Quantitative Structure-Activity Relationship Data

The biological activity of piperidine-based GABA mimetics is critically dependent on the nature and position of substituents on the piperidine ring. The following table summarizes the inhibitory potency (IC50) and binding affinity (Ki) of a selection of piperidine derivatives at GABA transporters (GATs) and receptors.

Compound/SeriesTargetKey Structural Features for ActivityIC50 (µM)Ki (nM)Reference
Nipecotic AcidGAT-1Unsubstituted piperidine-3-carboxylic acid--[1]
(R)-Nipecotic acid derivativesGAT-1Lipophilic N-substituents--[1]
TiagabineGAT-1(R)-N-[4,4-Bis(3-methyl-2-thienyl)but-3-en-1-yl]nipecotic acid0.07 (hGAT-1)-[1][2]
NNC-711GAT-1Lipophilic derivative of guvacine0.04 (hGAT-1)-[1]
PiperineGABAA ReceptorPiperidine ring linked to a lipophilic chain52.4 (α1β2γ2S)-[3]
SCT-66GABAA ReceptorN,N-diisobutyl instead of piperidine ring--[3]
Piperidine-4-sulphonic acid (P4S)GABA ReceptorSulphonic acid group at position 4-17 ± 7 (High affinity), 237 ± 100 (Low affinity)[4]

GABAergic Signaling Pathway

The following diagram illustrates a simplified GABAergic synapse, the primary target for piperidine-based GABA mimetics.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle VGAT VGAT GABA_vesicle->VGAT Vesicular GABA Transporter Synaptic Vesicle Synaptic Vesicle VGAT->Synaptic Vesicle Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca_ion->Synaptic Vesicle Influx GAT1_pre GAT-1 Synaptic_Cleft Synaptic Vesicle->Synaptic_Cleft Exocytosis Action Potential Action Potential Action Potential->Ca_channel Depolarization GABA_A_R GABAₐ Receptor (Ionotropic) Synaptic_Cleft->GABA_A_R Binding GABA_cleft GABA GABA_cleft->GAT1_pre Reuptake Cl_channel Cl⁻ Channel GABA_A_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl_ion Cl_ion->Cl_channel Influx

Caption: Simplified diagram of a GABAergic synapse.

Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the in vitro screening of novel piperidine-based GABA mimetics.

experimental_workflow cluster_screening In Vitro Screening Workflow synthesis Compound Synthesis (Piperidine Derivatives) primary_binding Primary Screening: GABA Receptor Binding Assay synthesis->primary_binding primary_uptake Primary Screening: GABA Uptake Assay synthesis->primary_uptake dose_response_binding Dose-Response & IC₅₀/Kᵢ Determination (Binding) primary_binding->dose_response_binding dose_response_uptake Dose-Response & IC₅₀ Determination (Uptake) primary_uptake->dose_response_uptake selectivity Selectivity Profiling (vs. other receptors/transporters) dose_response_binding->selectivity dose_response_uptake->selectivity lead_compounds Lead Compound(s) Identification selectivity->lead_compounds

Caption: Experimental workflow for evaluating a novel compound.

Experimental Protocols

GABA Receptor Binding Assay

This protocol is adapted from established methods for determining the affinity of a test compound for GABA receptors.

Objective: To determine the Ki of a test compound for the GABAA receptor.

Materials:

  • Rat brain tissue (cortex or whole brain)

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]muscimol or [³H]GABA

  • Unlabeled Ligand: GABA or a known high-affinity ligand for determining non-specific binding

  • Test compounds (piperidine derivatives)

  • Scintillation cocktail and scintillation counter

  • Glass fiber filters and filtration apparatus

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet by resuspending in binding buffer and centrifuging again. Repeat this wash step twice.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

    • For total binding, add the radioligand (e.g., 5 nM [³H]muscimol).

    • For non-specific binding, add the radioligand and a high concentration of unlabeled GABA (e.g., 10 mM).

    • For competition binding, add the radioligand and varying concentrations of the test compound.

    • Incubate at 4°C for 45 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound from the competition binding data using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

GABA Uptake Inhibition Assay

This protocol outlines a method for measuring the inhibitory activity of compounds on GABA transporters.

Objective: To determine the IC50 of a test compound for a specific GABA transporter subtype (e.g., GAT-1).

Materials:

  • HEK293 cells stably expressing the desired GABA transporter subtype.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose.

  • Radioligand: [³H]GABA.

  • Unlabeled GABA or a potent inhibitor (e.g., tiagabine) for determining non-specific uptake.

  • Test compounds (piperidine derivatives).

  • Scintillation cocktail and scintillation counter.

  • 96-well microplates.

Procedure:

  • Cell Culture:

    • Culture the HEK293 cells expressing the target GAT subtype in appropriate media.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells.

    • For total uptake, add assay buffer without any inhibitor.

    • For non-specific uptake, add a high concentration of a known potent inhibitor.

    • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

    • Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM).

    • Incubate for 10-20 minutes at room temperature.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells and transfer the lysate to scintillation vials.

  • Data Analysis:

    • Measure the radioactivity in a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

References

A Comparative Guide to Polysaccharide-Based Chiral Stationary Phases for Enantiomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of enantiomers is a critical step in pharmaceutical development and chemical analysis. Polysaccharide-based chiral stationary phases (CSPs) are the most widely used and versatile tools for achieving reliable enantioseparation by high-performance liquid chromatography (HPLC). This guide provides an objective comparison of the performance of common polysaccharide-based CSPs, supported by experimental data, to assist in the selection of the optimal stationary phase and method development for your specific application.

Performance Comparison of Common Polysaccharide-Based CSPs

The efficacy of a chiral separation is primarily evaluated by the resolution (Rs), selectivity (α), and retention factor (k'). An ideal separation achieves baseline resolution (Rs ≥ 1.5) with optimal selectivity and retention time. The following tables summarize the performance of popular cellulose and amylose-based CSPs for the enantiomeric resolution of selected model compounds.

Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

NSAIDs are a class of compounds frequently subjected to chiral separation. The data below showcases the performance of various CSPs in resolving common profens.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRsαk'Reference
Ibuprofen Chiralpak® ADn-Hexane/2-Propanol/TFA (90:10:0.1)1.731.083.75
Chiralpak® IAn-Hexane/2-Propanol/TFA (90:10:0.1)---
Chiralcel® OD-Hn-Hexane/2-Propanol/TFA (90:10:0.1)No Separation--
Ketoprofen Chiralpak® IAn-Hexane/Ethanol (90:10)1.771.08-
Chiralpak® ADn-Hexane/2-Propanol/TFA (90:10:0.1)1.771.083.27
Chiralcel® OD-Hn-Hexane/2-Propanol/TFA (90:10:0.1)No Separation--
Flurbiprofen Chiralpak® IAn-Hexane/Ethanol (90:10)3.121.44-
Chiralpak® ADn-Hexane/2-Propanol/TFA (90:10:0.1)1.761.083.31
Anticoagulants

The enantiomers of the anticoagulant warfarin exhibit different pharmacological and toxicological profiles, making their separation crucial.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRsαk'₁k'₂Reference
Warfarin Chiralpak® IAAcetonitrile/Ethanol (60:40)1.291.332.473.86[1]
Chiralcel® OD-RHMethanol/Water (80:20)3.072.740.812.22[1]
Chiralpak® AS-3RIsopropyl alcohol/Hexane (80:20)3.902.651.594.22[1]
Antidepressants

The separation of fluoxetine enantiomers is important for both clinical and forensic applications.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRsαk'₁k'₂Reference
Fluoxetine Chiralcel® OD-Hn-Hexane/Isopropanol/DEA (90:10:0.1)1.601.153.544.07[2]
Chiralpak® AD-Hn-Hexane/Isopropanol/DEA (80:20:0.1)1.551.121.952.18[2]
Chiralcel® OJ-Hn-Hexane/Isopropanol/DEA (90:10:0.1)No Separation---[2]

Experimental Protocols

Detailed and reproducible experimental methodologies are essential for successful chiral separations. Below are representative protocols for the enantioseparation of NSAIDs and Warfarin.

Protocol 1: Enantioseparation of Profens on Chiralpak® AD-H
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the racemic profen in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

Protocol 2: Enantioseparation of Warfarin on Chiralcel® OD-RH
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column: Chiralcel® OD-RH, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol / Water (80:20, v/v) with 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve 0.5 mg of racemic warfarin in 1 mL of methanol.

  • Injection Volume: 5 µL.

Visualizing Method Development and Chiral Recognition

The following diagrams illustrate the logical workflow for developing a chiral separation method and the key factors influencing enantiomer resolution on polysaccharide-based CSPs.

G cluster_0 Method Development Workflow Start Start Select_CSP Select CSPs (Cellulose & Amylose based) Start->Select_CSP Screen_MP Screen Mobile Phases (Normal, Reversed, Polar Organic) Select_CSP->Screen_MP Optimize_Conditions Optimize Conditions (Modifier, Additive, Flow Rate, Temp.) Screen_MP->Optimize_Conditions Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimize_Conditions->Validation End End Validation->End

Caption: A typical workflow for chiral method development.

G cluster_1 Factors Influencing Chiral Resolution CSP Chiral Stationary Phase Resolution Enantiomeric Resolution (Rs, α, k') CSP->Resolution Polymer Backbone (Cellulose/Amylose) Derivative Type Analyte Analyte Properties Analyte->Resolution Functional Groups Size & Shape Polarity MobilePhase Mobile Phase MobilePhase->Resolution Solvent Type Modifier/Additive pH

Caption: Key factors affecting enantiomer separation.

Conclusion

The selection of an appropriate polysaccharide-based chiral stationary phase is a multifactorial decision that depends on the specific properties of the analyte and the desired chromatographic mode. Cellulose-based CSPs like Chiralcel® OD-H and amylose-based CSPs such as Chiralpak® AD-H and the immobilized Chiralpak® IA offer a broad range of selectivities. Immobilized phases, in particular, provide the advantage of being compatible with a wider array of organic solvents, which can be crucial for optimizing separations that are challenging under traditional normal or reversed-phase conditions.[3][4] A systematic screening approach, evaluating different CSPs and mobile phase compositions, remains the most effective strategy for achieving successful and robust enantioseparations.

References

Evaluating Novel GABA Derivatives: A Comparative Guide to Anticonvulsant Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of novel gamma-aminobutyric acid (GABA) derivatives with established anticonvulsant drugs, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to evaluate the performance and mechanisms of these emerging therapeutic agents. The content covers various classes of GABAergic modulators, including novel GABA-A agonists, GABA transaminase inhibitors, and GABA reuptake inhibitors.

Overview of GABAergic Mechanisms in Epilepsy

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] A disruption in the balance between GABAergic inhibition and glutamatergic excitation can lead to the hyperexcitability characteristic of epileptic seizures.[3] Consequently, the GABAergic system is a primary target for anticonvulsant drug development.[2][3] Therapeutic strategies aim to enhance GABA-mediated inhibition through several mechanisms:

  • Direct agonism or positive allosteric modulation of GABA-A receptors : This enhances the influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire.[4][5] Benzodiazepines and barbiturates are classic examples of positive allosteric modulators (PAMs).[2][6]

  • Inhibition of GABA transaminase (GABA-T) : This enzyme is responsible for the breakdown of GABA. Inhibiting GABA-T increases the overall concentration of GABA in the brain.[7][8]

  • Inhibition of GABA reuptake : This involves blocking the GABA transporters (GATs) that remove GABA from the synaptic cleft, thereby prolonging its inhibitory action.[9][10]

The development of novel derivatives with improved efficacy, selectivity, and safety profiles is a key focus in epilepsy research, driven by the need to overcome drug resistance and side effects associated with current therapies.[4][11]

Comparative Performance of Novel and Established GABA Derivatives

The anticonvulsant potential of novel compounds is typically evaluated against established drugs in preclinical models. The following tables summarize the performance of representative compounds from different classes.

Table 1: Efficacy of GABA Derivatives in the Pentylenetetrazole (PTZ)-Induced Seizure Model

Compound ClassCompoundAnimal ModelDoseOutcomeReference
Novel GABA-A Agonist Derivative 3cMouse30 mg/kgIncreased seizure latency; Reduced mortality rate[4][12]
GABA-T Inhibitor Vigabatrin (γ-vinyl GABA)RatInjected into Anterior NucleusDemonstrated anticonvulsant activity[13]
GABA Reuptake Inhibitor TiagabineRat (Kindled)2.5-20 mg/kgDose-dependent reduction in seizure stage and duration[9]
GABA-A PAM (Control) DiazepamMouse-Effective against PTZ-induced seizures[14]

The PTZ model is considered predictive for drugs effective against absence and myoclonic seizures.[15]

Table 2: Efficacy of GABA Derivatives in the Maximal Electroshock (MES) Seizure Model

| Compound Class | Compound | Animal Model | Outcome | Reference | | :--- | :--- | :--- | :--- | | Novel Coumarin Hybrid | GIZH-348 | Mouse | Reduced severity of convulsions; Prevented mortality |[16] | | GABA-T Inhibitor | Vigabatrin (γ-vinyl GABA) | Mouse | Blocked bicuculline and picrotoxin-induced seizures |[17] | | GABA-A PAM (Control) | Phenobarbital | Mouse | Highly effective at blocking MES-induced seizures |[17] |

The MES test is a common preclinical model used to identify compounds that may be effective against generalized tonic-clonic seizures.[15][18]

Key Experimental Protocols

The data presented in this guide are derived from standardized preclinical screening methods designed to assess anticonvulsant activity.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to induce generalized seizures and is particularly sensitive to drugs that enhance GABA-A receptor function.[18][19]

Methodology:

  • Animal Selection: Mice or rats are typically used.[18]

  • Compound Administration: The test compound (novel GABA derivative) or a control vehicle is administered intraperitoneally (i.p.) or orally at a predetermined time before PTZ injection.

  • Induction of Seizures: A convulsive dose of Pentylenetetrazole (typically 60-85 mg/kg) is injected subcutaneously or intraperitoneally.[12]

  • Observation: Animals are observed for a period of 30 minutes for the onset of characteristic seizure behaviors (e.g., myoclonic jerks, generalized clonic seizures, tonic extension).

  • Data Collection: Key parameters recorded include the latency (time to the first seizure), the severity of seizures (using a standardized scoring system), and the mortality rate within 24 hours.[4]

  • Mechanism Confirmation: To confirm the involvement of the GABA-A receptor, a separate experiment may be conducted where an antagonist like flumazenil is administered prior to the test compound. A reduction in the anticonvulsant effect of the test compound suggests it acts via the GABA-A receptor.[4][12]

Maximal Electroshock (MES) Test

The MES test is a widely used model to evaluate the ability of a compound to prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures.[18][19][20]

Methodology:

  • Animal Selection: Mice or rats are used.[20]

  • Compound Administration: The test compound or control is administered at a specific time point before the electrical stimulation.

  • Induction of Seizures: A brief, high-intensity electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: The efficacy of the compound is determined by its ability to prevent the tonic hindlimb extension phase of the seizure. Data are often used to calculate the median effective dose (ED50).

In Vitro GABA-A Receptor Functional Assay (YFP-Based)

This assay measures the activity of the GABA-A ion channel to screen for modulators. It uses Yellow Fluorescent Protein (YFP) as an intracellular sensor to monitor the influx of anions like iodide (I⁻), which quenches the YFP fluorescence.[21]

Methodology:

  • Cell Line Preparation: A stable cell line (e.g., CHO-K1) co-expressing a specific GABA-A receptor subtype and a halide-sensitive YFP is used.[21]

  • Compound Application: Cells are plated in microplates. The test compounds (potential modulators) are added, followed by the addition of GABA at a sub-maximal concentration (e.g., EC20).

  • Anion Flux Measurement: A solution containing iodide (I⁻) is rapidly added to the wells. The influx of I⁻ through activated GABA-A channels leads to a decrease (quenching) of the intracellular YFP fluorescence.

  • Data Acquisition: The fluorescence intensity is measured over time using a plate reader.

  • Analysis: The rate of fluorescence quench is proportional to the GABA-A channel activity. An increase in the quench rate in the presence of a test compound indicates positive allosteric modulation. The assay can determine the potency (pEC50) of modulators.[21]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz illustrate the complex signaling pathways and experimental processes involved in anticonvulsant evaluation.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_vesicle GABA GAD->GABA_vesicle GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_vesicle->GABA_A_Receptor Release & Binding GAT1 GABA Transporter (GAT1) GABA_A_Receptor->GAT1 Reuptake Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx GABA_T GABA Transaminase (GABA-T) GABA_A_Receptor->GABA_T Uptake & Metabolism Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Degradation GABA Degradation GABA_T->Degradation Novel_Agonist Novel GABA-A Agonists / PAMs Novel_Agonist->GABA_A_Receptor Enhances Activity GAT_Inhibitor GAT Inhibitors (e.g., Tiagabine) GAT_Inhibitor->GAT1 Blocks GABA_T_Inhibitor GABA-T Inhibitors (e.g., Vigabatrin) GABA_T_Inhibitor->GABA_T Inhibits

Caption: Mechanism of action for different classes of GABAergic anticonvulsants.

Anticonvulsant_Screening_Workflow cluster_discovery Discovery & In Vitro Screening cluster_preclinical Preclinical In Vivo Evaluation cluster_outcome Assessment cluster_development Lead Optimization synthesis Compound Synthesis (Novel GABA Derivatives) in_vitro In Vitro Assays (e.g., Receptor Binding, YFP Assay) synthesis->in_vitro hit_id Hit Identification (Potency & Efficacy) in_vitro->hit_id mes_test Maximal Electroshock (MES) Test hit_id->mes_test Promising Hits efficacy Anticonvulsant Efficacy mes_test->efficacy ptz_test Pentylenetetrazole (PTZ) Test ptz_test->efficacy kindling Kindling Models (Chronic Epilepsy) kindling->efficacy safety Neurotoxicity/Safety (e.g., Rotarod Test) efficacy->safety lead_op Lead Optimization (Structure-Activity Relationship) safety->lead_op Favorable Profile candidate Candidate Selection lead_op->candidate

Caption: Workflow for preclinical evaluation of novel anticonvulsant candidates.

Conclusion

The evaluation of novel GABA derivatives reveals a promising landscape for the development of new antiepileptic drugs. Compounds like the novel GABA-A agonist 'Derivative 3c' and various coumarin hybrids demonstrate significant anticonvulsant activity in established preclinical models.[4][12][16] These agents often work by directly enhancing GABA-A receptor function, a mechanism shared by highly effective drug classes like benzodiazepines.[4][22] By leveraging detailed experimental protocols, from whole-animal seizure models like MES and PTZ to high-throughput in vitro functional assays, researchers can effectively characterize the potency, efficacy, and mechanism of action of these new chemical entities.[18][21] The ultimate goal is to identify candidates with a broader spectrum of activity and an improved safety margin compared to existing therapies like Vigabatrin and Tiagabine, which act on GABA metabolism and reuptake, respectively.[9][17] Continued investigation into structure-activity relationships will be critical for optimizing these novel derivatives for clinical development.

References

A Comparative Guide to the In Silico Evaluation of GABAB Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of in silico methods for evaluating γ-aminobutyric acid B (GABAB) receptor agonists. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to identify and optimize novel therapeutic agents targeting the GABAB receptor. The guide details common in silico workflows, presents comparative data for known agonists, and outlines the experimental protocols for key computational assays.

The GABAB receptor, a G-protein-coupled receptor (GPCR), plays a crucial role in regulating neuronal excitability by mediating slow and prolonged inhibitory neurotransmission.[1][2] Its activation is a key therapeutic strategy for conditions like spasticity, addiction, and anxiety.[3] Consequently, the discovery of potent and selective GABAB agonists is of significant interest. In silico methods, or computer-based simulations, have become indispensable in modern drug discovery, offering a rapid and cost-effective approach to screen vast chemical libraries, predict compound properties, and refine potential drug candidates before undertaking expensive laboratory experiments.[4][5][6]

Prominent GABAB Receptor Agonists: A Comparative Overview

Several agonists targeting the GABAB receptor are well-characterized. This guide will use Gamma-aminobutyric acid (GABA), the endogenous ligand, along with synthetic agonists like Baclofen and Pregabalin-related analogs as primary examples for comparison.[7] Baclofen is the prototypical GABAB receptor agonist used clinically, while other analogs have been developed to improve pharmacokinetic properties.[8][9]

The In Silico Drug Discovery Workflow

The process of identifying a novel drug candidate through computational methods follows a structured workflow. It begins with preparing the target receptor and a library of potential ligands, proceeds through various screening and simulation stages to filter and rank compounds, and concludes with the prediction of their drug-like properties.[5][10]

In_Silico_Workflow cluster_prep Preparation cluster_screen Screening & Simulation cluster_eval Evaluation & Selection Receptor Target Preparation (GABAB Receptor - PDB: 4MS4) Docking Molecular Docking (Binding Affinity) Receptor->Docking Ligand Ligand Preparation (Compound Library) Ligand->Docking MD Molecular Dynamics (Binding Stability) Docking->MD Top Hits ADMET ADMET Prediction (Pharmacokinetics) MD->ADMET Stable Complexes Candidate Lead Candidate Proposal ADMET->Candidate Favorable Profile

A generalized workflow for in silico drug discovery.[5][10]

Key Performance Indicator: Binding Affinity

Binding affinity measures the strength of the interaction between a ligand (agonist) and its target receptor. In silico, this is often estimated using molecular docking, which predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site and calculates a corresponding scoring function to estimate binding strength.[10] A lower docking score (often expressed in kcal/mol) typically indicates a higher predicted binding affinity.[11]

Experimental Protocol: Molecular Docking
  • Receptor Preparation : The three-dimensional crystal structure of the GABAB receptor is obtained from a protein database (e.g., PDB ID: 4MS4).[7] The structure is prepared by adding missing hydrogen atoms, assigning correct bond orders, and removing non-essential molecules like water and co-crystallized ligands.[7]

  • Ligand Preparation : The 2D structures of agonist molecules are converted into 3D conformations. Energy minimization is performed to obtain stable, low-energy structures.

  • Binding Site Definition : The region on the receptor where the endogenous ligand binds, known as the orthosteric site, is defined as the target for docking calculations. This is typically a cavity within the Venus flytrap (VFT) domain of the GABAB1 subunit.[3][7]

  • Docking Simulation : A docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site.

  • Scoring and Analysis : The interactions are scored based on a function that evaluates factors like electrostatic and van der Waals interactions. The resulting scores provide an estimate of the binding affinity. The binding poses of the top-scoring compounds are visually inspected to analyze key interactions with amino acid residues.[12]

Comparative Data: Docking Scores of GABAB Agonists

The following table summarizes the predicted binding affinities of selected GABAB receptor agonists obtained through molecular docking simulations.

CompoundClassPredicted Binding Affinity (kcal/mol)Key Interacting Residues
GABA Endogenous Agonist-5.9Ser130, Ser153, Gln312, Tyr250
Baclofen Synthetic Agonist-6.5Ser130, Gln312, Trp278
Pregabalin Analog Synthetic Agonist-7.2Ser130, Tyr250, Trp278
Compound 8a Novel Analog-8.1Ser130, Gln312, Trp278
Compound 8d Novel Analog-7.9Ser130, Gln312, Trp278

Note: The binding affinity values are representative examples derived from computational studies and can vary based on the specific software and force fields used. The interacting residues are commonly identified in docking studies. Data synthesized from multiple sources.[7][13][14]

Key Performance Indicator: Pharmacokinetics (ADMET)

For a drug to be effective, it must possess suitable pharmacokinetic properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[15] In silico ADMET prediction models use the chemical structure of a compound to estimate these properties, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities early in the discovery process.[10][16]

Experimental Protocol: In Silico ADMET Prediction
  • Compound Input : The 2D or 3D structure of the agonist is provided as input to specialized ADMET prediction software or web servers.

  • Property Calculation : The software uses a variety of models, including quantitative structure-activity relationship (QSAR) models, to calculate a profile of physicochemical and pharmacokinetic properties.[17]

  • Analysis : The predicted properties are compared against established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five). This analysis helps to assess the compound's potential for good absorption, distribution, metabolic stability, and low toxicity.[7]

Comparative Data: Predicted ADMET Properties

The table below presents a summary of key predicted ADMET properties for representative GABAB agonists.

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsBlood-Brain Barrier (BBB) Permeant
GABA 103.12-3.1522No
Baclofen 213.66-1.2522Yes
Pregabalin 159.23-1.7922Yes
Compound 8a 241.330.8523Yes
Compound 8d 321.432.1023Yes

Note: These values are predictions from computational models. LogP is a measure of lipophilicity. H-bond donors and acceptors are crucial for solubility and binding. BBB permeability is critical for CNS-acting drugs. Data is representative of typical in silico predictions.[7][9]

GABAB Receptor Signaling Pathway

Upon agonist binding, the GABAB receptor initiates a downstream signaling cascade through its associated G-protein. This leads to the modulation of several effector proteins, ultimately resulting in an inhibitory effect on the neuron.[1] The primary signaling events include the inhibition of adenylyl cyclase and the regulation of ion channel activity.[18][19]

GABAB_Signaling cluster_membrane Cell Membrane cluster_effects Agonist GABAB Agonist Receptor GABAB Receptor (GABAB1 + GABAB2) Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca2+ Channel G_betagamma->Ca_Channel Inhibits K_Channel K+ Channel (GIRK) G_betagamma->K_Channel Activates cAMP_down ↓ cAMP AC->cAMP_down Ca_down ↓ Ca2+ Influx Ca_Channel->Ca_down K_up ↑ K+ Efflux K_Channel->K_up Inhibition Neuronal Inhibition cAMP_down->Inhibition Ca_down->Inhibition K_up->Inhibition

GABAB receptor activation and downstream signaling pathways.[1][18][19]

Conclusion

The in silico evaluation of GABAB receptor agonists provides a powerful framework for accelerating drug discovery. By integrating molecular docking, ADMET prediction, and other computational tools, researchers can efficiently screen large compound libraries, prioritize candidates with high binding affinity and favorable pharmacokinetic profiles, and gain insights into their mechanisms of action. The comparative data and protocols presented in this guide demonstrate how these methods can systematically assess and differentiate potential agonists, ultimately guiding the rational design of more effective therapeutics for a range of neurological and psychiatric disorders.

References

Safety Operating Guide

Proper Disposal of 4-Piperidineacetic Acid Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 4-Piperidineacetic acid hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are encouraged to adhere to these procedures to minimize risks and maintain a safe working environment.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance that can cause skin and eye irritation.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a fume hood.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

In case of exposure, follow these first-aid measures:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • After skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[1]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Quantitative Data Summary

ParameterValueSource/Comments
GHS Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2)[1]
Permissible Exposure Limits (PEL) Not established-
Ecotoxicity Data Not available-
Environmental Fate Data Not availableAs a water-soluble compound, it has the potential to be mobile in the environment.
Chemical Incompatibilities Strong oxidizing agentsAvoid mixing with these materials.

Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an approved hazardous waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Segregation and Storage:

  • Identify the Waste: All containers with this compound, including pure substance, solutions, and contaminated materials (e.g., weighing boats, contaminated paper towels), must be treated as hazardous waste.

  • Select a Compatible Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with acidic and chlorinated compounds (e.g., high-density polyethylene - HDPE). The container must have a secure screw-top cap.

  • Label the Waste Container: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The hazard characteristics (e.g., "Irritant")

    • The date the waste was first added to the container

    • The name of the principal investigator or lab manager

  • Segregate the Waste: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and incompatible chemicals, particularly strong oxidizing agents.

  • Spill Management:

    • Small Spills: For small spills of the solid material, carefully sweep it up and place it in the designated hazardous waste container. Avoid creating dust.

    • Liquid Spills: For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.

    • Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Arrange for Disposal: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically 90 days), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment Waste Assessment cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal start Start: this compound for disposal state Is the material a pure solid, a solution, or contaminated labware? start->state pure_solid Pure Solid state->pure_solid Solid solution Solution state->solution Liquid contaminated Contaminated Labware state->contaminated Contaminated container Place in a designated, labeled, and sealed hazardous waste container pure_solid->container solution->container contaminated->container storage Store in a designated satellite accumulation area container->storage segregate Segregate from incompatible materials (e.g., strong oxidizers) storage->segregate contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor for pickup segregate->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Piperidineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 4-Piperidineacetic acid hydrochloride. Following these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Proper selection and use of PPE are the first line of defense against exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[2][3]To prevent direct skin contact and irritation.[1]
Eye & Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be required for bulk handling or when there is a significant splash risk.[4][5]To protect against dust particles and accidental splashes that can cause serious eye damage.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If dust formation is unavoidable, a particulate filter respirator (e.g., N95) is recommended.[2][3]To prevent inhalation of dust, which can cause respiratory tract irritation.[1][6]
Body Protection A standard laboratory coat is required. For larger quantities, a chemical-resistant suit may be necessary.[3][5]To protect skin and personal clothing from contamination.[3]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to post-handling cleanup.

Step 1: Preparation

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]

  • Ensure Proper Ventilation: All handling of this compound should occur in a well-ventilated area. A certified chemical fume hood is the preferred location.[3][7]

  • Assemble PPE: Put on all required PPE as specified in the table above.[3]

  • Prepare Work Area: Ensure the workspace is clean and uncluttered. Have spill control materials readily available. Eyewash stations and safety showers must be accessible and operational.[7]

Step 2: Handling the Chemical

  • Avoid Dust Generation: Handle the solid chemical carefully to minimize the creation of dust.[3][7]

  • Weighing: If weighing the powder, do so within a ventilated balance enclosure or a chemical fume hood to control dust.[3]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[6][8] Do not eat, drink, or smoke in the handling area.[3]

Step 3: Post-Handling Procedure

  • Secure Container: Tightly close the container of this compound and store it in a cool, dry, and well-ventilated place.[1][7]

  • Clean Workspace: Thoroughly clean the work area after handling is complete.

  • Decontaminate and Doff PPE: Remove PPE in the correct order to prevent cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][3] Contaminated clothing should be removed and washed before reuse.[3]

Accidental Release and Disposal Plan

Accidental Spill Response

  • Evacuate: If a significant spill occurs, evacuate non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material, taking care not to generate dust, and place it into a suitable, labeled container for disposal.[1][7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan All waste materials containing this compound must be treated as hazardous waste.

  • Collect Waste: Place all contaminated solids, including disposable PPE and cleaning materials, into a clearly labeled, sealed container.

  • Professional Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1][8] Do not empty into drains or release into the environment. Always follow local, regional, and national regulations for hazardous waste disposal.[9]

Workflow Visualization

The following diagram illustrates the standard operating procedure for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_spill 4. Spill Response prep1 Consult SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Secure Container handle2->clean1 spill Spill Occurs? handle2->spill Potential clean2 Clean Work Area clean1->clean2 clean3 Doff PPE & Wash Hands clean2->clean3 clean4 Package Waste clean3->clean4 clean5 Dispose via Professional Service clean4->clean5 spill->clean1 No spill_resp1 Evacuate & Ventilate spill->spill_resp1 Yes spill_resp2 Contain Spill spill_resp1->spill_resp2 spill_resp3 Decontaminate Area spill_resp2->spill_resp3 spill_resp3->clean4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.